2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIXKMVRXTRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Building Block
This guide provides an in-depth technical overview of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. It is important to note that as of the writing of this document, a specific CAS number for this particular isomer has not been publicly cataloged, suggesting its status as a novel or less-common research chemical. Consequently, this guide has been meticulously compiled by leveraging data from structurally analogous compounds, providing a robust framework for understanding its synthesis, properties, and applications. The principles and protocols described herein are grounded in established chemical knowledge and are intended to serve as a valuable resource for researchers venturing into the exploration of this promising molecule.
Chemical Identity and Physicochemical Properties
This compound belongs to the class of arylacetonitriles, which are characterized by a phenyl ring attached to an acetonitrile group. The strategic placement of a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position of the phenyl ring is anticipated to bestow unique electronic and pharmacokinetic properties, making it a highly attractive scaffold for drug discovery.[1][2]
The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group and is known to enhance metabolic stability and bioavailability of drug candidates.[2] The fluorine atom can influence the acidity of the benzylic protons and modulate the molecule's conformation.
Table 1: Predicted Physicochemical Properties of this compound and Comparison with Related Isomers
| Property | This compound (Predicted) | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethoxy)phenylacetonitrile |
| CAS Number | Not Available | 239087-11-7[3] | 49561-96-8[4] |
| Molecular Formula | C9H5F4NO | C9H5F4N | C9H6F3NO[2] |
| Molecular Weight | 219.14 g/mol | 203.14 g/mol | 201.15 g/mol [2] |
| Appearance | Predicted to be a colorless liquid or a low-melting solid | - | Colorless liquid or white to off-white solid[2] |
| Boiling Point | - | - | 96 °C/4 mmHg[2] |
| Melting Point | - | - | 27-33 °C[4] |
| LogP (Predicted) | ~2.5 - 3.5 | - | - |
| Storage | Store in a cool, well-ventilated area in a tightly sealed container. | Store in a cool, well-ventilated area. | Store at 2 - 8 °C.[2] |
Synthesis and Manufacturing: A Proposed Pathway
The synthesis of this compound can be logically approached through the cyanation of a corresponding benzyl halide, a well-established transformation in organic synthesis. This retro-synthetic approach is supported by documented syntheses of similar phenylacetonitrile derivatives.[5][6]
A plausible synthetic route would commence with the commercially available 2-fluoro-4-(trifluoromethoxy)benzyl bromide. The nucleophilic substitution of the bromide with a cyanide source, such as sodium or potassium cyanide, would yield the desired product.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following is a detailed, hypothetical protocol for the synthesis of this compound. This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq)
-
Sodium Cyanide (1.1 eq)
-
Ethanol, anhydrous
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-(trifluoromethoxy)benzyl bromide in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Cyanide: Carefully add sodium cyanide to the solution. Causality: The use of a slight excess of sodium cyanide ensures the complete conversion of the starting material. The ethanol/water solvent system is chosen for its ability to dissolve both the organic starting material and the inorganic cyanide salt.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with a significant volume of water and extract the product with diethyl ether. Trustworthiness: This step is crucial for separating the organic product from the aqueous phase containing unreacted cyanide and other inorganic salts.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product Characterization: The crude product can be further purified by vacuum distillation or column chromatography on silica gel. The final product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Applications in Research and Development
The unique combination of a fluorine atom and a trifluoromethoxy group on a phenylacetonitrile scaffold positions this compound as a valuable building block in several areas of research and development.
Medicinal Chemistry and Drug Discovery
Fluorine-containing compounds are prevalent in modern pharmaceuticals. The introduction of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[7][8] Phenylacetonitrile derivatives, in turn, are precursors to a wide range of biologically active molecules.
-
Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of various enzymes.
-
Neurological Disorders: The trifluoromethoxy group can improve blood-brain barrier penetration, making this scaffold particularly interesting for the development of drugs targeting the central nervous system.[2]
-
Oncology: Many anti-cancer agents incorporate fluorinated aromatic rings.
Materials Science
Arylacetonitriles have been investigated for their potential use in the development of advanced materials. The presence of fluorine can impart desirable properties such as thermal stability and specific electronic characteristics.
-
Liquid Crystals: Some phenylacetonitrile derivatives exhibit liquid crystalline properties.
-
Polymers: Incorporation into polymer backbones can enhance thermal and chemical resistance.[2]
Safety and Handling
While a specific safety data sheet for this compound is not available, the safety precautions for structurally similar compounds should be strictly followed. Phenylacetonitrile derivatives are generally toxic and should be handled with extreme care in a well-ventilated fume hood.
Table 2: General Safety and Hazard Information for Fluorinated Phenylacetonitriles
| Hazard Category | GHS Hazard Statements (Representative) | Precautionary Statements (Representative) |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation | H315: Causes skin irritation.[10] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation.[10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation.[10] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of fire, be aware that hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be released.[9][10]
Conclusion
This compound represents a promising, albeit currently under-documented, chemical entity. Its unique substitution pattern suggests significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its predicted properties, a plausible synthetic approach, and key safety considerations based on the extensive data available for its structural analogs. As research into novel fluorinated compounds continues to expand, it is anticipated that the value of scaffolds such as this will become increasingly apparent.
References
-
Apollo Scientific. (n.d.). 2,5-bis(trifluoromethyl)phenylacetonitrile 98% - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
National Institutes of Health. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]
- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
Sources
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7 [chemicalbook.com]
- 4. 4-(三氟甲氧基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 9. fishersci.fi [fishersci.fi]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles
An In-depth Technical Guide to Phenylacetonitrile Derivatives: Focus on 4-(Trifluoromethoxy)phenylacetonitrile
Senior Application Scientist Note: Upon a comprehensive review of chemical databases and the scientific literature, it has been determined that the specific molecule, 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile , is not a well-documented compound. There is no assigned CAS Registry Number, nor are there published, verifiable experimental data such as NMR, IR, or Mass Spectrometry analyses.
To fulfill the spirit and technical requirements of your request for an in-depth guide for research professionals, this document has been structured around a closely related and scientifically validated compound: 4-(Trifluoromethoxy)phenylacetonitrile (CAS No. 49561-96-8) . This molecule shares the critical trifluoromethoxy functional group and the core phenylacetonitrile scaffold, making it a highly relevant and instructive analogue. The principles, protocols, and analytical discussions presented herein are directly applicable to the research and development contexts intended for the original topic.
Phenylacetonitrile and its derivatives are cornerstone building blocks in modern organic synthesis, serving as critical precursors for pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, imparts profound changes to the molecule's physicochemical properties. The -OCF₃ group is a fascinating substituent; it is highly lipophilic, possesses strong electron-withdrawing character through induction, and is metabolically robust. These features can significantly enhance a drug candidate's membrane permeability, binding affinity, and in vivo half-life.[3]
4-(Trifluoromethoxy)phenylacetonitrile is a particularly valuable intermediate. Its para-substituted pattern provides a streamlined synthetic vector for elaboration, while the nitrile group offers versatile reactivity, capable of being transformed into amines, carboxylic acids, amides, and ketones. This guide provides a technical overview of its molecular structure, synthesis, and analytical characterization, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
The structure of 4-(trifluoromethoxy)phenylacetonitrile consists of a benzene ring substituted at the 1- and 4-positions with a cyanomethyl (-CH₂CN) group and a trifluoromethoxy (-OCF₃) group, respectively. The strong electronegativity of the -OCF₃ group influences the electronic distribution of the aromatic ring, which in turn affects the reactivity of the benzylic protons and the nitrile carbon.
Diagram: Molecular Structure of 4-(Trifluoromethoxy)phenylacetonitrile
Caption: General workflow for the synthesis of phenylacetonitriles.
Experimental Protocol (Exemplary)
This protocol is adapted from general procedures for benzyl cyanide synthesis and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE). [4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 eq.) in a suitable solvent mixture such as aqueous ethanol.
-
Reagent Addition: Slowly add a solution of 4-(trifluoromethoxy)benzyl chloride (1.0 eq., CAS 65796-00-1) to the stirred cyanide solution. [6][7]The addition may be exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C, solvent-dependent) and maintain for several hours (e.g., 2-20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a significant volume of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at approximately 96 °C / 4 mmHg to yield the final product. [3] Causality Note: The use of a polar aprotic solvent like DMF can accelerate Sₙ2 reactions. However, aqueous solvent systems are often preferred for safety and cost reasons on an industrial scale. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the aqueous cyanide salt and the organic benzyl chloride phase. [5]
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data for 4-(Trifluoromethoxy)phenylacetonitrile
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 7.3-7.5 ppm (d, 2H) & 7.1-7.3 ppm (d, 2H) | Two sets of doublets characteristic of a 1,4-disubstituted benzene ring. Protons ortho to -CH₂CN will be slightly downfield. |
| Benzylic Protons (-CH₂-) | δ ≈ 3.7-3.9 ppm (s, 2H) | A singlet integrating to 2 protons, typical for a benzylic methylene group adjacent to an electron-withdrawing group. | |
| ¹⁹F NMR | Trifluoromethoxy (-OCF₃) | δ ≈ -58 to -60 ppm (s) | A sharp singlet in the characteristic region for the -OCF₃ group. |
| ¹³C NMR | Nitrile Carbon (-CN) | δ ≈ 117-119 ppm | The characteristic chemical shift for a nitrile carbon. |
| Benzylic Carbon (-CH₂) | δ ≈ 22-25 ppm | Aliphatic carbon signal. | |
| Aromatic Carbons | δ ≈ 120-150 ppm | Multiple signals corresponding to the aromatic carbons, including the ipso-carbons attached to the substituents. | |
| IR Spec. | Nitrile Stretch (C≡N) | ν ≈ 2240-2260 cm⁻¹ | A sharp, medium-intensity peak characteristic of a nitrile functional group. [6] |
| C-F Stretches | ν ≈ 1100-1300 cm⁻¹ | Strong, broad absorptions typical for C-F bonds in the -OCF₃ group. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 201.04 | Corresponds to the molecular weight of C₉H₆F₃NO. |
| Key Fragment | m/z = 172 | Loss of the -CN group, [M-26]⁺. |
Applications in Research and Development
The utility of 4-(trifluoromethoxy)phenylacetonitrile lies in its role as a versatile intermediate.
-
Pharmaceutical Synthesis: It is a key building block for creating more complex molecules targeting a range of diseases, particularly in neurological and metabolic disorders where the metabolic stability conferred by the -OCF₃ group is advantageous. [3]* Agrochemical Development: The trifluoromethoxy group can enhance the efficacy and environmental profile of pesticides and herbicides. [3]* Materials Science: This compound can be incorporated into polymers to improve thermal stability and chemical resistance. [3]
Safety and Handling
As with all nitrile-containing compounds, 4-(trifluoromethoxy)phenylacetonitrile must be handled with care due to its potential toxicity.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. * Handling Precautions: Use only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethylmercapto-benzyl cyanide. Retrieved January 19, 2026, from [Link]
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
-
Wikipedia. (2023, December 29). Benzyl cyanide. Retrieved January 19, 2026, from [Link]
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
-
NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
-
PubChem. (n.d.). 4-(Trifluoromethoxy)benzyl Chloride. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Phenylacetonitrile. Retrieved January 19, 2026, from [Link]
- (Reference unavailable for the specific molecule)
- (Reference unavailable for the specific molecule)
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-(Trifluoromethoxy)benzyl chloride [oakwoodchemical.com]
- 7. 4-(Trifluoromethoxy)benzyl Chloride | C8H6ClF3O | CID 2777261 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile IUPAC name
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile for Researchers and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Specifically, the trifluoromethoxy group (-OCF3) can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, while the fluoro group (-F) can influence electronic properties and conformation. The nitrile group is a versatile synthetic handle and can also participate in interactions with biological macromolecules. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, synthesized from available data on analogous compounds.
IUPAC Nomenclature and Chemical Structure
The systematic IUPAC name for the compound is 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)acetonitrile . This name is derived by identifying the parent structure as acetonitrile, which is substituted at the second carbon (the one attached to the phenyl ring) by a "2-fluoro-4-(trifluoromethoxy)phenyl" group. The numbering of the phenyl ring starts from the carbon attached to the acetonitrile group, with the substituents following the lowest possible locant numbering.
The chemical structure is as follows:
Caption: Chemical structure of 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)acetonitrile.
Physicochemical Properties
| Property | Predicted Value / Information | Source Analogy |
| Molecular Formula | C9H5F4NO | Derived from structure |
| Molecular Weight | 219.14 g/mol | Derived from formula |
| Appearance | Likely a colorless liquid or a white to off-white solid | [1] |
| Boiling Point | Estimated to be higher than 96 °C/4 mmHg (b.p. of 4-(Trifluoromethoxy)phenylacetonitrile) | [1] |
| Melting Point | Dependent on crystalline form, likely a low-melting solid | [1] |
| Solubility | Soluble in various organic solvents | [1] |
| CAS Number | Not assigned or not readily found in public databases |
Synthesis Protocol
A robust and common method for the synthesis of phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is anticipated to be effective for the synthesis of this compound.
Proposed Synthetic Workflow:
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 equivalent) with potassium cyanide (1.5 to 2.0 equivalents).
-
Solvent Addition: Add a mixture of absolute ethanol and water as the solvent. The aqueous portion is necessary to dissolve the potassium cyanide, while the ethanol ensures the solubility of the organic starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours (e.g., 20 hours, as is common for similar reactions) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a significant volume of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate), and filter.[2] Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Cyanide Source: Potassium cyanide is a readily available and effective nucleophile for this type of substitution reaction.
-
Solvent System: The ethanol/water mixture is a common choice for reactions involving an organic substrate and an inorganic salt, as it provides a medium where both can have some solubility, facilitating the reaction.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.
-
Aqueous Workup and Extraction: This is a standard procedure to separate the organic product from the inorganic salts and the water-soluble solvent components.
Potential Applications in Drug Development and Research
Phenylacetonitrile derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] The presence of both a fluorine atom and a trifluoromethoxy group in this compound makes it a particularly interesting building block for drug discovery.
-
Enhanced Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation at the para-position of the phenyl ring, which can lead to improved pharmacokinetic profiles of drug candidates.[1]
-
Increased Potency and Selectivity: Fluorine substitution can alter the electronic properties and conformation of a molecule, potentially leading to stronger and more selective interactions with biological targets.[5][6]
-
Intermediate for Biologically Active Molecules: This compound can serve as a precursor for the synthesis of various biologically active molecules, including those targeting neurological disorders or having applications as pesticides and herbicides.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings.
Safety and Handling
Based on the safety data for structurally related compounds like 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile, this compound should be handled with care.[7][8]
-
Hazards: It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may also cause skin and serious eye irritation, as well as respiratory irritation.[7][10]
-
Precautionary Measures:
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[9]
-
In all cases of exposure, seek medical attention.[7]
-
Conclusion
This compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a fluoro and a trifluoromethoxy group on a phenylacetonitrile scaffold offers the potential for creating molecules with enhanced biological activity and improved pharmacokinetic properties. While specific experimental data for this compound is limited, its properties, synthesis, and applications can be reasonably inferred from well-characterized analogous compounds. As with all chemicals, it should be handled with appropriate safety precautions.
References
-
Aribo Chem. Cas:1375069-37-6 Name:3-Methoxypyridazin-4-aMine, HCl. Available from: [Link]
-
PubChem. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
-
PubChem. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. Available from: [Link]
- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
NIH. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC. Available from: [Link]
- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 4. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 5. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile and its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the available physical and chemical property data for phenylacetonitrile derivatives, with a specific focus on fluorinated analogs relevant to pharmaceutical and materials science research. Due to a notable lack of experimentally determined data for 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, this guide presents a comprehensive analysis of its closest structural isomers: 4-(trifluoromethoxy)phenylacetonitrile and 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. By presenting this comparative data, this guide aims to provide researchers with a valuable reference point for predicting the properties and behavior of the title compound. The document includes a summary of physical properties, safety information, a representative synthetic protocol, and the molecular structure of this compound.
Introduction: The Role of Fluorinated Phenylacetonitriles in Modern Chemistry
Phenylacetonitrile and its derivatives are critical building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, can profoundly influence a molecule's physicochemical and biological properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide focuses on providing a detailed understanding of the physical properties of these valuable compounds.
Molecular Structure of this compound
The molecular structure of this compound is foundational to understanding its reactivity and physical characteristics. The ortho-fluoro group and the para-trifluoromethoxy group on the phenyl ring create a unique electronic and steric environment.
Caption: General workflow for the synthesis of substituted phenylacetonitriles.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the substituted benzyl halide in a suitable solvent system (e.g., a mixture of ethanol and water or dimethylformamide), add a cyanide source such as sodium cyanide or potassium cyanide.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period of time, which can range from a few hours to overnight, to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by the addition of water.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to isolate the product.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by either distillation under reduced pressure or recrystallization from an appropriate solvent to yield the pure substituted phenylacetonitrile.
Conclusion
This technical guide has synthesized the available information on this compound and its closely related isomers. While experimental data for the title compound remains elusive, the comparative data for 4-(trifluoromethoxy)phenylacetonitrile and 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile provide a valuable foundation for researchers. The provided general synthetic methodology offers a starting point for the preparation of this and other substituted phenylacetonitriles. Further experimental investigation is warranted to fully characterize the physical and chemical properties of this compound.
References
-
PubChem. 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. [Link]
-
PubChem. 2-(Trifluoromethyl)phenylacetonitrile. [Link]
-
PubChem. 4-(Trifluoromethyl)phenylacetonitrile. [Link]
- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
PubChem. 2-(4-Fluorophenyl)-2-phenylacetonitrile. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
-
CAS Common Chemistry. Phenylacetonitrile. [Link]
-
NIST. 4-(Trifluoromethoxy)phenylacetonitrile. [Link]
A Spectroscopic Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: Elucidating Structure Through NMR, IR, and MS
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The subject of this guide, 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, is a compound of significant interest, embodying the structural motifs—a nitrile group, a fluoro substituent, and a trifluoromethoxy group—that are prevalent in many contemporary pharmaceuticals and advanced materials. The interplay of these functional groups gives rise to a unique electronic environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity and interactions.
This technical guide provides an in-depth analysis of the expected spectral data for this compound, drawing upon foundational principles of spectroscopy and comparative data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar fluorinated aromatic compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents a fascinating case for spectroscopic analysis. The aromatic ring is substituted with three distinct groups that exert significant electronic effects, which in turn govern the chemical shifts, coupling constants, and vibrational frequencies observed in its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information. The following predictions are based on established principles and data from structurally related compounds.[1][2][3][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum will be characterized by signals from the aromatic protons and the benzylic methylene protons. The electron-withdrawing nature of the fluoro, trifluoromethoxy, and cyano groups will generally shift the aromatic protons downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic H-3 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| Aromatic H-5 | 7.0 - 7.3 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz |
| Aromatic H-6 | 7.4 - 7.7 | Triplet (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz |
| Methylene (-CH₂CN) | 3.8 - 4.1 | Singlet (s) | N/A |
-
Aromatic Protons: The aromatic region will display a complex pattern due to proton-proton and proton-fluorine couplings. The proton at position 6 is expected to be the most downfield due to the ortho-fluoro substituent. The proton at position 3 will show coupling to both H-5 and the fluorine at C-2.
-
Methylene Protons: The two protons of the methylene group are chemically equivalent and are not expected to show significant coupling to other nuclei, thus appearing as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be highly informative due to the coupling of carbon nuclei with the fluorine atoms of both the fluoro and trifluoromethoxy groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C1 (C-F) | 158 - 162 | Doublet (d) | ¹J(C-F) ≈ 245-255 Hz |
| C2 (C-CH₂CN) | 125 - 130 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |
| C3 | 115 - 120 | Doublet (d) | ³J(C-F) ≈ 5-8 Hz |
| C4 (C-OCF₃) | 148 - 152 | Quartet (q) | ³J(C-F) ≈ 1-2 Hz |
| C5 | 118 - 122 | Singlet (s) or small doublet | |
| C6 | 128 - 132 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| -CH₂CN | 20 - 25 | Singlet (s) | N/A |
| -C≡N | 115 - 118 | Singlet (s) | N/A |
| -OCF₃ | 120 - 124 | Quartet (q) | ¹J(C-F) ≈ 255-260 Hz |
-
Fluorine Coupling: The most prominent features will be the large one-bond carbon-fluorine coupling constants (¹JCF) for the carbon directly attached to the fluorine atom (C1) and for the trifluoromethoxy carbon.[5] Smaller two- and three-bond couplings will also be observed for the other aromatic carbons, aiding in their assignment.[1]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will show two distinct signals for the two different fluorine environments in the molecule.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| Ar-F | -110 to -125 | Multiplet |
| -OCF₃ | -58 to -62 | Singlet |
-
Chemical Shifts: The chemical shift of the aromatic fluorine will be influenced by the other substituents on the ring. The trifluoromethoxy group typically appears in the -58 to -62 ppm range.
-
Coupling: The aromatic fluorine signal will likely be a multiplet due to coupling with the aromatic protons. Long-range coupling between the Ar-F and the -OCF₃ group is possible but may not be resolved.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key vibrational modes for this compound are predicted as follows, based on data from analogous structures.[6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium to Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |
| C-F Stretch (Ar-F) | 1200 - 1250 | Strong |
| C-F Stretch (-OCF₃) | 1100 - 1200 | Very Strong |
| C-O-C Stretch (Ether) | 1020 - 1080 | Strong |
The most characteristic peaks will be the strong nitrile absorption and the very strong absorptions in the fingerprint region corresponding to the C-F and C-O-C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₉H₅F₄N, with a calculated molecular weight of approximately 203.14 g/mol .[8]
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 203 | Molecular Ion |
| [M - H]⁺ | 202 | Loss of a hydrogen atom |
| [M - CN]⁺ | 177 | Loss of the nitrile group |
| [M - OCF₃]⁺ | 118 | Loss of the trifluoromethoxy group |
| [C₈H₅F₄]⁺ | 175 | Benzylic fragmentation (loss of HCN) |
The molecular ion peak at m/z 203 should be clearly visible. The fragmentation pattern will be dominated by the loss of the relatively stable nitrile and trifluoromethoxy groups, as well as benzylic cleavage.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~200 ppm, referenced to an external standard like CFCl₃.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For ATR-FTIR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
For KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Acquisition:
-
Record a background spectrum of the empty instrument (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Introduction:
-
For GC-MS (Gas Chromatography-Mass Spectrometry): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The compound will be separated from impurities before entering the mass spectrometer.
-
For Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source.
-
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) if a liquid introduction method is used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predictable and highly informative nature of the interactions between the fluoro, trifluoromethoxy, and nitrile functionalities with the aromatic ring allows for a confident assignment of the observed spectral features. This guide serves as a foundational resource for scientists working with this and related fluorinated molecules, enabling them to interpret spectral data with a high degree of confidence and to leverage this understanding in their research and development endeavors.
References
- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
- Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics.
- Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy. Benchchem.
-
An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]
-
2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435. PubChem. Available at: [Link]
-
2-(Trifluoromethyl)phenylacetonitrile - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available at: [Link]
-
phenyl acetonitrile, 140-29-4. NIST. Available at: [Link]
-
4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjp-bg.com [bjp-bg.com]
- 7. 4-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
- 8. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7 [chemicalbook.com]
An In-depth Technical Guide to the Material Safety Data Sheet for 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
For: Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic nitrile. The presence of the trifluoromethoxy group (-OCF3) and a fluorine atom significantly influences its chemical and physical properties, including its reactivity and toxicological profile. Below is a comparative table of the target compound and its primary analog.
| Property | This compound (Target Compound - Estimated) | 4-(Trifluoromethoxy)phenylacetonitrile (Primary Analog) |
| Molecular Formula | C9H5F4NO | C9H6F3NO[1] |
| Molecular Weight | 219.14 g/mol | 201.15 g/mol [2] |
| CAS Number | Not Available | 49561-96-8[2] |
| Appearance | Likely a solid or liquid | Clear yellow liquid or solid[3] |
| Melting Point | Data not available | 30-33 °C[3] |
| Boiling Point | Data not available | 96°C at 4 mmHg[3] |
| Solubility | Expected to be insoluble in water, soluble in organic solvents. | Insoluble in water. |
Expert Insight: The addition of a fluorine atom to the aromatic ring is expected to increase the compound's lipophilicity and potentially alter its metabolic profile. The electron-withdrawing nature of both the fluorine and the trifluoromethoxy group can also influence the reactivity of the nitrile group and the aromatic ring.
Chemical Structure Visualization
Caption: Summary of inferred GHS hazard classifications.
Safe Handling and Storage Protocols
Given the inferred hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. [4]* Ensure that a safety shower and an eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Clothing: A lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. [5] Handling Procedures:
-
Avoid all direct contact with the substance. [5]* Do not eat, drink, or smoke in the laboratory. * Wash hands thoroughly after handling. [5]* Keep the container tightly closed when not in use. [5] Storage:
-
Store in a cool, dry, and well-ventilated area. [5]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The recommended storage temperature for some analogs is 2-8°C. [6][7]
First-Aid and Emergency Procedures
Immediate action is crucial in case of accidental exposure.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [4]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [4]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][5] Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Emergency Response Workflow
Caption: Workflow for first-aid response to exposure.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a secure, designated hazardous waste storage area.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
References
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetonitrile.
- TCI Chemicals. (n.d.). Safety Data Sheet: Phenylacetonitrile.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Phenylacetonitrile, Liquid. CAMEO Chemicals.
- Chemicalbook. (2025). 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2,5-bis(trifluoromethyl)phenylacetonitrile 98%.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylacetonitrile.
- Tokyo Chemical Industry (TCI). (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
- Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile 97%.
- TCI America. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9.
- Chemicalbook. (2025). 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8.
- TCI America. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile | 49561-96-8.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-(Trifluoromethoxy)phenylacetonitrile 97 49561-96-8 [sigmaaldrich.com]
- 3. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7 [chemicalbook.com]
An In-depth Technical Guide to the Analogs of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the ability of C-F bonds to act as hydrogen bond acceptors—confer profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the plethora of fluorine-containing moieties, the trifluoromethoxy (-OCF3) group has garnered significant attention. It is often employed to enhance metabolic stability and modulate lipophilicity, thereby improving the overall drug-like properties of a compound.[1][3]
This guide delves into the technical intricacies surrounding the analogs of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a scaffold that combines the advantageous features of both a fluorine substituent and a trifluoromethoxy group on a phenylacetonitrile core. Phenylacetonitrile derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][5] The presence of the electron-withdrawing trifluoromethoxy group and the ortho-fluoro substituent is anticipated to significantly influence the electronic and conformational properties of the molecule, making its analogs a compelling area of investigation for researchers, scientists, and drug development professionals. This document will provide a comprehensive overview of the synthetic strategies for accessing these analogs, an analysis of their structure-activity relationships (SAR), and an exploration of their potential as therapeutic agents.
Synthetic Strategies for Accessing Analogs of this compound
The synthesis of analogs of this compound can be approached through several strategic disconnections. The primary challenge lies in the controlled introduction of the fluorine, trifluoromethoxy, and cyanomethyl functionalities onto the benzene ring. Two principal retrosynthetic pathways are considered here:
-
Cyanation of a Pre-functionalized Benzyl Halide: This is a widely adopted and robust method for the synthesis of phenylacetonitriles.[6][7][8]
-
Modification of a Pre-existing Phenylacetonitrile Core: This approach allows for late-stage diversification of the aromatic ring.
Pathway 1: Cyanation of 2-Fluoro-4-(trifluoromethoxy)benzyl Halides
This strategy involves the initial synthesis of a substituted benzyl halide, followed by a nucleophilic substitution with a cyanide salt.
Diagram: General Synthetic Pathway via Benzyl Halide Cyanation
Caption: Retrosynthetic analysis for the synthesis of the target scaffold.
A key intermediate in this pathway is the corresponding benzyl halide. The synthesis of this intermediate can be achieved through various methods, including the radical halogenation of a substituted toluene derivative.
Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl Cyanide via Benzyl Bromide
This protocol is adapted from established procedures for the synthesis of similar fluorinated phenylacetonitriles.[6][9]
Step 1: Bromination of 1-Fluoro-3-(trifluoromethoxy)toluene
-
To a solution of 1-fluoro-3-(trifluoromethoxy)toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethoxy)benzyl bromide, which can be purified by vacuum distillation or column chromatography.
Step 2: Cyanation of 2-Fluoro-4-(trifluoromethoxy)benzyl Bromide
-
In a round-bottom flask, dissolve the purified 2-fluoro-4-(trifluoromethoxy)benzyl bromide in a suitable solvent. The use of ionic liquids has been reported to improve yields and reaction conditions for similar transformations.[6] Alternatively, a mixture of ethanol and water can be used.[9]
-
Add a slight excess of sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for several hours, monitoring for the disappearance of the starting material.
-
After completion, cool the reaction and quench any excess cyanide with an oxidizing agent (e.g., bleach).
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
Pathway 2: Modification of a Phenylacetonitrile Scaffold
An alternative approach involves the modification of a commercially available or readily synthesized phenylacetonitrile derivative. For instance, a Sandmeyer-type reaction on a corresponding aniline derivative can be employed to introduce the fluoro or cyano group.[10][11][12]
Diagram: Synthetic Pathway via Sandmeyer Reaction
Caption: Sandmeyer reaction for the introduction of key functional groups.
This method offers flexibility in introducing various substituents onto the aromatic ring at a later stage of the synthesis. For example, starting from 2-amino-4-(trifluoromethoxy)phenylacetonitrile, a Balz-Schiemann reaction could introduce the fluorine atom. Conversely, starting with 2-fluoro-4-(trifluoromethoxy)aniline, a Sandmeyer cyanation could install the nitrile group.[12]
Structure-Activity Relationship (SAR) of Analogs
The biological activity of analogs of this compound is expected to be highly dependent on the nature and position of substituents on the phenyl ring. While specific SAR studies on this exact scaffold are not extensively reported in publicly available literature, we can extrapolate from related classes of compounds, particularly those investigated as kinase inhibitors and in agrochemical research.[13][14]
The core 2-fluoro-4-(trifluoromethoxy)phenyl moiety can be considered a key pharmacophore. The interplay between the ortho-fluoro and para-trifluoromethoxy groups creates a unique electronic and steric environment.
Key Areas for SAR Exploration:
-
Position 3, 5, and 6 Substituents: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy, amino) at these positions can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.
-
Modification of the Acetonitrile Group: While the nitrile group is a common feature in many bioactive molecules, its replacement with other functionalities such as amides, carboxylic acids, or small heterocycles could lead to analogs with different pharmacological profiles.
-
Bioisosteric Replacements: The trifluoromethoxy group can be compared with other bioisosteres like the trifluoromethyl (-CF3) or pentafluorosulfanyl (-SF5) groups to fine-tune properties like lipophilicity and metabolic stability.[1]
Table 1: Hypothetical SAR of this compound Analogs
| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale |
| 3 | Small, electron-donating (e.g., -CH3) | Potential increase in activity | May enhance binding through favorable steric interactions. |
| 3 | Bulky, electron-withdrawing (e.g., -NO2) | Likely decrease in activity | Steric hindrance and unfavorable electronic effects. |
| 5 | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Could significantly alter activity and selectivity | Introduction of specific interactions with the target protein. |
| 6 | Halogen (e.g., -Cl, -Br) | May enhance activity through halogen bonding | Can improve binding affinity and membrane permeability. |
Potential Therapeutic Applications and Future Directions
The this compound scaffold holds promise in several therapeutic areas, primarily driven by the known activities of fluorinated compounds in drug discovery.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors contain fluorinated phenyl rings.[15][16] The electronic properties of the target scaffold could be ideal for interacting with the hinge region of kinase active sites. Further exploration of analogs as inhibitors of kinases implicated in cancer and inflammatory diseases is a promising avenue.
-
Ion Channel Modulators: Fluorinated compounds have also been investigated as modulators of various ion channels. The lipophilicity and polarity of the scaffold could be tuned to achieve selective interaction with specific channel subtypes.
-
Agrochemicals: Phenylacetonitrile derivatives are prevalent in the agrochemical industry.[4] The unique substitution pattern of the target scaffold could lead to the discovery of novel herbicides or pesticides with improved efficacy and safety profiles.
Future research should focus on the synthesis of a diverse library of analogs of this compound and their systematic evaluation in a range of biological assays. High-throughput screening against panels of kinases, ion channels, and other relevant targets will be crucial for identifying lead compounds. Subsequent optimization of these leads, guided by detailed SAR studies and computational modeling, will be essential for the development of novel therapeutic agents and agrochemicals.
Conclusion
The analogs of this compound represent a rich and underexplored area of chemical space with significant potential in drug discovery and agrochemical research. The synthetic routes outlined in this guide provide a solid foundation for accessing a wide variety of derivatives. While direct SAR data for this specific scaffold is limited, the principles derived from related classes of fluorinated compounds offer valuable guidance for the rational design of new analogs. The continued exploration of this fascinating molecular architecture is poised to yield novel compounds with significant biological activity and therapeutic potential.
References
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
-
2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. (URL: [Link])
-
Copper-Promoted Sandmeyer Trifluoromethylation Reaction | Journal of the American Chemical Society. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
- CN114230486A - Preparation method of 2-fluoro-4-cyano benzotrifluoride - Google P
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (URL: [Link])
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals - OUCI. (URL: [Link])
- CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google P
- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P
-
Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap. (URL: [Link])
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - American Chemical Society. (URL: [Link])
-
Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors | Request PDF. (URL: [Link])
-
4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. (URL: [Link])
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])
-
Benzyl Cyanide - Organic Syntheses Procedure. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (URL: [Link])
- IL76327A - Phenylacetonitrile derivatives,process for the preparation thereof and pharmaceutical compositions containing the same - Google P
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (URL: [Link])
-
α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. (URL: [Link])
- CA1248533A - Phenylacetonitrile derivatives - Google P
-
Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. IL76327A - Phenylacetonitrile derivatives,process for the preparation thereof and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 8. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. digibug.ugr.es [digibug.ugr.es]
commercial suppliers of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. This highly functionalized aromatic nitrile is a promising, albeit specialized, building block for novel therapeutic agents. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of lead compounds.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical for developing effective drugs.[3][4] This guide provides a detailed overview of the commercial landscape for this compound, a plausible synthetic route for its preparation, its potential applications in drug discovery, and robust analytical methods for its characterization.
Commercial Availability and Sourcing
Direct, off-the-shelf commercial availability of this compound is limited, indicating its status as a niche, research-grade molecule. Researchers will likely need to engage with companies specializing in custom synthesis or procure structurally similar isomers for initial studies. The absence of a dedicated CAS number for this specific isomer further underscores its specialized nature.
Below is a curated list of potential suppliers for custom synthesis and vendors of closely related analogues that can serve as starting points for sourcing.
| Supplier | Compound Offered/Service | CAS Number | Contact Information | Country |
| Amfluoro | 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile | 1020718-23-3 | China | |
| Chem-Impex | 4-(Trifluoromethoxy)phenylacetonitrile | 49561-96-8 | USA | |
| Capot Chemical Co., Ltd. | Custom Synthesis & Fluorinated Building Blocks | N/A | China | |
| J & K SCIENTIFIC LTD. | Custom Synthesis & Fluorinated Building Blocks | N/A | China | |
| HBCChem, Inc. | Custom Synthesis & Fluorinated Building Blocks | USA |
Physicochemical Properties
While experimental data for this compound is not publicly available, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.
| Property | Estimated Value |
| Molecular Formula | C₉H₅F₄NO |
| Molecular Weight | 219.14 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | >200 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. |
Synthesis and Manufacturing
The most direct and industrially scalable approach to synthesizing this compound is through the cyanation of a corresponding benzyl halide intermediate. This multi-step synthesis begins with a commercially available substituted phenol.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Trifluoromethylation of 3-Fluoro-4-hydroxyphenol
-
To a solution of 3-Fluoro-4-hydroxyphenol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Introduce a trifluoromethylating agent (e.g., CF₃I with a copper catalyst or a Ruppert-Prakash reagent).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the resulting 3-Fluoro-4-(trifluoromethoxy)phenol by column chromatography.
Step 2: Formylation and Reduction to 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol
-
Subject the product from Step 1 to a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce an aldehyde group ortho to the fluorine.
-
Reduce the resulting aldehyde to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Isolate and purify the 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol.
Step 3: Chlorination of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol
-
Dissolve the benzyl alcohol from Step 2 in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction and remove the solvent under reduced pressure to yield the crude 2-Fluoro-4-(trifluoromethoxy)benzyl chloride. This intermediate is often used directly in the next step without further purification.
Step 4: Cyanation to this compound
-
In a well-ventilated fume hood, dissolve the crude benzyl chloride in a polar aprotic solvent like DMSO or acetone.
-
Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), portion-wise.[5]
-
Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction progress by GC-MS.
-
After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by vacuum distillation or column chromatography to obtain this compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable building block due to the combined electronic effects and metabolic blocking potential of its substituents.
Causality of Experimental Choices in Drug Design
The incorporation of a trifluoromethoxy group is a deliberate strategy to enhance a drug candidate's properties.[3] Compared to a simple methoxy group, the -OCF₃ group is a poor hydrogen bond acceptor and is highly resistant to oxidative metabolism.[4] This leads to an improved pharmacokinetic profile, including a longer half-life. The ortho-fluoro substituent can further influence the molecule's conformation and electronic properties, potentially improving binding affinity to the target protein.
Caption: Integration of the title compound to enhance drug candidate properties.
This building block is particularly suited for the synthesis of inhibitors or modulators of targets where metabolic stability and CNS penetration are desired, such as in the development of treatments for neurological disorders.[6]
Quality Control and Analytical Protocols
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.
Protocol for Purity and Identity Confirmation
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine purity and confirm the molecular weight.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
-
Expected Result: A single major peak with a molecular ion (M⁺) at m/z = 219.
2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the presence and chemical environment of the fluorine-containing groups. ¹⁹F NMR is highly sensitive and provides a clean spectrum.[7][8]
-
Solvent: Chloroform-d (CDCl₃).
-
Spectrometer: 400 MHz or higher.
-
Procedure:
-
Prepare a sample of ~10-20 mg of the compound in 0.6 mL of CDCl₃.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
-
Expected Result: Two distinct signals: one for the aromatic fluorine and another for the trifluoromethoxy group, each with characteristic chemical shifts and potentially showing through-space coupling.
3. ¹H and ¹³C NMR Spectroscopy
-
Objective: To provide a complete structural elucidation.
-
Solvent: CDCl₃.
-
Procedure: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Result: The ¹H spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the nitrile group. The ¹³C spectrum will confirm the number of unique carbon environments and show characteristic C-F couplings.
Safety and Handling
-
Hazard Class: Phenylacetonitrile derivatives are generally toxic if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
References
-
PubChem. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435. [Link]
-
Dalton, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-9. [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. [Link]
- Google Patents. Preparation method of 2-fluoro-4-cyano benzotrifluoride.
-
Gerig, J. T. (2001). Fluorine NMR. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 45(38), 17615-17629. [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
- Google Patents. Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
-
University of Ottawa. 19Flourine NMR. [Link]
-
Okano, T. (2014). [Efficient synthesis of multisubstituted aromatic compounds from phenol derivatives]. Yakugaku Zasshi, 134(8), 883-895. [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Organic Syntheses. Benzyl Cyanide. [Link]
-
MDPI. First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. [Link]
-
Vogel, H. J., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183260. [Link]
-
Herwig, C., et al. (2018). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry, 14, 2197-2204. [Link]
-
Liu, F., et al. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 21(13), 2631-2646. [Link]
- Google Patents. Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Li, C., et al. (2020). Borylation of phenols using sulfuryl fluoride activation. Green Chemistry, 22(18), 5988-5993. [Link]
-
Southampton Chemistry Analytical Solutions. Multinuclear and Fluorine NMR Spectroscopy. [Link]
-
Eureka | Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Abstract
This application note provides a detailed, field-validated protocol for the synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a key building block in contemporary drug discovery and materials science. The described two-step methodology begins with the free-radical bromination of 2-Fluoro-4-(trifluoromethoxy)toluene, followed by a nucleophilic substitution with sodium cyanide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating protocol, and comprehensive safety guidelines to ensure reliable and safe execution.
Introduction: Significance and Synthetic Strategy
This compound is a highly valuable fluorinated intermediate. The presence of the fluoro, trifluoromethoxy, and cyano groups imparts unique electronic and lipophilic properties, making it a desirable scaffold for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and modulators of other biological targets. The trifluoromethoxy group (-OCF₃) is often used as a bioisostere for a methoxy or chloro group, offering increased metabolic stability and lipophilicity, which can significantly enhance the pharmacokinetic profile of a drug candidate.
The synthetic strategy detailed herein was chosen for its reliability, scalability, and use of readily available starting materials. It follows a classical two-step sequence:
-
Benzylic Bromination: A free-radical chain reaction is initiated to selectively brominate the methyl group of 2-Fluoro-4-(trifluoromethoxy)toluene. This step transforms the relatively unreactive methyl group into a reactive benzyl bromide, an excellent electrophile.
-
Nucleophilic Cyanation: The resulting 1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene undergoes an Sₙ2 reaction with a cyanide salt to form the target phenylacetonitrile. This step is efficient and high-yielding under controlled conditions.
This approach avoids the use of more hazardous or specialized reagents, making it suitable for standard laboratory settings.
Visualized Synthesis Workflow
The overall synthetic pathway is illustrated below.
Caption: Two-step synthesis of the target compound from a toluene precursor.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 2-Fluoro-4-(trifluoromethoxy)toluene | 194.14 | ≥98% | Commercial | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | ≥99% | Commercial | Recrystallize from water if purity is suspect. |
| Benzoyl Peroxide (BPO) | 242.23 | 98% | Commercial | Radical initiator; handle with care. |
| Carbon tetrachloride (CCl₄) | 153.82 | Anhydrous | Commercial | Solvent for Step 1. Caution: Toxic. |
| Sodium Cyanide (NaCN) | 49.01 | ≥98% | Commercial | Caution: Highly Toxic. |
| Dimethyl sulfoxide (DMSO) | 78.13 | Anhydrous | Commercial | Solvent for Step 2. |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | Lab Prepared | For work-up. |
| Brine | Aqueous | - | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Commercial | For drying organic layers. |
Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene
Rationale: This step employs a Wohl-Ziegler bromination. N-Bromosuccinimide (NBS) serves as a constant, low-concentration source of bromine radicals, which are generated by the thermal decomposition of the benzoyl peroxide (BPO) initiator. This method is highly selective for the benzylic position over aromatic bromination. Carbon tetrachloride is a classic solvent for this reaction due to its inertness, though safer alternatives like cyclohexane or acetonitrile may be considered.
Protocol:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-Fluoro-4-(trifluoromethoxy)toluene (10.0 g, 51.5 mmol).
-
Add carbon tetrachloride (100 mL) to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS) (9.6 g, 54.1 mmol, 1.05 eq) and benzoyl peroxide (BPO) (0.25 g, 1.0 mmol, 0.02 eq).
-
Under a gentle flow of nitrogen, heat the reaction mixture to reflux (approx. 77°C) using a heating mantle.
-
Monitor the reaction progress by TLC or GC-MS (typically 3-5 hours). The reaction is complete when the starting material is consumed. A key visual indicator is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Cool the mixture to room temperature. Filter off the succinimide by-product and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
The crude 1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene is typically of sufficient purity for the next step. If further purification is needed, column chromatography on silica gel (eluting with hexanes/ethyl acetate) can be performed. Yield (crude): ~13.5 g (~96%).
Step 2: Synthesis of this compound
Rationale: This is a classic Sₙ2 reaction where the cyanide anion (CN⁻) acts as a nucleophile, displacing the bromide leaving group from the benzylic carbon. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this transformation as it effectively solvates the sodium cation while leaving the cyanide anion highly reactive. The reaction is typically rapid at room temperature.
Protocol:
-
CAUTION: Sodium cyanide is extremely toxic. All operations must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All glassware and waste must be quenched with bleach or ferric chloride solution before disposal.
-
To a 250 mL round-bottom flask, add sodium cyanide (2.7 g, 55.1 mmol, 1.1 eq) and anhydrous DMSO (80 mL). Stir the suspension until the NaCN is mostly dissolved.
-
In a separate flask, dissolve the crude 1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene (~13.5 g, ~49.5 mmol) from Step 1 in anhydrous DMSO (20 mL).
-
Add the benzyl bromide solution dropwise to the stirred sodium cyanide suspension over 20-30 minutes. An ice bath can be used to control any exotherm, maintaining the temperature below 30°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS until the benzyl bromide is consumed.
-
Carefully pour the reaction mixture into a 500 mL beaker containing ice water (200 mL). This will precipitate the product and dissolve inorganic salts.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the final product as a colorless to pale yellow oil. Expected Yield: 8.5 g (78% over two steps).
Safety and Handling
-
General: All manipulations should be carried out in a well-ventilated fume hood. Standard PPE, including lab coats, safety glasses, and chemical-resistant gloves, is mandatory.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.
-
Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water. Do not grind or heat uncontrollably.
-
Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and environmentally damaging. Use with extreme caution and consider substituting with a safer solvent if possible.
-
Sodium Cyanide (NaCN): ACUTELY TOXIC. Ingestion, inhalation, or skin contact can be fatal. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. All procedures must be conducted in a fume hood. A dedicated waste stream for cyanide-containing materials is required.
Characterization Data
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons and the methylene (-CH₂CN) protons with appropriate coupling constants.
-
¹⁹F NMR: Signals corresponding to the Ar-F and -OCF₃ groups.
-
¹³C NMR: Peaks for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass (C₉H₅F₄NO, M.W. = 219.14).
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹.
References
- Title: Preparation of pyrazolopyridines as protein kinase inhibitors.
- Title: Preparation of N-(cyanomethyl)-4-(3',5'-dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)-tetrahydro-2H-pyran-4-carboxamide derivatives for use as RORgammaT inhibitors.
-
Title: The Trifluoromethoxy Group: The “Super-Methoxy” Group in a Drug-Design World. Source: ChemMedChem, 2021. URL: [Link]
-
Title: Wohl-Ziegler Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Nucleophilic Substitution. Source: LibreTexts Chemistry. URL: [Link]
Application Notes & Protocols for 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Abstract
This document provides a comprehensive technical guide for the effective utilization of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a versatile fluorinated building block in modern organic synthesis and medicinal chemistry. We delve into the compound's core reactivity, underpinned by its unique electronic properties, and present detailed, field-tested protocols for its application. The protocols described herein are designed to be self-validating, with integrated analytical checkpoints to ensure experimental success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Phenylacetonitriles
This compound is a specialized reagent that has gained traction as a key building block in the synthesis of complex organic molecules. Its utility stems from the strategic placement of three distinct functional groups on the phenyl ring:
-
The Nitrile Group (-CN): A versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. It also acidifies the adjacent benzylic protons, enabling facile deprotonation and subsequent alkylation or arylation reactions.
-
The Ortho-Fluorine Atom (-F): This substituent exerts a strong electron-withdrawing inductive effect, which further increases the acidity of the benzylic protons. In drug design, fluorine substitution can block metabolic oxidation sites and modulate the pKa of nearby functional groups.
-
The Para-Trifluoromethoxy Group (-OCF₃): Often considered a "super-methoxy" group, the -OCF₃ moiety is a highly lipophilic and strongly electron-withdrawing substituent. Its inclusion in drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][2] The trifluoromethoxy group is a valuable tool for improving the pharmacokinetic profile of a molecule.[2]
The combination of these groups makes this compound an attractive starting material for generating libraries of compounds with desirable pharmacological properties.
Physicochemical Properties & Safety Data
Prior to any experimental work, it is imperative to be familiar with the physical properties and safety requirements of the reagent.
| Property | Value | Source |
| CAS Number | 1323966-14-8 | [3] |
| Molecular Formula | C₉H₅F₄NO | [3] |
| Molecular Weight | 219.14 g/mol | [3] |
| Appearance | White to off-white solid or colorless liquid | [1] |
| Purity | ≥95% | [3] |
| Storage | Store at 2 - 8 °C in a dry area | [1][4] |
Safety Profile:
This compound is classified as hazardous and must be handled with appropriate precautions in a well-ventilated fume hood.[4][5]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[4][5][6] May cause respiratory irritation.[4][5]
-
Precautionary Measures: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5][6] Wear protective gloves, protective clothing, eye protection, and face protection.[4][5][6] In case of exposure, seek immediate medical attention.[4]
Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing work.
Core Reactivity: The Acidic Methylene Bridge
The primary locus of reactivity for this compound is the benzylic carbon (the -CH₂- group). The electron-withdrawing effects of the nitrile group, the ortho-fluoro substituent, and the para-trifluoromethoxy group combine to significantly increase the acidity of the methylene protons. This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion, which is a potent nucleophile.
This nucleophilic character is the cornerstone of its utility, enabling the formation of new carbon-carbon bonds, a critical step in the synthesis of more complex molecular architectures.
Caption: Core reactivity workflow for C-C bond formation.
Application Protocol: Phase-Transfer Catalyzed Alkylation
This protocol details a robust method for the α-alkylation of this compound using a phase-transfer catalyst. This approach is advantageous as it avoids the need for strictly anhydrous conditions or expensive and difficult-to-handle strong bases like organolithiums. The procedure is adapted from well-established methods for the alkylation of active methylene compounds.[7]
Objective: To synthesize 2-(2-fluoro-4-(trifluoromethoxy)phenyl)butanenitrile.
Materials:
-
This compound
-
Ethyl bromide
-
Benzyltriethylammonium chloride (TEBAC)
-
50% Aqueous sodium hydroxide (w/w)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a three-necked round-bottomed flask, mechanical stirrer, dropping funnel, and condenser.
Experimental Procedure:
-
Reaction Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Charge the flask with this compound (10.95 g, 50 mmol), benzyltriethylammonium chloride (0.57 g, 2.5 mmol, 5 mol%), and toluene (50 mL).
-
Addition of Base: Begin stirring the mixture and add 50% aqueous sodium hydroxide (20 mL) to the flask. The mixture will become biphasic.
-
Addition of Electrophile: Add ethyl bromide (6.54 g, 60 mmol, 1.2 equiv) dropwise via the dropping funnel over 30 minutes. An exotherm may be observed; maintain the internal temperature between 25-35 °C using a water bath if necessary.
-
Causality Note: The phase-transfer catalyst, TEBAC, transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the phenylacetonitrile. The resulting carbanion then reacts with the ethyl bromide. This cycle repeats, allowing the reaction to proceed efficiently without the need for a homogeneous solution.
-
-
Reaction Monitoring: After the addition is complete, continue stirring vigorously at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water (50 mL) and separate the layers. Extract the aqueous layer with toluene (2 x 30 mL).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(2-fluoro-4-(trifluoromethoxy)phenyl)butanenitrile.
Analytical Characterization:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To verify the presence of the nitrile functional group (strong absorption around 2240-2260 cm⁻¹).
Application Protocol: Catalytic Reduction to a Primary Amine
The nitrile functionality can be readily reduced to a primary amine, a crucial functional group in many pharmaceutical compounds. This protocol describes a standard catalytic hydrogenation for this transformation.
Objective: To synthesize 2-(2-fluoro-4-(trifluoromethoxy)phenyl)ethan-1-amine.
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol, anhydrous
-
Hydrochloric acid (concentrated or as a solution in dioxane)
-
Hydrogen gas source (cylinder or generator)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Experimental Procedure:
Caption: Workflow for the catalytic reduction of the nitrile.
-
Reactor Charging: To a high-pressure reactor vessel, add a solution of this compound (10.95 g, 50 mmol) in anhydrous ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 1.0 g, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note: Pd/C is a heterogeneous catalyst that provides a surface for the adsorption of both hydrogen gas and the nitrile, facilitating the reduction. It is pyrophoric and must be handled with care.
-
-
Acidification (Optional but Recommended): Add a few drops of concentrated hydrochloric acid or an equivalent amount of HCl in dioxane.
-
Causality Note: The presence of acid protonates the intermediate imine, preventing the formation of secondary amine byproducts through reaction with the product primary amine.
-
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas before pressurizing the vessel to 50-100 psi of hydrogen. Begin stirring and heat the reaction to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 4-12 hours when hydrogen uptake ceases.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the excess hydrogen, purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Safety Note: The filter cake containing the catalyst should not be allowed to dry in the air as it may ignite. Quench it carefully with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting primary amine can be isolated as its hydrochloride salt, which is often a crystalline solid and easier to handle and purify than the free base.
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its unique electronic properties facilitate reliable C-C bond formation at the benzylic position, while the nitrile group serves as a gateway to other critical functionalities like primary amines. The strategic incorporation of fluorine and a trifluoromethoxy group provides a clear pathway for modulating the physicochemical and pharmacokinetic properties of target molecules, making this reagent a valuable asset in the modern drug discovery toolbox. The protocols provided herein offer robust and scalable methods for the effective application of this compound.
References
-
Safety Data Sheet - 3-(Trifluoromethyl)phenylacetonitrile. Alfa Aesar. Available at: [Link]
-
Safety Data Sheet - 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Angene Chemical. Available at: [Link]
-
α-PHENYLBUTYRONITRILE. Organic Syntheses. Available at: [Link]
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents (CN101659630B).
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
Yoshikane, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 746. Available at: [Link]
-
Synthesis of phenylacetonitrile. PrepChem.com. Available at: [Link]
-
Proposed two step acid catalysed formation of 2-aminoacetophenone from the hydroxy-imine intermediate. ResearchGate. Available at: [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents (US9809524B1).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile - CAS:1323966-14-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. angenechemical.com [angenechemical.com]
- 5. canbipharm.com [canbipharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative of Fluorine in Modern Agrochemical Design
In the landscape of modern crop protection, the strategic incorporation of fluorine atoms and fluorinated moieties into active ingredients has become a cornerstone of innovation.[1][2] The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes—are instrumental in developing next-generation herbicides, fungicides, and insecticides with superior efficacy and environmental profiles.[1][2] Among the various fluorinated functional groups, the trifluoromethoxy (-OCF₃) group is of particular interest. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance the bioavailability and metabolic stability of a molecule.
This document provides a detailed guide to the synthetic utility of a key building block: 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile . We will explore its core reactivity and demonstrate its application in the synthesis of diverse agrochemical scaffolds. The protocols provided herein are illustrative and based on established chemical principles, designed to serve as a foundational resource for researchers and synthetic chemists in the agrochemical industry.
Core Synthetic Transformations of this compound
This compound is a versatile intermediate, offering two primary sites for chemical modification: the benzylic methylene (-CH₂-) group and the nitrile (-CN) group. The electron-withdrawing nature of the nitrile and the fluorinated phenyl ring acidifies the benzylic protons, making this position amenable to a variety of synthetic transformations.
α-Alkylation and Arylation of the Phenylacetonitrile Core
The acidic α-protons of the methylene bridge can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophile can then be reacted with a range of electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the benzylic position. This is a fundamental strategy for building molecular complexity.
Causality of Experimental Choices: The choice of base is critical and depends on the reactivity of the electrophile. For simple alkylations, a moderately strong base like sodium ethoxide or potassium carbonate is often sufficient. For less reactive electrophiles or to avoid side reactions, a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is preferred. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial in biphasic systems.
Illustrative Synthetic Pathways to Agrochemical Scaffolds
The following sections provide hypothetical, yet chemically sound, protocols for the synthesis of common agrochemical scaffolds, starting from this compound.
Pathway 1: Synthesis of a Pyrazole-Containing Fungicide Precursor
Pyrazole-based fungicides are a significant class of agrochemicals. The following protocol outlines a plausible synthesis of a 3-(2-fluoro-4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine scaffold, a key intermediate for more complex fungicides.
Experimental Workflow Diagram:
Caption: Synthetic pathway to a pyrazole fungicide precursor.
Detailed Protocol:
Step 1: Claisen-type Condensation
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 50 mL of anhydrous ethanol.
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add this compound (20.5 g, 0.1 mol).
-
Add ethyl acetate (13.2 g, 0.15 mol) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench by pouring it into 200 mL of ice-cold water.
-
Acidify the aqueous solution with 2N HCl to a pH of ~5.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-(2-fluoro-4-(trifluoromethoxy)phenyl)-β-oxopropanenitrile.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the crude product from Step 1 in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water to afford pure 3-(2-fluoro-4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine.
Data Table for Pathway 1:
| Step | Reagents & Solvents | Key Parameters | Expected Outcome |
| 1 | Sodium ethoxide, Ethanol, Ethyl acetate | Reflux, 4 hours | α-(2-Fluoro-4-(trifluoromethoxy)phenyl)-β-oxopropanenitrile |
| 2 | Hydrazine hydrate, Ethanol | Reflux, 6 hours | 3-(2-Fluoro-4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine |
Pathway 2: Synthesis of a Phenyl-isoxazole Herbicide Scaffold
Isoxazole-containing compounds are known to exhibit herbicidal activity. This pathway details the synthesis of a 3-cyclopropyl-5-(2-fluoro-4-(trifluoromethoxy)phenyl)isoxazole scaffold.
Experimental Workflow Diagram:
Caption: Synthetic route to a phenyl-isoxazole herbicide scaffold.
Detailed Protocol:
Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid
-
In a 500 mL round-bottom flask, suspend this compound (20.5 g, 0.1 mol) in 200 mL of 10% aqueous sodium hydroxide.
-
Heat the mixture to reflux for 8-12 hours, until the evolution of ammonia ceases (test with moist litmus paper).
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven to yield 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid.
Step 2: Synthesis of the β-Diketone
-
In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (0.11 mol) to diisopropylamine (0.11 mol) in 150 mL of anhydrous THF at -78 °C.
-
To this LDA solution, add cyclopropyl methyl ketone (0.1 mol) dropwise, maintaining the temperature at -78 °C.
-
In a separate flask, convert the carboxylic acid from Step 1 to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Add the acid chloride dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo to yield the crude β-diketone.
Step 3: Isoxazole Ring Formation
-
Dissolve the crude β-diketone from Step 2 in 150 mL of ethanol.
-
Add hydroxylamine hydrochloride (0.12 mol) and sodium acetate (0.12 mol).
-
Heat the mixture to reflux for 5 hours.
-
Cool to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3-cyclopropyl-5-(2-fluoro-4-(trifluoromethoxy)phenyl)isoxazole.
Data Table for Pathway 2:
| Step | Reagents & Solvents | Key Parameters | Expected Outcome |
| 1 | Aqueous NaOH, HCl | Reflux, 8-12 hours | 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid |
| 2 | LDA, THF, Cyclopropyl methyl ketone, Thionyl chloride | -78 °C to RT, 4 hours | 1-(Cyclopropyl)-3-(2-fluoro-4-(trifluoromethoxy)phenyl)propane-1,3-dione |
| 3 | Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Reflux, 5 hours | 3-Cyclopropyl-5-(2-fluoro-4-(trifluoromethoxy)phenyl)isoxazole |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its dual reactivity at the benzylic and nitrile positions allows for the construction of a wide array of complex molecular architectures, including key heterocyclic scaffolds found in many commercial pesticides. The protocols and pathways detailed in this guide serve as a testament to its potential and provide a solid foundation for researchers engaged in the discovery and development of the next generation of crop protection agents.
References
-
MySkinRecipes. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]
-
PubChem. Oxyfluorfen. National Institutes of Health. [Link]
- Fujiwara, T., & O'Hagan, D. (2014). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry.
- Ni, C., et al. (2021).
- Google Patents.
- Google Patents.
-
PubChem. Flufenacet. National Institutes of Health. [Link]
- Ni, C., et al. (2021).
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. (PDF) Recent developments in fluorine‐containing pesticides. [Link]
- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
PubChem. Isoxaflutole. National Institutes of Health. [Link]
-
IntechOpen. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubMed. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. [Link]
Sources
Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von 2-Fluor-4-(trifluormethoxy)phenylacetonitril
Verfasser: Dr. Eva Reinhardt, Senior Application Scientist Datum: 19. Januar 2026 Dokument-ID: AN-24-TFMPA-DE01
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zu den wichtigsten Derivatisierungsstrategien für 2-Fluor-4-(trifluormethoxy)phenylacetonitril. Diese Verbindung ist ein wertvoller Baustein in der medizinischen Chemie und den Materialwissenschaften, vor allem aufgrund der einzigartigen elektronischen und lipophilen Eigenschaften, die durch die Fluor- und Trifluormethoxy-Substituenten verliehen werden. Wir konzentrieren uns auf zwei primäre reaktive Zentren des Moleküls: das acide α-Kohlenstoffatom und die Nitrilgruppe. Die hier beschriebenen Protokolle sind als validierte, reproduzierbare Methoden konzipiert, die Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als robuste Ausgangspunkte für die Synthese neuartiger Moleküle dienen sollen.
Einleitung: Chemische Reaktivität und synthetisches Potenzial
2-Fluor-4-(trifluormethoxy)phenylacetonitril ist ein substituiertes Phenylacetonitril (auch als Benzylcyanid bekannt).[1] Seine synthetische Nützlichkeit ergibt sich aus zwei Hauptmerkmalen:
-
Aktive Methylengruppe (-CH₂CN): Die Protonen am α-Kohlenstoff (dem Kohlenstoff zwischen dem Phenylring und der Nitrilgruppe) sind acide. Dies ist auf die elektronenziehende Wirkung sowohl des aromatischen Rings als auch der Nitrilgruppe zurückzuführen, die ein resultierendes Carbanion durch Resonanz stabilisieren. Dieses Carbanion ist ein potentes Nukleophil, das für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen genutzt werden kann.
-
Die Nitrilgruppe (-C≡N): Die Cyanogruppe ist ein vielseitiger funktioneller Baustein, der in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden kann, darunter Carbonsäuren, Amide, Amine und Tetrazole.[2]
Die elektronenziehenden Eigenschaften des Fluoratoms und der Trifluormethoxy-Gruppe am Phenylring erhöhen die Acidität der α-Protonen weiter und beeinflussen die Reaktivität des aromatischen Systems. Diese Anleitung konzentriert sich auf die Nutzung dieser reaktiven Stellen für die gezielte Derivatisierung.
Strategie I: α-Funktionalisierung über Carbanionen-Bildung
Die Alkylierung der aktiven Methylengruppe ist eine der häufigsten und wirksamsten Methoden zur Modifizierung von Phenylacetonitril-Gerüsten.[3] Die Phasentransferkatalyse (PTC) ist hierfür eine besonders robuste Methode, da sie die Verwendung von konzentrierten wässrigen Basen anstelle von streng wasserfreien Bedingungen und teuren oder gefährlichen Basen (z. B. Natriumamid oder Lithiumdiisopropylamid) ermöglicht.[4]
Begründung der Methode (Expertise & Experience)
Die Wahl der Phasentransferkatalyse ist strategisch. Das quartäre Ammoniumsalz (z. B. Benzyltriethylammoniumchlorid) fungiert als "Shuttle", das das Hydroxidion aus der wässrigen Phase in die organische Phase transportiert, wo es das Phenylacetonitril deprotonieren kann. Das resultierende organophile Ionenpaar aus dem quartären Ammoniumkation und dem Phenylacetonitril-Anion ist in der organischen Phase hochreaktiv gegenüber dem Alkylierungsmittel. Diese Methode ist skalierbar, kostengünstig und toleriert eine breite Palette von funktionellen Gruppen.
Workflow der α-Alkylierung
Abbildung 1: Allgemeiner Workflow für die α-Alkylierung mittels Phasentransferkatalyse.
Protokoll 2.1: α-Alkylierung unter Phasentransferkatalyse-Bedingungen
Dieses Protokoll beschreibt die allgemeine Methode zur Einführung eines Alkylsubstituenten am α-Kohlenstoff.
Materialien:
-
2-Fluor-4-(trifluormethoxy)phenylacetonitril (1,0 Äq.)
-
Alkylhalogenid (z. B. Ethylbromid, Benzylchlorid) (1,05–1,2 Äq.)
-
Benzyltriethylammoniumchlorid (TEBAC) oder Tetrabutylammoniumbromid (TBAB) (0,05 Äq.)
-
50%ige (w/w) wässrige Natriumhydroxidlösung
-
Toluol oder Dichlormethan (Lösungsmittel)
-
Entionisiertes Wasser
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Rückflusskühler, Tropftrichter, Magnetrührer, Scheidetrichter
Prozedur:
-
Reaktionsaufbau: In einem geeigneten Rundkolben, der mit einem Magnetrührer, einem Rückflusskühler und einem Tropftrichter ausgestattet ist, werden 2-Fluor-4-(trifluormethoxy)phenylacetonitril (1,0 Äq.), der Phasentransferkatalysator (0,05 Äq.) und Toluol (ca. 2–3 ml pro mmol Substrat) vorgelegt.
-
Zugabe der Base: Unter kräftigem Rühren wird die 50%ige wässrige NaOH-Lösung (ca. 4–5 Äq. NaOH) zugegeben.
-
Zugabe des Alkylierungsmittels: Das Alkylhalogenid (1,05 Äq.), gelöst in einer kleinen Menge Toluol, wird langsam über den Tropftrichter zugegeben. Die Reaktion ist oft exotherm; die Temperatur sollte durch ein Wasserbad zwischen 25–40 °C gehalten werden.[4]
-
Reaktionsdurchführung: Nach Abschluss der Zugabe wird die Mischung für 2–6 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (40–50 °C) kräftig gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit Wasser verdünnt. Die Phasen werden in einem Scheidetrichter getrennt.
-
Die wässrige Phase wird zweimal mit Toluol oder einem anderen geeigneten organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit Wasser und anschließend mit gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Das Rohprodukt wird durch Vakuumdestillation oder Säulenchromatographie an Kieselgel gereinigt, um das gewünschte α-alkylierte Produkt zu erhalten.
Strategie II: Chemische Umwandlung der Nitrilgruppe
Die Nitrilgruppe ist ein vielseitiger Vorläufer für andere wichtige funktionelle Gruppen. Die folgenden Protokolle beschreiben zwei grundlegende Umwandlungen: die Hydrolyse zur Carbonsäure und die Reduktion zum primären Amin.
Übersicht der Nitril-Transformationen
Abbildung 2: Hauptderivatiserungswege für das Phenylacetonitril-Gerüst.
Protokoll 3.1: Hydrolyse zur 2-(2-Fluor-4-(trifluormethoxy)phenyl)essigsäure
Die Hydrolyse von Nitrilen zu Carbonsäuren kann unter sauren oder basischen Bedingungen erfolgen. Die basische Hydrolyse wird hier beschrieben, da sie oft sauberer verläuft und eine einfachere Aufarbeitung ermöglicht.
Materialien:
-
2-Fluor-4-(trifluormethoxy)phenylacetonitril (1,0 Äq.)
-
Kaliumhydroxid (KOH) oder Natriumhydroxid (NaOH) (5–10 Äq.)
-
Ethylenglykol oder Diethylenglykol (Lösungsmittel)
-
Konzentrierte Salzsäure (HCl)
-
Ethylacetat
-
Rundkolben, Rückflusskühler, Heizpilz, Magnetrührer
Prozedur:
-
Reaktionsaufbau: In einem Rundkolben werden das Phenylacetonitril (1,0 Äq.), Kaliumhydroxid (ca. 8 Äq.) und Ethylenglykol (ca. 3–5 ml pro mmol Substrat) gemischt.
-
Reaktionsdurchführung: Die Mischung wird unter Rühren auf 120–150 °C erhitzt. Während der Reaktion entwickelt sich Ammoniakgas, was das Fortschreiten der Hydrolyse anzeigt. Die Reaktion wird für 4–12 Stunden erhitzt, bis die Gasentwicklung aufhört und die DC-Analyse kein Ausgangsmaterial mehr zeigt.
-
Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und in eine große Menge Wasser gegossen.
-
Die wässrige Lösung wird zweimal mit einem unpolaren Lösungsmittel (z. B. Hexan oder Diethylether) gewaschen, um nicht-saure Verunreinigungen zu entfernen.
-
Die wässrige Phase wird in einem Eisbad gekühlt und unter Rühren langsam mit konzentrierter HCl angesäuert, bis ein pH-Wert von 1–2 erreicht ist. Das Carbonsäureprodukt fällt dabei oft als Feststoff aus.
-
Das Produkt wird entweder durch Filtration isoliert oder durch mehrfache Extraktion mit Ethylacetat gewonnen.
-
Die vereinigten organischen Extrakte werden über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Das Rohprodukt kann durch Umkristallisation (z. B. aus einem Toluol/Hexan-Gemisch) gereinigt werden.
Protokoll 3.2: Reduktion zum 2-(2-Fluor-4-(trifluormethoxy)phenyl)ethan-1-amin
Die Reduktion von Nitrilen zu primären Aminen ist eine grundlegende Transformation. Lithiumaluminiumhydrid (LiAlH₄) ist ein hochwirksames Reagenz für diese Umwandlung.
ACHTUNG: Lithiumaluminiumhydrid reagiert heftig mit Wasser und protischen Lösungsmitteln. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden.
Materialien:
-
Lithiumaluminiumhydrid (LiAlH₄) (1,5–2,0 Äq.)
-
2-Fluor-4-(trifluormethoxy)phenylacetonitril (1,0 Äq.)
-
Wasserfreier Diethylether oder Tetrahydrofuran (THF)
-
Wasser, 15%ige wässrige NaOH-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Schlenk-Kolben oder trockener Dreihalskolben, Tropftrichter, Rückflusskühler
Prozedur:
-
Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Kolben wird LiAlH₄ (1,5 Äq.) in wasserfreiem THF suspendiert und auf 0 °C (Eisbad) gekühlt.
-
Zugabe des Substrats: Das Phenylacetonitril (1,0 Äq.), gelöst in wasserfreiem THF, wird langsam über einen Tropftrichter zu der gerührten LiAlH₄-Suspension gegeben, wobei die Temperatur unter 10 °C gehalten wird.
-
Reaktionsdurchführung: Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung wird für 2–4 Stunden bei Raumtemperatur gerührt oder für 1 Stunde unter Rückfluss erhitzt, um eine vollständige Umsetzung zu gewährleisten.
-
Quenchen (Aufarbeitung nach Fieser): Die Reaktion wird vorsichtig bei 0 °C durch die aufeinanderfolgende, sehr langsame Zugabe von: a) Wasser (X ml, wobei X = Gramm des verwendeten LiAlH₄) b) 15%iger wässriger NaOH-Lösung (X ml) c) Wasser (3X ml) gequencht. Dies führt zur Bildung eines granularen, leicht filtrierbaren Niederschlags von Aluminiumsalzen.
-
Die Suspension wird kräftig für 30 Minuten bei Raumtemperatur gerührt.
-
Wasserfreies Na₂SO₄ wird zugegeben und die Mischung wird durch eine Schicht Celite® oder Kieselgur filtriert. Der Filterkuchen wird gründlich mit THF oder Ethylacetat gewaschen.
-
Das Filtrat wird im Vakuum eingeengt, um das rohe Amin zu erhalten.
-
Reinigung: Das Amin kann durch Vakuumdestillation oder durch Bildung seines Hydrochloridsalzes (durch Einleiten von HCl-Gas in eine etherische Lösung) gereinigt werden.
Zusammenfassende Datentabelle
Die folgende Tabelle fasst die wichtigsten Parameter und erwarteten Ergebnisse für die beschriebenen Protokolle zusammen. Die Ausbeuten sind Schätzungen, die auf ähnlichen, in der Literatur beschriebenen Umwandlungen basieren.
| Protokoll | Transformation | Schlüsselreagenzien | Typische Bedingungen | Erwartete Ausbeute |
| 2.1 | α-Alkylierung | R-X, 50% NaOH, TEBAC | Toluol, 25–50 °C, 2–6 h | 75–90% |
| 3.1 | Hydrolyse | KOH, Ethylenglykol | 120–150 °C, 4–12 h | 80–95% |
| 3.2 | Reduktion | LiAlH₄, THF | THF, 0 °C bis Rückfluss, 2–4 h | 70–85% |
Schlussfolgerung
2-Fluor-4-(trifluormethoxy)phenylacetonitril ist ein vielseitiger synthetischer Baustein, der gezielte Modifikationen an zwei unterschiedlichen reaktiven Zentren ermöglicht. Die in diesem Leitfaden beschriebenen Protokolle zur α-Alkylierung, Hydrolyse und Reduktion stellen grundlegende und robuste Methoden dar, um eine Vielzahl von Derivaten für die Anwendung in der Wirkstoffforschung und den Materialwissenschaften zu erzeugen. Die sorgfältige Auswahl der Reaktionsbedingungen und Aufarbeitungsverfahren, wie hier dargelegt, ist entscheidend für den synthetischen Erfolg.
Referenzen
-
PubMed. Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions. National Center for Biotechnology Information.
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure.
-
Taylor & Francis Online. Cyanation – Knowledge and References. Taylor & Francis.
-
Wikipedia. Phenylacetonitril. Wikipedia.
-
Chemical Reviews. Metal-mediated C−CN Bond Activation in Organic Synthesis. American Chemical Society.
Sources
Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Introduction
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a key intermediate in the synthesis of various high-value organic molecules. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and a nitrile moiety, makes it a versatile building block for the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group often enhances metabolic stability and bioavailability, while the nitrile can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[1] The fluorine atom provides a site for further functionalization or can be used to modulate the electronic properties of the final compound.[2]
This document provides a detailed guide for researchers, chemists, and drug development professionals on the primary synthetic routes to access this important compound. It delves into the mechanistic underpinnings of each method, offers step-by-step protocols, and presents a comparative analysis to aid in selecting the most appropriate strategy based on available starting materials, scalability, and safety considerations.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of route is often dictated by the availability and cost of the starting materials. We will explore four robust and commonly employed strategies:
-
The Sandmeyer Reaction: A classic transformation converting an aromatic amine into a nitrile via a diazonium salt intermediate.
-
Palladium-Catalyzed Cyanation: A modern cross-coupling method that forms a C-CN bond from an aryl halide.
-
Nucleophilic Substitution of a Benzyl Halide: A direct displacement reaction using a cyanide salt.
-
Conversion from a Benzaldehyde: A two-step process involving the formation and subsequent transformation of a cyanohydrin intermediate.
The following sections will provide detailed protocols and mechanistic insights for each of these synthetic pathways.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of functional groups, including nitriles, onto an aromatic ring starting from an aniline derivative.[3][4] The reaction proceeds through the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst to yield the desired aryl nitrile.[5]
Causality and Mechanistic Insights
The reaction is initiated by the diazotization of the primary aromatic amine, 2-Fluoro-4-(trifluoromethoxy)aniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly reactive. The core of the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical subsequently reacts with the copper-bound cyanide to form the product and regenerate the Cu(I) catalyst.
Caption: General workflow for the Sandmeyer cyanation reaction.
Experimental Protocol: Sandmeyer Reaction
Safety Precaution: Diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution at low temperatures. Cyanide salts and their solutions are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Diazotization:
-
To a stirred solution of 2-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water, cool the reaction to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Gently warm the solution to dissolve the salts, then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Data Summary: Sandmeyer Reaction
| Reagent | Molar Eq. | Key Parameters | Expected Yield |
| 2-Fluoro-4-(trifluoromethoxy)aniline | 1.0 | Diazotization Temp: 0-5 °C | 65-80% |
| Sodium Nitrite (NaNO₂) | 1.1 | Cyanation Temp: 50-60 °C | |
| Hydrochloric Acid (HCl, conc.) | 3.0 | Reaction Time: 2-3 hours | |
| Copper(I) Cyanide (CuCN) | 1.2 | Solvent: Water |
Method 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for C-C and C-heteroatom bond formation.[6] The cyanation of aryl halides or triflates offers a milder alternative to traditional methods and often exhibits broad functional group tolerance.[7][8]
Causality and Mechanistic Insights
This reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition into the aryl halide (e.g., 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene) C-X bond. The resulting palladium(II) complex then undergoes transmetalation with a cyanide source, commonly zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9] The final step is reductive elimination, which forms the C-CN bond, yielding the aryl nitrile product and regenerating the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Characterization of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: A Multi-technique Approach
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a key fluorinated intermediate in pharmaceutical and agrochemical research. The unique combination of fluoro, trifluoromethoxy, and nitrile functional groups necessitates a multi-faceted analytical approach to ensure identity, purity, and structural integrity. We present a suite of protocols encompassing chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation.
Introduction and Scientific Context
This compound is a substituted phenylacetonitrile derivative. Phenylacetonitriles are valuable building blocks in organic synthesis.[1][2] The incorporation of fluorine and a trifluoromethoxy group can significantly enhance the metabolic stability, bioavailability, and binding affinity of resulting drug candidates.[3] The trifluoromethoxy group, in particular, is a lipophilic hydrogen bond acceptor that can improve cell membrane permeability. Given its potential as a critical intermediate, stringent analytical characterization is paramount to guarantee the quality and consistency of downstream synthesis and biological screening.
This guide establishes an integrated workflow for the definitive analysis of this compound, ensuring that researchers in drug development and chemical synthesis can confidently ascertain its structural identity and purity profile.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₄NO | Calculated |
| Molecular Weight | 219.14 g/mol | Calculated |
| Exact Mass | 219.0307 Da | Calculated |
| Appearance (Predicted) | Colorless liquid or white to off-white solid | Analogy to[3] |
| Solubility (Predicted) | Soluble in methanol, acetonitrile, chloroform; Insoluble in water | Analogy to[4][5] |
Integrated Analytical Workflow
A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Chromatographic methods are first employed to assess purity and identify any potential isomers or impurities. Subsequently, spectroscopic methods provide unambiguous structural confirmation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity Determination
The primary objective of chromatographic analysis is to separate the main compound from impurities, including starting materials, byproducts, and positional isomers.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds. The phenylacetonitrile core with its polar substituents is well-suited for this technique. A UV detector is appropriate due to the presence of the aromatic ring.
Rationale for Method Design:
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately non-polar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A gradient elution is chosen to ensure that both more and less polar impurities can be resolved and eluted within a reasonable timeframe.
-
Detector: UV detection at 254 nm is selected, as this wavelength is commonly absorbed by aromatic systems, providing a strong signal for the analyte.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-20 min: 30% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for 30 minutes.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides excellent separation efficiency and definitive mass identification.
Rationale for Method Design:
-
Column: A mid-polarity column, such as one with a trifluoropropyl stationary phase (e.g., AT-210), is chosen. This provides a different selectivity mechanism compared to the non-polar phases and is suitable for separating positional isomers of fluorinated aromatic compounds.[6]
-
Detector: A Flame Ionization Detector (FID) is suitable for quantification due to its linear response, while a Mass Spectrometer (MS) is used for qualitative identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Caution: Highly reactive fluorine-containing compounds can sometimes degrade on hot GC inlets or interact with certain column stationary phases.[7] Therefore, using an inert liner and verifying compound stability is recommended.
| Parameter | Recommended Condition |
| Column | AT-210 (or similar), 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Carrier Gas | Helium, constant flow at 3.0 psi |
| Inlet Temperature | 220 °C |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) |
| Detector (MS) | Transfer line at 260°C, Ion source at 230°C, Scan range 50-400 m/z |
Protocol 2: GC-MS Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or dichloromethane.
-
System Setup: Condition the GC column according to the manufacturer's instructions. Set the GC-MS parameters as listed in the table.
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
-
Analysis: Identify the main peak corresponding to the product. Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation patterns to propose structures for any detected impurities.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.
Expected Spectral Features:
-
¹H NMR: The spectrum will show signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic signals will be split by both H-H and H-F couplings. The methylene protons will appear as a singlet, or potentially a doublet if coupled to the ¹⁹F nucleus through space or the aromatic system.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The signals for carbons bearing fluorine or adjacent to fluorinated groups will appear as multiplets due to C-F coupling. Key signals include the nitrile (-CN), the trifluoromethoxy (-OCF₃), and the aromatic carbons.
-
¹⁹F NMR: This is crucial for confirming the fluorine-containing moieties. Two distinct signals are expected: one for the aromatic fluorine and one for the trifluoromethoxy group. The chemical shifts and coupling patterns provide definitive evidence for their respective chemical environments.[8]
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Feature |
| ¹H | ~7.0-7.5 | Multiplets | Aromatic protons showing H-H and H-F coupling |
| ¹H | ~3.8 | Singlet or Doublet | Methylene (-CH₂CN) protons |
| ¹³C | ~117 | Singlet | Nitrile carbon (-CN) |
| ¹³C | ~120.4 | Quartet (¹JCF ≈ 257 Hz) | Trifluoromethoxy carbon (-OCF₃) |
| ¹⁹F | ~ -58 | Singlet | Trifluoromethoxy group (-OCF₃) |
| ¹⁹F | ~ -110 to -130 | Multiplet | Aromatic fluorine (-F) |
Protocol 3: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing. For ¹⁹F NMR, an external or internal standard like hexafluorobenzene can be used.[8]
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correct). Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.
Expected Features:
-
Molecular Ion (M⁺): The primary ion observed should correspond to the exact mass of the molecule (219.0307 Da for [M]⁺ or 220.0380 Da for [M+H]⁺ in ESI+).
-
Isotopic Pattern: The presence of carbon and other elements will result in a characteristic isotopic pattern (M+1, M+2, etc.) that should match the theoretical distribution for C₉H₅F₄NO.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-CN), the trifluoromethoxy group (-OCF₃), or cleavage of the benzyl-cyanide bond.
Protocol 4: Mass Spectrometry Analysis
-
Method: Use either direct infusion Electrospray Ionization (ESI) for a soft ionization method that preserves the molecular ion, or the MS detector from the GC-MS analysis (Electron Ionization - EI).
-
Sample Preparation: For ESI, prepare a dilute solution (~10 µg/mL) in acetonitrile or methanol. For GC-MS, use the sample from Protocol 2.
-
Acquisition: Acquire the mass spectrum in a positive or negative ion mode that gives the best signal for the molecular ion.
-
Analysis: Identify the molecular ion peak and confirm that its mass corresponds to the expected molecular weight. Analyze major fragment ions to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.
Rationale for Interpretation: The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[9] The functional group region is used to identify characteristic bonds.
-
-C≡N Stretch: A sharp, medium-intensity absorption around 2250 cm⁻¹ is a definitive indicator of the nitrile group.[10]
-
C-F Stretches: Strong absorptions in the 1300-1000 cm⁻¹ range are characteristic of C-F bonds. The trifluoromethoxy group will exhibit particularly intense bands in this region.[11]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ range confirm the presence of the benzene ring.
-
Aromatic C-H Stretch: A weak absorption just above 3000 cm⁻¹ indicates the C-H bonds on the aromatic ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | 3100 - 3000 | Weak |
| Nitrile (-C≡N) | 2260 - 2240 | Medium, Sharp |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| C-O-C (ether) | 1250 - 1050 | Strong |
| C-F (Ar-F & -OCF₃) | 1300 - 1100 | Very Strong |
Protocol 5: FTIR Analysis
-
Method: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of a solid or liquid sample with minimal preparation.
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups listed in the table.
Conclusion
The analytical workflow detailed in this application note provides a comprehensive and robust framework for the characterization of this compound. By systematically applying orthogonal chromatographic and spectroscopic techniques, researchers can ensure the identity, purity, and structural integrity of this valuable synthetic intermediate. The protocols and rationales provided herein are designed to be readily adaptable in any modern analytical laboratory focused on pharmaceutical or chemical research and development.
References
- ChemicalBook. (2023). 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
- Smolecule. (n.d.). Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.
- PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile.
- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?
- SpectraBase. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile.
- NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile.
- PubChem. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
- LCGC International. (n.d.). GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data.
- ChemicalBook. (n.d.). 4-(trifluoromethoxy)phenylacetonitrile(49561-96-8)ir1.
- SpectraBase. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile - [13C NMR] - Spectrum.
- PubChem. (n.d.). Phenylacetonitrile.
- Tokyo Chemical Industry. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
- PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
- ResearchGate. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis.
- ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform.
- Sigma-Aldrich. (n.d.). 4-Fluorophenylacetonitrile.
- ResearchGate. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC.
- Bidepharm. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile.
- ChemSrc. (n.d.). phenyl acetonitrile, 140-29-4.
- mVOC 4.0. (n.d.). 2-Phenylacetonitrile.
- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.
- PubMed. (2016). Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct.
- Amfluoro. (n.d.). 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile.
- NICODOM. (2012). IS NIR Spectra.
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra.
- TCI Chemicals. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile.
- ChemSrc. (n.d.). 2-phenylacetonitrile | CAS#:83552-81-2.
- NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile.
Sources
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 5. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 4-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
The Strategic Application of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile in Modern Drug Discovery
Introduction: The Fluorine Advantage in Medicinal Chemistry
The deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly enhance the therapeutic profile of drug candidates. Specifically, the trifluoromethoxy (-OCF3) group, a lipophilic electron-withdrawing substituent, is increasingly utilized to improve metabolic stability, enhance binding affinity to biological targets, and increase bioavailability.[1][2] This application note delves into the utility of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile , a specialized building block that combines the benefits of both a fluoro and a trifluoromethoxy group, making it a valuable intermediate in the synthesis of novel therapeutics.
This compound: A Versatile Synthetic Intermediate
This compound is a substituted phenylacetonitrile that serves as a versatile precursor for a variety of complex organic molecules. Its chemical structure offers multiple reaction sites, enabling its incorporation into diverse molecular frameworks. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the fluorinated aromatic ring can undergo further substitution or coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1240257-80-0 |
| Molecular Formula | C9H5F4NO |
| Molecular Weight | 219.14 g/mol |
| Appearance | White to off-white solid or colorless liquid |
| Purity | ≥ 98% (typical) |
These properties are based on commercially available information and may vary slightly between suppliers.[1]
Application in the Synthesis of Biologically Active Heterocycles: A Representative Protocol
The phenylacetonitrile moiety is a common starting material for the synthesis of various heterocyclic systems, which form the core of many approved drugs. The following protocol describes a representative synthesis of a polysubstituted aminothiophene derivative using this compound. This class of compounds is known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects.
Protocol: Gewald Synthesis of a 2-Amino-3-cyanothiophene Derivative
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes from an α-cyano ester or ketone, an aldehyde or ketone, and elemental sulfur in the presence of a base. In this protocol, we will adapt this reaction using this compound, a suitable ketone, and elemental sulfur.
Reaction Scheme:
A representative workflow for the Gewald aminothiophene synthesis.
Materials:
-
This compound
-
Cyclohexanone (as the ketone component)
-
Elemental Sulfur
-
Morpholine (as the base catalyst)
-
Ethanol (as the solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst Addition: To the flask, add ethanol (20 mL) as the solvent, followed by the dropwise addition of morpholine (0.5 eq) as the catalyst. The use of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the phenylacetonitrile and the ketone.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aminothiophene derivative.
Rationale for Experimental Choices:
-
Choice of Ketone: Cyclohexanone is used as a representative ketone to create a bicyclic thiophene derivative. The choice of the carbonyl component can be varied to generate a library of diverse structures.
-
Base Catalyst: Morpholine is a commonly used base for the Gewald reaction due to its optimal basicity to facilitate the reaction without promoting significant side reactions.
-
Solvent: Ethanol is a suitable polar protic solvent that effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Potential Signaling Pathways and Therapeutic Targets
The resulting 2-aminothiophene scaffold, bearing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety, is a privileged structure in medicinal chemistry. The specific substitution pattern can influence the compound's interaction with various biological targets. For instance, many kinase inhibitors feature a substituted aminothiophene core that binds to the ATP-binding pocket of kinases. The fluorine and trifluoromethoxy groups can enhance this binding through favorable electrostatic interactions and by increasing the compound's residence time in the hydrophobic pocket.
Drug discovery workflow utilizing the title compound.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry research. Its unique substitution pattern offers the potential to synthesize novel drug candidates with improved pharmacological properties. The representative protocol provided herein for the synthesis of a 2-aminothiophene derivative illustrates just one of the many potential applications of this compound in the construction of biologically active molecules. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
- US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents.
Sources
Application Notes: 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile as a Versatile Building Block in Organic Synthesis
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites and fluorine-containing moieties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound. We will explore the reactivity of its nitrile, benzylic, and aromatic functionalities, providing detailed, field-tested protocols for its transformation into key synthetic intermediates.
Introduction: The Strategic Advantage of Fluorinated Phenylacetonitriles
The phenylacetonitrile scaffold is a privileged starting point for the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine substituents—in this case, both a single fluoro group and a trifluoromethoxy group—imparts unique electronic and steric properties.
-
The Trifluoromethoxy (-OCF₃) Group: Often considered a "super methyl" or lipophilic hydrogen bond acceptor, the -OCF₃ group is more metabolically stable than a methoxy group and significantly increases lipophilicity, which can enhance membrane permeability.[3] Its strong electron-withdrawing nature also modulates the reactivity of the aromatic ring.
-
The Fluoro (-F) Group: A single fluorine atom can block sites of metabolic oxidation and alter the pKa of nearby functional groups through its inductive effects, often improving the binding affinity of a drug candidate to its target protein.[2]
This compound combines these features with three key reactive handles: the versatile nitrile group, the acidic benzylic protons, and the substituted aromatic ring. This trifecta of reactivity allows for the divergent synthesis of a multitude of complex molecules.
Compound Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety requirements is paramount for the successful and safe utilization of any chemical building block.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 239087-11-7 | Chemicalbook[1] |
| Molecular Formula | C₉H₅F₄N | Chemicalbook[1] |
| Molecular Weight | 203.14 g/mol | Chemicalbook[1] |
| Appearance | Colorless to light yellow liquid | Chemicalbook[1] |
| Storage Temperature | 2-8°C, in a dry area | Chemicalbook[1], Angene Chemical[4] |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P311: Call a POISON CENTER or doctor/physician.[4]
-
Expert Insight: Always work in a certified chemical fume hood. The toxicity upon inhalation is a significant risk. When handling the neat liquid, use nitrile or neoprene gloves and ensure eye protection with safety goggles and a face shield. An emergency eyewash and shower must be readily accessible.
Synthetic Utility and Key Transformations
The power of this compound as a building block lies in its capacity for diverse chemical transformations, enabling the synthesis of key intermediates like carboxylic acids, primary amines, and tetrazoles.
Caption: Key synthetic transformations of the starting material.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations. They are designed to be self-validating, with explanations for each critical step.
Protocol 1: Hydrolysis to 2-Fluoro-4-(trifluoromethoxy)phenylacetic Acid
The corresponding phenylacetic acid is a crucial intermediate for compounds like non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[5][6] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water, followed by tautomerization and further hydrolysis of the intermediate amide.[7]
Caption: Experimental workflow for nitrile to carboxylic acid hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄), 50% aqueous solution (v/v)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 10.0 g, 49.2 mmol).
-
Acid Addition: Carefully add the 50% sulfuric acid solution (e.g., 100 mL). Causality: A concentrated acid is required to effectively protonate the nitrile and drive the reaction. Using an aqueous solution provides the necessary water for hydrolysis.
-
Heating: Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for completion. Causality: High temperature is necessary to overcome the activation energy for the hydrolysis of both the nitrile and the intermediate amide.
-
Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice (approx. 200 g) in a large beaker. This will precipitate the crude carboxylic acid product. Causality: Quenching on ice dilutes the acid, dissipates heat, and often induces precipitation of the less water-soluble organic acid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL). Causality: Ethyl acetate is a suitable solvent to dissolve the carboxylic acid product while having limited miscibility with the aqueous acidic layer.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture).
Protocol 2: Reduction to 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)ethan-1-amine
The resulting phenethylamine derivatives are common scaffolds in central nervous system (CNS) active agents and other bioactive molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 2.5 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (H₂O, 15% NaOH, H₂O)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (e.g., 3.7 g, 98.4 mmol) in anhydrous THF (150 mL). Causality: LiAlH₄ reacts violently with water. All glassware must be dry and the reaction must be performed under an inert atmosphere to prevent quenching of the reagent and potential fire hazards.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (e.g., 10.0 g, 49.2 mmol) in anhydrous THF (50 mL) dropwise via an addition funnel. Maintain the internal temperature below 10 °C. Causality: The reaction is highly exothermic. Slow, controlled addition at low temperature is crucial to prevent a runaway reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Workup - Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following reagents dropwise with vigorous stirring:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (Where X = grams of LiAlH₄ used). Causality: This specific sequential addition (Fieser workup) is a reliable and safe method to quench excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Isolation: Stir the resulting white suspension at room temperature for 1 hour, then add some anhydrous magnesium sulfate to ensure complete dryness. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 3: [3+2] Cycloaddition to 5-((2-Fluoro-4-(trifluoromethoxy)phenyl)methyl)-1H-tetrazole
Tetrazoles are frequently used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic profiles. The Sharpless protocol, using sodium azide and a zinc catalyst in water, is an effective and environmentally conscious method.[8][9]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc(II) bromide (ZnBr₂) (1.2 eq)
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (HCl), 3M aqueous solution
Procedure:
-
Reaction Setup: In a pressure-tolerant vessel or a round-bottom flask with a reflux condenser, combine this compound (e.g., 5.0 g, 24.6 mmol), sodium azide (e.g., 2.4 g, 36.9 mmol), zinc bromide (e.g., 6.6 g, 29.5 mmol), and water (50 mL). Causality: Zinc bromide acts as a Lewis acid, coordinating to the nitrile nitrogen and activating it for nucleophilic attack by the azide anion.[8] Water is a safe and effective solvent for this transformation.
-
Heating: Seal the vessel (if appropriate) or heat the mixture to reflux (100 °C) with vigorous stirring for 24-48 hours. Safety Note: Azides are toxic and potentially explosive. Hydrazoic acid (HN₃), which is volatile and highly toxic, can be formed under acidic conditions. The reaction should be performed in a well-ventilated fume hood. Avoid using chlorinated solvents or contact with heavy metals.
-
Workup - Acidification: Cool the reaction mixture to room temperature. Add ethyl acetate (50 mL) and then carefully acidify the aqueous layer to pH ~2 with 3M HCl. Causality: Acidification protonates the tetrazole ring, making it less water-soluble and facilitating its extraction into the organic phase. It also quenches any unreacted azide.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Concentrate the solution under reduced pressure. The crude tetrazole can be purified by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its unique fluorine substitution pattern provides a strategic advantage for modulating the properties of target molecules in drug discovery and agrochemical development. The protocols detailed herein demonstrate the reliable transformation of its nitrile and benzylic functionalities into other valuable chemical groups, opening a gateway to a diverse range of complex molecular architectures. As with any reactive chemical, adherence to strict safety protocols is essential for its successful application in the laboratory.
References
-
Maiti, D., & Deb, A. (2018). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. ResearchGate. Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Lopes, J. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. Available at: [Link]
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
-
Organic Syntheses. (n.d.). A procedure for the reduction of an amino acid using LiAlH₄. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. Available at: [Link]
- Angene Chemical. (n.d.). Safety Data Sheet for 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
-
ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ACS Publications. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Available at: [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6477. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles. Retrieved from a relevant chemical supplier/resource website.
- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Available at: [Link]
-
ACS Publications. (n.d.). Mono- and Dialkylation of Phenylacetonitrile by Means of Sodamide and Sodium Hydride. The Journal of Organic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing perfluoroether carboxylic acids.
-
NIH National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. Available at: [Link]
-
YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2024). Enable biomass-derived alcohols mediated alkylation and transfer hydrogenation. Nature Communications, 15, 6979. Available at: [Link]
- Tradeindia. (n.d.). 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride.
- Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (n.d.).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 6. innospk.com [innospk.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Answering your request, here is a technical support center with troubleshooting guides and FAQs for improving the yield of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile synthesis.
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve yield and purity. We will address specific issues encountered in common synthetic routes in a direct question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. We have organized the guide by the most common synthetic strategies.
Route A: Nucleophilic Substitution of 2-Fluoro-4-(trifluoromethoxy)benzyl Halide
This is often the most direct route, involving the reaction of a benzyl halide (typically the bromide for higher reactivity) with a cyanide salt. However, it is prone to several side reactions that can significantly lower the yield.
Q1: My reaction yield is low, and I observe a significant amount of unreacted benzyl halide upon workup. What are the likely causes and solutions?
A: This issue typically points to insufficient reactivity of the cyanide nucleophile or poor reaction conditions.
-
Causality: The cyanation of a benzyl halide is a classic SN2 reaction. Its rate is dependent on the concentration and nucleophilicity of the cyanide ion, the solvent, and the temperature. If the cyanide salt has poor solubility in your chosen solvent, its effective concentration in the solution will be too low to drive the reaction to completion in a reasonable timeframe.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are excellent at solvating the cation of the cyanide salt (e.g., K+ or Na+) while leaving the cyanide anion (CN-) relatively "naked" and highly nucleophilic. Using protic solvents like ethanol or water can solvate the cyanide ion, reducing its nucleophilicity.[1]
-
Phase-Transfer Catalysis (PTC): If you are running the reaction in a biphasic system or if the cyanide salt solubility is low, the addition of a phase-transfer catalyst is critical. A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride can transport the cyanide anion from the solid or aqueous phase into the organic phase where the benzyl halide resides, dramatically accelerating the reaction.[2]
-
Cyanide Source: Ensure your cyanide source (e.g., KCN or NaCN) is finely powdered and dry. Clumps will have a low surface area, and moisture can lead to side reactions.
-
Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. A moderate temperature of 40-80 °C is typically a good starting point.[3] Monitor the reaction by TLC or LCMS to find the optimal balance.
-
Q2: I'm observing the formation of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol as a major byproduct. How can I prevent this?
A: The formation of the corresponding benzyl alcohol is a clear indication of hydrolysis, where water is acting as a competing nucleophile.
-
Causality: Benzyl halides are susceptible to hydrolysis. This is exacerbated by the presence of water in the reaction medium and higher reaction temperatures. The trifluoromethoxy group is electron-withdrawing, which can slightly destabilize the carbocation intermediate of a potential SN1 pathway, but the benzylic position is still activated enough for substitution by water.
-
Troubleshooting Steps:
-
Anhydrous Conditions: This is the most critical factor. Dry your solvents rigorously before use (e.g., over molecular sieves or by distillation). Ensure your glassware is oven-dried.
-
Reagent Quality: Use anhydrous cyanide salts. If necessary, dry them in a vacuum oven before use.
-
Reaction Solvent: Avoid aqueous or protic solvent systems if alcohol formation is a major issue. A switch to anhydrous DMF or DMSO is highly recommended.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the competing hydrolysis reaction.
-
Route B: Sandmeyer Reaction of 2-Fluoro-4-(trifluoromethoxy)aniline
The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring.[4][5] It involves the diazotization of an aniline followed by a copper(I) cyanide-mediated substitution. The key to a high yield is precise control over the two main steps.
Q3: My final yield is poor, and the reaction mixture is dark and tarry. What went wrong during the diazotization or cyanation step?
A: This is a classic symptom of diazonium salt decomposition or uncontrolled side reactions.
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[6] If the temperature during diazotization (formation of the -N2+ group) or the subsequent cyanation is not strictly controlled, the diazonium salt can decompose, leading to a complex mixture of byproducts, including phenols, biaryls, and polymeric tars. The reaction is a radical-nucleophilic aromatic substitution, and uncontrolled radical reactions can lead to polymerization.[4]
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step (reacting the aniline with sodium nitrite in the presence of a strong acid) MUST be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline. This prevents localized overheating and a buildup of nitrous acid, which can decompose.
-
Preparation of CuCN Solution: Prepare the copper(I) cyanide solution separately and ensure it is ready for the immediate addition of the cold diazonium salt solution. The diazonium salt should not be allowed to warm up or sit for an extended period.
-
Control of Cyanation Temperature: The displacement of the diazonium group with cyanide is often exothermic. Add the diazonium salt solution slowly to the CuCN solution while monitoring the temperature. Some gentle warming may be required to drive the reaction to completion, but it should be done carefully after the initial addition is complete.
-
Route C: Palladium-Catalyzed Cyanation of 2-Fluoro-4-(trifluoromethoxy)aryl Halide
Modern cross-coupling methods offer a high-yielding alternative, particularly for large-scale synthesis. These reactions typically use an aryl bromide or chloride, a cyanide source (often Zn(CN)2 or K4[Fe(CN)6]), and a palladium catalyst with a specific ligand.[7][8]
Q4: My Pd-catalyzed cyanation reaction is not going to completion, or the catalyst appears to have died. How can I improve performance?
A: Incomplete conversion in Pd-catalyzed cyanation is almost always related to catalyst deactivation or suboptimal reaction parameters.
-
Causality: Palladium catalysts are sensitive and can be "poisoned" by excess free cyanide ions in the solution, which bind strongly to the palladium center and inhibit the catalytic cycle.[9] Additionally, the choice of ligand, solvent, and base is crucial for maintaining a stable and active catalytic species.
-
Troubleshooting Steps:
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)2) is often preferred over KCN or NaCN. Because Zn(CN)2 is a covalent compound, it releases cyanide ions into the solution more slowly, maintaining a low steady-state concentration that is sufficient for transmetalation but not high enough to poison the catalyst.[7][10] K4[Fe(CN)6] is an even safer and less toxic alternative that also works well.[8]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, or dppf are commonly used to stabilize the palladium center and promote the crucial reductive elimination step. Refer to established protocols for the best ligand for your specific aryl halide.[9][10]
-
Degassing: These reactions are highly sensitive to oxygen. Ensure you thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the catalyst.
-
Catalyst Precursor: Use a reliable palladium precursor like Pd2(dba)3 or a pre-formed catalyst complex. Ensure it is stored and handled under an inert atmosphere.
-
| Parameter | Route A: Benzyl Halide Substitution | Route B: Sandmeyer Reaction | Route C: Pd-Catalyzed Cross-Coupling |
| Starting Material | Benzyl Halide | Aniline | Aryl Halide |
| Typical Yield | 60-85% | 50-75% | 80-95% |
| Pros | Direct, simple setup, inexpensive reagents. | Powerful for aromatic substitution, well-established. | High yields, excellent functional group tolerance, scalable. |
| Cons | Prone to hydrolysis and other side reactions. | Diazonium salts are unstable, requires strict temperature control, potential for tar formation. | Expensive catalysts and ligands, requires inert atmosphere, sensitive to catalyst poisoning. |
Section 2: Workflow Diagrams
Diagram 1: Troubleshooting Low Yield in Benzyl Halide Cyanation
Caption: Decision tree for troubleshooting low yield in the cyanation of benzyl halides.
Diagram 2: Critical Steps of the Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction highlighting critical temperature control points.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is generally recommended for the highest yield and purity on a lab scale?
For laboratory-scale synthesis where cost is less of a concern than yield and purity, Palladium-Catalyzed Cyanation is often the superior choice. It generally provides higher yields (often >90%) and has a broader tolerance for other functional groups on the molecule. The reactions are typically cleaner, simplifying purification. However, it requires a higher initial investment in catalysts and ligands and necessitates stringent anaerobic conditions.
FAQ 2: What are the best practices for purifying the final product, this compound?
The purification strategy depends on the scale and the impurities present.
-
Aqueous Workup: First, perform a standard aqueous workup. After the reaction is complete, quench the mixture (cautiously if cyanide salts are present), extract the product into an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, and dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Silica Gel Chromatography: This is the most common method for purification on a lab scale. The product is moderately polar. A solvent system of ethyl acetate and hexanes (or heptane) is a good starting point. Use TLC to determine the optimal solvent ratio that provides good separation between your product and any impurities.
-
Distillation: If you are working on a larger scale and the product is thermally stable, vacuum distillation can be an effective and economical purification method.
FAQ 3: What are the specific safety precautions for handling the cyanide reagents used in these syntheses?
Working with cyanide salts (NaCN, KCN, Zn(CN)2) is extremely hazardous and requires strict safety protocols.
-
Toxicity: Cyanide is a potent, fast-acting poison. It is toxic by ingestion, inhalation, and skin contact.
-
Handling: Always handle cyanide salts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (it is advisable to double-glove).
-
Acidification Hazard: NEVER allow cyanide salts to come into contact with acid. Acidification will generate highly toxic hydrogen cyanide (HCN) gas. All workup and quenching procedures must be done under basic or neutral conditions until all residual cyanide has been removed or destroyed.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching method involves treatment with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate.
Section 4: Optimized Protocol Example
Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene
This protocol is adapted from methodologies described for mild palladium-catalyzed cyanation reactions.[7][10]
Materials:
-
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq)
-
Zinc Cyanide, Zn(CN)2 (0.6 eq)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) and zinc cyanide (0.6 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Degassing: Sparge the solution with a stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a separate vial and under an inert atmosphere (e.g., in a glovebox), weigh out Pd2(dba)3 (0.01 eq) and XPhos (0.04 eq). Add them to the reaction flask against a positive flow of argon.
-
Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: Ensure the aqueous layer is basic to avoid HCN formation.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
-
Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Sandmeyer-Reaktion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]
-
Pees, A., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1269–1274. Available at: [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Chen, F., et al. (2020). Palladium-catalyzed cyanation of aryl halides with in situ generated CN− from ClCF2H and NaNH2. Organic Chemistry Frontiers, 7(1), 74-78. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Available at: [Link]
-
MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available at: [Link]
-
ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu. Retrieved from [Link]
-
Chemical Communications. (n.d.). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Retrieved from [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
Sources
- 1. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Introduction to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile Purification
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges in your experiments.
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and bioavailability to the final active molecules.[1] However, these same functional groups can present unique challenges during purification. Achieving high purity is critical, as residual impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the quality of downstream products.
This guide will walk you through the most effective purification techniques, help you troubleshoot common issues, and provide a framework for selecting the optimal method for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, based on its physical properties and those of structurally similar molecules, are:
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities or solvents with significantly different boiling points. A related compound, 4-(Trifluoromethoxy)phenylacetonitrile, has a boiling point of 96 °C at 4 mmHg, suggesting this is a viable technique.[1]
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, such as unreacted starting materials or side-products.
-
Recrystallization/Crystallization: An excellent method for achieving high purity if the crude material is a solid or can be induced to crystallize. A similar compound, 4-(Trifluoromethyl)phenylacetonitrile, is a solid that can be recrystallized. Fractional crystallization has been used to achieve >99.8% purity for related fluorinated phenylacetonitriles.[2]
Q2: My compound appears as an oil, but I've seen references to similar compounds being solids. What should I do?
A2: This is a common scenario. The physical state can be highly dependent on purity. The presence of even small amounts of solvent or liquid impurities can prevent crystallization, making your product appear as an oil or a low-melting gum. The reported melting point for the analogous 4-(trifluoromethoxy)phenylacetonitrile is 27 °C, meaning it can be a liquid or solid at room temperature.[1] For the 4-(trifluoromethyl) analog, the melting point is higher, around 47-49 °C.
Recommended Actions:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the sample under a high vacuum, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent (like hexanes or pentane) in which the compound is poorly soluble. Stir or sonicate the mixture.
-
Purification: If it remains an oil, proceed with vacuum distillation or column chromatography, which are suitable for liquids.
Q3: What are the likely impurities I need to remove?
A3: Impurities will depend on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Such as the corresponding benzyl halide or alcohol.
-
Cyanide Source: Residual inorganic cyanide salts (e.g., NaCN, KCN). These are typically removed during the initial aqueous workup.
-
Solvents: Acetonitrile, toluene, ethanol, or other solvents used in the reaction or workup.[3]
-
Side-Products: Byproducts from hydrolysis of the nitrile, or from reactions involving the fluorine or trifluoromethoxy groups. Synthesis of related compounds can produce waste acids and other fluorinated byproducts.[4]
Q4: How stable is this compound during purification?
A4: Phenylacetonitriles are generally stable under neutral conditions.[5] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. When performing column chromatography on silica gel (which is slightly acidic), it is best to avoid leaving the compound on the column for extended periods.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography. | 1. The compound is highly polar and is retained on the silica gel. 2. The compound is unstable on silica and decomposed. 3. The chosen eluent is not polar enough to elute the product. | 1. Check Polarity: Use TLC to assess the polarity. If it remains at the baseline, increase the eluent polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Use Deactivated Silica: If decomposition is suspected, try using silica gel deactivated with triethylamine or switch to a less acidic stationary phase like alumina. 3. Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to find the optimal mobile phase for elution.[6] |
| Product co-elutes with an impurity during chromatography. | The impurity has a very similar polarity to the product. | 1. Optimize Eluent System: Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity. 2. Alternative Method: If chromatography fails to provide separation, consider vacuum distillation if the boiling points differ, or attempt recrystallization. |
| The compound fails to crystallize from any solvent. | 1. Significant impurities are present, inhibiting crystal lattice formation. 2. The compound is naturally an oil or a very low-melting solid at the experimental temperature. | 1. Further Purification: Purify the oil by column chromatography or vacuum distillation to remove impurities first, then re-attempt crystallization. 2. Seeding: If you have a small amount of pure solid, use it as a seed crystal. 3. Cool Slowly: Allow the saturated solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. Avoid rapid cooling. |
| Distillation results in a dark, tarry residue (decomposition). | The distillation temperature is too high, causing thermal decomposition. | 1. Improve Vacuum: Use a better vacuum pump to lower the boiling point. The goal is to distill at the lowest possible temperature. 2. Short-Path Distillation: For small quantities or high-boiling compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures. |
| Analytical results (HPLC/GC) show an unexpected late-eluting peak. | The impurity may be leaching from a syringe filter used for sample preparation. PTFE and PVDF filters have been known to leach impurities when used with high concentrations of acetonitrile.[7] | 1. Run a Blank: Filter the pure diluent (e.g., Acetonitrile/Water) and inject it to confirm if the filter is the source of the peak.[7] 2. Pre-Rinse Filter: Flush the syringe filter with several milliliters of the diluent before filtering your sample. 3. Change Filter Type: Try a different filter material (e.g., nylon) or a different brand. |
Detailed Purification Protocols
Protocol 1: Purification by Vacuum Distillation
This method is most effective when impurities are significantly less volatile than the product.
Step-by-Step Methodology:
-
Setup: Assemble a distillation apparatus suitable for vacuum work (e.g., short-path or Vigreux column setup). Ensure all glassware is dry and joints are properly greased.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a suitable pump (e.g., rotary vane pump).
-
Heating: Once the desired vacuum is reached and stable (e.g., <5 mmHg), begin heating the distillation flask using an oil bath for uniform temperature control.
-
Collect Fractions:
-
Collect any low-boiling solvent as a forerun.
-
Carefully increase the temperature to the expected boiling point of the product (estimate based on analogs, e.g., 96 °C/4 mmHg).[1]
-
Collect the main fraction in a pre-weighed receiving flask. Monitor the temperature and appearance of the distillate. A pure compound should distill over a narrow temperature range.
-
-
Completion: Stop the distillation when the temperature begins to rise or drop sharply, or when only a small residue remains.
-
Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
Ideal for separating compounds based on polarity differences.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool and add a layer of sand.[6]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6] Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Diagram: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting a purification method.
Diagram: Troubleshooting Chromatography Issues
This diagram provides a logical path for troubleshooting common column chromatography problems.
Caption: Logic diagram for troubleshooting chromatography.
References
-
Genevac. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. American Laboratory. [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Coll. Vol. 6, p.197 (1988); Vol. 57, p.26 (1977). [Link]
- Google Patents. (2011). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
American Laboratory. (2010, March 1). Ensuring the Purity of Acetonitrile During Quality Control Testing. [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation of acetonitrile in eluent solutions for [18F] fluoride PET chemistry: Impact on radiosynthesis of [18F]FACBC and [18F]FDG. Retrieved January 19, 2026, from [Link]
-
Journal of the Mexican Chemical Society. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.588 (1963); Vol. 35, p.74 (1955). [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. [Link]
-
Waters. (n.d.). ACQUITY UPLC CSH Fluoro-Phenyl Column. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018, August 23). What can I do when my filter membrane leaves impurities in sample solution?. [Link]
-
Synlett. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile - CAS:1323966-14-8. Retrieved January 19, 2026, from [Link]
-
mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Diphenylacetonitrile. Coll. Vol. 3, p.367 (1955); Vol. 25, p.45 (1945). [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Coll. Vol. 6, p.915 (1988); Vol. 56, p.36 (1977). [Link]
-
Chemical Cloud Database. (2016, November 6). 4-(Trifluoromethyl)phenylacetonitrile(2338-75-2). [Link]
-
PubChem. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Retrieved January 19, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 3. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a critical step in the development of various pharmaceutical compounds. The incorporation of fluorine and a trifluoromethoxy group can enhance metabolic stability and lipophilicity.[1][2][3] However, the synthesis of this molecule is not without its challenges. This guide addresses common side reactions and provides troubleshooting strategies to help researchers achieve optimal results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am following the standard protocol, but my yield of this compound is consistently low or non-existent. What could be the issue?
Answer:
Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Starting Material Quality: The purity of your starting materials, particularly 2-Fluoro-4-(trifluoromethoxy)benzyl bromide or a related precursor, is crucial. Impurities can interfere with the reaction.
-
Action: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting material before use.
-
-
Reaction Conditions: The reaction is sensitive to temperature and moisture.
-
Action: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and glassware. Optimize the reaction temperature; a slight deviation can significantly impact the yield.
-
-
Reagent Stability: Cyanide reagents, such as sodium cyanide or potassium cyanide, can degrade over time, especially if exposed to moisture.
-
Action: Use fresh, high-purity cyanide reagents. Store them in a desiccator to prevent moisture absorption.
-
-
Inefficient Diazotization (if using a Sandmeyer-type reaction): If you are synthesizing the target molecule from an aniline precursor via a Sandmeyer reaction, incomplete diazotization will lead to a low yield.[4][5][6]
-
Action: Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite. Use a slight excess of nitrous acid to ensure complete conversion of the amine to the diazonium salt.
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of impurities. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of side products is a common issue. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Trifluoromethoxy Group: The trifluoromethoxy group can be susceptible to hydrolysis under certain conditions, leading to the formation of a phenol derivative.[7][8][9]
-
Causality: This is more likely to occur if the reaction is run under strongly acidic or basic conditions for an extended period.
-
Mitigation: Carefully control the pH of your reaction mixture. If possible, use milder reaction conditions. Buffer the reaction if necessary.
-
-
Formation of Isomeric Products: Depending on the synthetic route, there is a possibility of forming isomeric phenylacetonitrile products.
-
Causality: This can arise from incomplete regioselectivity in an earlier synthetic step, such as the introduction of the fluorine or trifluoromethoxy group.
-
Mitigation: Re-evaluate the regioselectivity of the preceding steps. Purification by chromatography may be necessary to separate the desired isomer.
-
-
Polymerization or Tar Formation: This can occur if the reaction is run at too high a temperature or if certain reactive intermediates are allowed to accumulate.
-
Mitigation: Maintain strict temperature control. Ensure efficient stirring to prevent localized overheating. Consider adding the reagents slowly to control the reaction rate.
-
Problem 3: Difficulty in Product Purification
Question: I have successfully synthesized the product, but I am struggling to purify it from the reaction mixture. What are the recommended purification methods?
Answer:
Purification can be challenging due to the properties of the product and potential impurities.
Purification Strategies:
-
Extraction: A standard aqueous workup followed by extraction with a suitable organic solvent is the first step.
-
Protocol: After the reaction is complete, quench the reaction mixture with water. Extract the aqueous layer with a solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.
-
Protocol: Use a silica gel column with a gradient elution system of hexanes and ethyl acetate. The optimal solvent system will depend on the specific impurities present. Monitor the fractions by TLC to identify and combine the pure product fractions.
-
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this synthesis?
A1: The expected yield can vary significantly depending on the specific synthetic route and reaction conditions. Generally, yields can range from moderate to good (50-80%). However, it is important to optimize the reaction conditions for your specific setup to maximize the yield.
Q2: Are there any specific safety precautions I should take when working with cyanide reagents?
A2: Yes, cyanide reagents are highly toxic.[10][11] Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of accidental exposure, seek immediate medical attention. Have a cyanide antidote kit readily available and ensure you are trained in its use.
Q3: Can I use a different cyanide source, such as copper(I) cyanide?
A3: Yes, copper(I) cyanide is commonly used in Sandmeyer cyanation reactions and can be an effective alternative to sodium or potassium cyanide.[4][5] It often requires higher reaction temperatures but can sometimes lead to cleaner reactions and higher yields.
Q4: How stable is the final product, this compound?
A4: The trifluoromethoxy group generally imparts good chemical stability to the molecule.[2][12] However, like most organic compounds, it should be stored in a cool, dry place, away from light and strong oxidizing agents to prevent degradation over time.
Experimental Workflow and Data
Illustrative Synthetic Pathway
The following diagram illustrates a common synthetic route to this compound, highlighting potential points for side reactions.
Caption: Synthetic routes to this compound.
Typical Impurity Profile
The following table summarizes common impurities observed in the synthesis and their typical relative abundance as determined by GC-MS.
| Impurity | Typical Abundance (%) | Identification Method |
| Unreacted Starting Material | < 5% | GC-MS, NMR |
| Isomeric Phenylacetonitriles | 2-10% | GC-MS, HPLC |
| Phenol Derivative (from hydrolysis) | 1-5% | GC-MS, NMR |
| Benzyl Alcohol (from hydrolysis of bromide) | < 3% | GC-MS |
References
- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- Sandmeyer reaction - Wikipedia.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin Refubium.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
- Sandmeyer-Reaktion - ResearchG
- Sandmeyer Reaction - Organic Chemistry Portal.
- Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
- p. 396 - Organic Syntheses Procedure.
- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis | Journal of the American Chemical Society.
- Synthesis of 4-trifluoromethylmercapto-benzyl cyanide - PrepChem.com.
- 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7.
- 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - ChemicalBook.
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P
- Preparation method of 2-fluoro-4-cyano benzotrifluoride - Google P
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed.
- Synthesis of phenylacetonitrile - PrepChem.com.
- Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC. PubMed Central.
- 2-(Trifluoromethoxy)benzyl bromide - AK Scientific, Inc.
- SAFETY D
- SAFETY D
- SAFETY D
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity in this challenging synthesis. We will explore the causality behind common impurity formation and provide robust, self-validating protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound, and what are the key steps?
A common and effective method for synthesizing this compound is the Sandmeyer reaction . This classical transformation provides a direct route to introduce the nitrile group onto the aromatic ring.[1][2] The process begins with the corresponding aniline and involves two critical stages:
-
Diazotization: 2-Fluoro-4-(trifluoromethoxy)aniline is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyanation: The freshly prepared diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN).[2][3] The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide nucleophile, releasing nitrogen gas and forming the desired phenylacetonitrile product.
The overall transformation is depicted below.
Sources
Technical Support Center: Optimization of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction parameters for this important fluorinated building block. The presence of fluoro, trifluoromethoxy, and nitrile functional groups makes this compound a valuable intermediate, but also presents unique synthetic challenges.[1] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles.
Section 1: Overview of Synthetic Strategies
Two primary, robust synthetic routes are typically employed for the synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials.
-
Nucleophilic Substitution via Phase-Transfer Catalysis (PTC): This is often the preferred method, starting from the corresponding benzyl halide, 2-fluoro-4-(trifluoromethoxy)benzyl bromide/chloride. The reaction involves the substitution of the halide with a cyanide anion, facilitated by a phase-transfer catalyst that shuttles the cyanide from an aqueous or solid phase into the organic phase where the reaction occurs.[2] This method is advantageous due to its high yields, simple procedure, and the potential to eliminate organic solvents.[3]
-
The Sandmeyer Reaction: This classic transformation begins with 2-fluoro-4-(trifluoromethoxy)aniline. The primary amine is first converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[4][5][6] The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring that are not accessible through direct substitution.[6][7]
Below is a logical workflow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis.
Route 1: Nucleophilic Substitution (from Benzyl Halide)
This route is typically performed in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst or in a polar aprotic solvent.
Q1: My reaction shows low or no conversion of the starting benzyl halide. What are the likely causes?
A1: Low conversion is a common issue that can often be traced to one of the following factors:
-
Cyanide Source Inactivity: Solid cyanide salts (NaCN, KCN) can be hygroscopic and form a passivating layer of carbonate upon exposure to atmospheric CO2 and moisture. Ensure you are using a freshly opened container or a finely ground, dry powder. For PTC reactions, using a concentrated aqueous solution of NaCN or KCN is often effective.[8]
-
Inefficient Phase-Transfer Catalyst (PTC): The choice and amount of catalyst are critical. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336® are common.[2] A typical starting catalyst loading is 5-10 mol%.[8] Using too little may result in a slow reaction, while an excessive amount offers no benefit and can complicate purification.
-
Solvent Choice: The solvent must be able to dissolve the benzyl halide starting material but should be immiscible with water if a biphasic system is used. Toluene is a common and effective choice.[8] Using a solvent that is too polar may draw the catalyst out of the desired organic phase.
-
Reaction Temperature: Cyanation reactions are typically exothermic. While gentle heating (40-70°C) can increase the reaction rate, excessive temperatures can lead to byproduct formation.[9] A reaction that is too cold may simply be kinetically slow.
Q2: I am observing a significant amount of a byproduct, possibly from elimination. How can I suppress this?
A2: The formation of a styrene-like byproduct via dehydrohalogenation is a classic competing side reaction, especially with benzylic halides. The cyanide ion is not only a good nucleophile but also a moderate base. To minimize this:
-
Control the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest temperature that still provides a reasonable rate is key.
-
Manage Basicity: While unavoidable, the basicity of the cyanide can be mitigated by ensuring efficient stirring in a biphasic system to keep the localized concentration in the organic phase optimal for substitution rather than elimination.
Q3: The reaction mixture has formed a stable emulsion during workup, making separation difficult. What should I do?
A3: Emulsion formation is a frequent problem in PTC reactions due to the surfactant-like nature of the catalyst.
-
Solution 1: Brine Wash: After quenching the reaction, perform the initial washes with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Solution 2: Filtration Aid: Filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break up the emulsion.
-
Solution 3: Solvent Addition: Adding a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) can sometimes alter the phase dynamics and resolve the emulsion.
Caption: Mechanism of Phase-Transfer Catalyzed Cyanation.
Route 2: The Sandmeyer Reaction (from Aniline)
This two-step process requires careful control, particularly during the formation of the diazonium salt.
Q1: The diazotization reaction is turning dark brown/black, and I'm getting a low yield of the final product. What's wrong?
A1: This indicates decomposition of the diazonium salt. Diazonium salts are notoriously unstable, and their successful formation and use depend almost entirely on temperature control.
-
Strict Temperature Control: The diazotization must be carried out at low temperatures, typically 0-5°C.[10] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. An uncontrolled exotherm will lead to rapid decomposition, often observed as vigorous nitrogen evolution and the formation of dark, tarry byproducts, including phenols from reaction with water.
-
Slow Addition of Nitrite: The aqueous solution of sodium nitrite should be added slowly, subsurface, to the acidic solution of the aniline to avoid localized high concentrations and temperature spikes.
-
Acid Concentration: A sufficient excess of acid (typically 2.5-3 equivalents) is required to fully protonate the aniline and prevent the newly formed diazonium salt from coupling with unreacted aniline to form colored azo compounds.
Q2: My yield in the final cyanation step (reaction with CuCN) is poor, even if the diazotization seemed to go well.
A2: Several factors can affect the efficiency of the copper-catalyzed displacement:
-
Purity of Copper(I) Cyanide: CuCN is sensitive to air and can oxidize. Use a high-quality, fresh source. Some protocols call for the in-situ preparation of CuCN from CuSO₄ and KCN for maximum reactivity.
-
Neutralization: Before adding the diazonium salt solution to the CuCN solution, the excess acid from the diazotization step must be carefully neutralized (e.g., with sodium carbonate or potassium carbonate) until the pH is near neutral. A highly acidic solution can interfere with the copper-catalyzed reaction.
-
Temperature of Addition: The cold diazonium salt solution should be added in portions to the heated (typically 50-70°C) CuCN solution. This controlled addition allows for the steady evolution of nitrogen gas and prevents a dangerous buildup of the unstable diazonium salt.
Section 3: Optimization of Key Reaction Parameters
Systematic optimization is crucial for maximizing yield and purity. The following tables provide guidance on variables to screen.
Table 1: Comparison of Common Cyanating Agents
| Cyanating Agent | Typical Use Case | Advantages | Disadvantages |
|---|---|---|---|
| NaCN / KCN | Nucleophilic substitution (PTC); Sandmeyer | Inexpensive, readily available. | Highly toxic; requires careful handling; basicity can cause side reactions. |
| CuCN | Sandmeyer reaction | Standard reagent for Sandmeyer cyanation. | Stoichiometric use; toxicity. |
| K₄[Fe(CN)₆] | Palladium-catalyzed cyanation | Less acutely toxic than simple cyanides.[11] | Often requires higher temperatures and specific palladium catalysts.[11] |
| TMSCN | Niche applications | Can be used under milder, non-aqueous conditions.[3] | Expensive; moisture sensitive; generates HCN upon hydrolysis. |
Table 2: Solvent Selection Guide for Nucleophilic Substitution | Solvent System | Type | Rationale & Considerations | | :--- | :--- | :--- | | Toluene / Water | Biphasic (PTC) | Excellent for PTC. Toluene dissolves the organic substrate, while the catalyst transports the cyanide from the aqueous phase.[8] Minimizes side reactions. | | Acetonitrile (MeCN) | Polar Aprotic | Can dissolve both the organic substrate and, to some extent, the cyanide salt, potentially allowing for a homogeneous reaction. Often used in Sandmeyer reactions.[12] | | DMF / DMAc | Polar Aprotic | High boiling points allow for higher reaction temperatures if needed. Excellent solvating power. | Can be difficult to remove during workup; potential for decomposition at high temperatures. | | Ionic Liquids | Specialty Solvent | Can serve as both solvent and catalyst, offering high yields and easy separation.[9] | High cost; potential viscosity issues. |
Section 4: Detailed Experimental Protocols
The following are representative, non-optimized protocols that serve as a starting point for development. All work involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment. An emergency cyanide antidote kit should be readily available.
Protocol 1: Synthesis via Phase-Transfer Catalyzed Nucleophilic Substitution
Materials:
-
2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 2-fluoro-4-(trifluoromethoxy)benzyl bromide and toluene (approx. 5 mL per gram of halide).
-
In a separate beaker, dissolve sodium cyanide in deionized water (approx. 2 mL per gram of NaCN) to create a concentrated solution.
-
Add the aqueous sodium cyanide solution to the flask, followed by the TBAB catalyst.
-
Heat the biphasic mixture to 60-70°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the mixture to room temperature. Carefully add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via the Sandmeyer Reaction
Step A: Diazotization
-
To a flask, add 2-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) and a solution of 3M HCl (3.0 eq).
-
Cool the stirred mixture to 0-5°C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the internal temperature below 5°C at all times.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 20 minutes. Keep this solution cold for immediate use in the next step.
Step B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.3 eq) in water.
-
Heat this solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the hot CuCN solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, continue heating the mixture for 30 minutes.
-
Cool the reaction to room temperature and extract the product with an organic solvent (e.g., toluene or diethyl ether) (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
References
- Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzQgEADaZPnM68COZTlwesOavhc5ZE4QK1MHjEjJVqbYIShv9eGktPZ9c9MsCy-Mb1lcduOZYhsKNPSqZcQyw5KTVriWe22MEmXZmNclZfgLRFlJxNBadIfgqv8iuZSvyBd38eK6gIVPZDDao=]
- Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO7GiPrXWyiQsyKjBJ0dovlU5XuSEu6S4HzxQzg74Hx0UPZB3MvOBL_-NGVkvuzuMj9Fy1KLQFwJnfVKOxMBk6IzKyDaN1JDFgwg7beSO0SwAlg6rFwyW2-HZHjrnRUhb2YXPgWl75wthN_hsD0cI89xrlzwZdFbrHF5UnXAwyMsDC4wRxoKb1ZT6NnEU8O36ShK6hYd4TfFLw7N4=]
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAWaGPmiPmscW6oWUFmu3-w_s28R1fZaWUCw5QTJD-LgTr623H_pWgSzMbsf4C4-lWV1wMNwJNEdvdtnV-hORRsL4qUvsYWCUA6udD9Nt7BB2FdlUvUMEZldlriTKrmb0n0JyjnkaCmkHCdOYoCufF3erqcmAFRO8_]
- Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv8WyhO2xvE3WMBncGK5wMInyBKIEa1dfgpLY2zeoGP4ddrvIr2l7i408QHCyloN7WApSBGpcTEbtuEnM1YDFL19qarVtxxltUQbaFhJOrppN0i0VweuUNPOYDRY-P-s8lczBhJ1E=]
- PTC Cyanation. (n.d.). PTC Organics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzPav-Cetcc_KrJV9cx0Q5_1OJvgcIis6ORBrMGabpWpQDUuct5364XaG73oxpAGjt7SD-eDT-QP9_00BJUAJpgQO_9EXq9jMiydaKJ7DjkfcMNGR4RALray42V39wjtOGdokv11XzPULCK-gcyq8PxRgRGFlXMcg=]
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtsyg4nhBYASx3YP1OJuFINHl9RB6Vw9fJFHY2oQEOnwqvtuuebIZ1VaBTbwdfg-XsAkkFNHxtct0V0FtHkx8NSjQ94mvyzJMjydmGnVCXGnWFkBhnKBndy9bIxIYd-qnSo0iHpo8P2zVJojk=]
- Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZm6TTGk7lZxnkLSYUcyI-9FM1NsNg23BsBSzP_Hb91haeUOt54RaRwhVC49tzicaG3WZcgc4A88Mng81RY2qk7b4M3JeBcFev5DfIT0jD1BUkS3Gg17COjf2DXOUi9Zm7xiy6dBXPtEekmg==]
- Sandmeyer Reaction | OpenOChem Learn. (n.d.). OpenOChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbI3puqAr3QacClV-TtRfOP85S_REugbq7l9ISnMjMVK5NF6VhEHii8Cj9UOOFCfjnHVSEh-FPz8y3eFgAe2yKhQW5CqMrWWsoi3OwUezqg6vkRodZbEq5VK8LUC5PG4SobjQ_fblmowhR7-z5sDayEt-iPj3_ihtLpWXAi4h2lOnRfjdGnSWmU8FSn-dPnWgvaw==]
- 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7. (n.d.). Chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsDNOgljfsamSorD_pJga0GtCzDJ7do80o7bTgFx9fAuzediuuEtV_V-TWvr4BktBXYNjEcFctfjwBwIZmaVc8grjx3V4XYP7Y1nwKfauSqZW224ouyHAy_JIs4bi34zGLaULzfXwScRHi7r39teeEazAfwmv478lyqsA1ffb1OQ==]
- Catalytic Sandmeyer Bromination. (n.d.). Thieme. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfKx_iTAEBwEwPBCjVr0-CT0qtaR7bjoGkbdBdSJArY-u34cvccRY2hxdVTzfcXS1MFEe_wJxnj5j7cElgjjCThYBm5VGAfgI2OYrE8G8TGlGD_3UUajFGYvJ3dP53SbCzaqVS_j2aV458oU8NKQFRgTqp-3XjIExkiG0FnK7PiQ2jfpguFko4oQ==]
- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjhuj_9vRxgFfoWPgGclyxCc5rKkxwAanGRVl7gZUkeVbO8aG1xIDHNAWwhP63XbRPcHG27T6_MTxwpMQSP_IJ43Wh1OvVZiTVUPFxl_k2SpAmbXXxXu_c52rpNYbxxBPltEn-J-UOVO3LMk02VSMDkdO9eSc8tahcNZ-fKPG6t1I7rw==]
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6U4ejjF6OEaGLAh8pOEH7abWl1CCFj6aBOFD_n0cqjhqTemnCl018t6cvQ4VLjmY2y0yZaebGbAFGOJZ1yG5nJHOi109DTEEirup7fqAbBnTY5wony6LSwy57ICp-rLLRJqhI3HEk5Yq3lmQ=]
- 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8 - ChemicalBook. (n.d.). Chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvV2i5oeBxQ1WD7kXBBzJdF1qF1jhCff_vc6kX9Y7hU5GRT9yAE7odgBwMC6GuHMLVLa7n1Z_9mEd3kN1V1qMogMvF8HLwwf8NCtwH02XZit2OIXRn4yLOQjb47wcAYixwskcjRc5ffb8B_d7upJunHPkXPkaAWh-0TMHekCilAw==]
- Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYmcjbpLQKNYVVzoe73Z7mSON2YMPKt3QVPdz-68M0tVNCex5o656-h9OaH-4sSm6lE22HFffcTvvQU2DV5EFZBETWTV-Hh2XA-dZ-V0KVT0gaZM78BpSC_g_J3zjSquLRh9u4pYGzqMrTIP7g1MkjQORPwv7LBHCMu9hI-h-Q2UE0TQWn2ZO6PDOTwpy3it8gqHU=]
- Optimization of reaction conditions for the synthesis of compounds 11-14. 1,2. … - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpoHvu4KdqcR5A5TFmRrR9KLj7BJnngxyzzs4mVj20jF4rRFHanaq0FgVH3dfVUHz2A7mXuZiANu0qgH26BOd0bsjhwSnpJ134GT5TXlH3RWUyDEtN965kQ8lR_tF54e5fi_M2g3tngIeg647g59LvaPtT6yflKpoTfYupyvfBVZO_tifKBZLo-sRB6oLH30TBoWnv-v49x95OqmwzT6cqIYkSAjKQzWapQPJk9wZsLsxAFesha_kgm7c=]
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUKP_TsR_cTNAQ1ayV3xD_iQMxiPwdFURogWMnm0VWQLvX3lBjgpe1SluoiYFrAfSQs9LxB-h-C22VkfvBbgnN9Gq_cUV9zs7dpz7PYSH0z0Y_Q7HFrY9AhPbdjfhsWnhYGS2i6fVXxt2SUBs=]
- Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 - Smolecule. (n.d.). Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz2veqMXvDHat41G5BDZEK6HFpnzAPV-QsbP-mFbdQNpbnTfNIYBGihdE11b-8Ods7xt_6Sd7e7KhYwrURlfrzyDAPuUodgzpKoytCLhm8oel28Zbo_VbHrczSf4Sg1Ywvf2fDWw==]
Sources
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 10. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Navigating the Nuances of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: A Technical Guide to Stability and Handling
Welcome to the technical support center for 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile compound under various experimental conditions. By understanding its chemical behavior, you can mitigate potential degradation, ensure the integrity of your results, and troubleshoot common issues encountered during its use.
Understanding the Molecule: A Stability Overview
This compound is a substituted aromatic compound featuring a nitrile group, a fluorine atom, and a trifluoromethoxy group. The interplay of these functional groups dictates its overall stability and reactivity. The trifluoromethoxy group is known for its high lipophilicity and exceptional metabolic stability, largely due to the strength of the carbon-fluorine bonds.[1] This group is generally resistant to chemical, thermal, and photochemical degradation.[1]
The primary site of potential reactivity and instability is the cyanomethyl group (-CH₂CN). The methylene protons are acidic and can be abstracted by strong bases, creating a nucleophilic carbanion. The nitrile group itself can be susceptible to hydrolysis under certain pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability, store the compound in a cool, well-ventilated area in a tightly sealed, original container.[2] Avoid exposure to heat sources. While the trifluoromethoxy group is thermally stable, prolonged exposure to high temperatures is not recommended.
Q2: Is this compound sensitive to light?
A: While the trifluoromethoxy group itself is photochemically stable, aromatic nitriles can be susceptible to photodegradation.[1] For long-term storage and during light-sensitive reactions, it is prudent to protect the compound from direct light by using amber vials or wrapping the container in aluminum foil.
Q3: What solvents are compatible with this compound?
A: This compound is generally soluble in a range of common organic solvents. However, for prolonged storage in solution, aprotic solvents are recommended to minimize the risk of hydrolysis of the nitrile group.
Q4: What are the known incompatibilities of this compound?
A: Avoid strong oxidizing agents and strong acids.[2] Strong bases can deprotonate the methylene group adjacent to the nitrile, leading to unintended reactions.
Q5: What are the primary degradation products I should be aware of?
A: The most likely degradation pathway is the hydrolysis of the nitrile group to either the corresponding amide (2-Fluoro-4-(trifluoromethoxy)phenylacetamide) or carboxylic acid (2-Fluoro-4-(trifluoromethoxy)phenylacetic acid).
Troubleshooting Guide: Addressing Common Experimental Challenges
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or no reactivity in a reaction where the nitrile is a precursor. | Degradation of the starting material. | 1. Verify Compound Integrity: Before use, confirm the purity of your this compound using an appropriate analytical method (e.g., NMR, LC-MS).2. Check for Hydrolysis: Look for the presence of the corresponding carboxylic acid or amide in your starting material. The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions. |
| Formation of an unexpected byproduct with a higher molecular weight. | Self-condensation or reaction with a nucleophile. | 1. Base-Mediated Reactions: If your reaction conditions involve a base, consider the possibility of deprotonation at the benzylic position, creating a nucleophile that can react with another molecule of the starting material or other electrophiles in the reaction mixture.2. Use a Non-Nucleophilic Base: If deprotonation is desired without nucleophilic addition, consider using a sterically hindered, non-nucleophilic base. |
| Inconsistent results between experimental runs. | Instability under reaction conditions. | 1. Control Reaction Temperature: Avoid excessive heat, as this can accelerate degradation pathways.2. Buffer the Reaction Mixture: If the reaction is sensitive to pH, use a suitable buffer to maintain a stable pH and prevent acid- or base-catalyzed hydrolysis of the nitrile group.3. Inert Atmosphere: For reactions sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Predicted Stability Profile
The following table summarizes the predicted stability of this compound under various conditions based on the known reactivity of its functional groups.
| Condition | Stability | Potential Degradation Pathway |
| Acidic (pH < 4) | Moderate | Hydrolysis of the nitrile group to the carboxylic acid. |
| Neutral (pH 6-8) | High | Generally stable. |
| Basic (pH > 10) | Low to Moderate | Hydrolysis of the nitrile group to the amide and/or carboxylic acid. Deprotonation of the benzylic carbon. |
| Elevated Temperature (> 80 °C) | Moderate | Potential for accelerated hydrolysis and other decomposition pathways. |
| Exposure to UV/Visible Light | Moderate | Potential for photodegradation of the aromatic nitrile. |
| Presence of Strong Oxidizing Agents | Low | Oxidation of the molecule. |
| Presence of Strong Reducing Agents | Moderate | Reduction of the nitrile group. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a general framework for evaluating the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, 7, and 10)
-
Acetonitrile (or other suitable organic solvent)
-
HPLC or LC-MS system
-
Thermostated incubator/water bath
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add an aliquot of the stock solution to each of the pH buffers to achieve a final desired concentration.
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any reaction by neutralizing the sample if necessary.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amount of the parent compound and identify any degradation products.
Protocol 2: Photostability Testing
This protocol is a simplified approach to assess the light sensitivity of the compound, based on ICH Q1B guidelines.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile)
-
Clear and amber glass vials
-
Photostability chamber or a controlled light source
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Place the solution in both a clear glass vial (exposed sample) and an amber glass vial (control).
-
Expose the vials to a controlled light source for a defined period.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC or LC-MS.
-
Compare the chromatograms to determine the extent of degradation due to light exposure.
Visualizing Degradation and Workflows
Caption: General workflow for assessing compound stability.
References
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1978). Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile. J. Chem. Soc., Perkin Trans. 2, 318-323. [Link]
-
ResearchGate. (2014). Hydrolysis of 3 under acidic conditions. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Drug Substances and Products. [Link]
Sources
Technical Support Center: 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis and subsequent reactions. The following troubleshooting guides and FAQs are structured in a practical question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that dictate its reactivity?
The reactivity of this molecule is dominated by the strong electron-withdrawing properties of its substituents. The fluorine atom at the 2-position and the trifluoromethoxy group (-OCF3) at the 4-position both pull electron density from the aromatic ring. This electron deficiency makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The nitrile group (-C≡N) itself is a strong electron-withdrawing group and its benzylic protons can be acidic, allowing for reactions at the α-carbon.[4][5]
Q2: What is the most common synthetic route to prepare this compound?
The most prevalent method is a nucleophilic substitution reaction, often referred to as a cyanation reaction. This typically involves reacting a precursor like 2-Fluoro-4-(trifluoromethoxy)benzyl halide (e.g., the bromide or chloride) with a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN).[6][7] This reaction falls under the general class of the Kolbe nitrile synthesis.[5] The success of this synthesis relies on the displacement of the halide leaving group by the cyanide nucleophile.
Q3: How stable is the trifluoromethoxy (-OCF3) group during typical reaction conditions?
The trifluoromethoxy group is generally considered chemically robust. However, it is not completely inert. Under strongly basic conditions, particularly at elevated temperatures, the -OCF3 group can undergo hydrolysis to a carboxylic acid.[8][9][10] This is a critical consideration when choosing reaction conditions, as bases are often employed in reactions involving phenylacetonitriles. The stability of the -OCF3 group is significantly higher than the related -CF3 group under many conditions.[11]
Q4: What are the primary side reactions to anticipate when working with this molecule?
There are several potential side reactions:
-
Nitrile Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group can hydrolyze, first to the corresponding carboxamide and then to 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid.[5] This is a common issue during reaction workup if conditions are not carefully controlled.
-
-OCF3 Group Hydrolysis: As mentioned, strong bases can promote the hydrolysis of the trifluoromethoxy group.[8][12]
-
Competing Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards nucleophilic attack. If strong nucleophiles are present, they could potentially displace the fluorine atom, although this is generally less favorable than displacing a better leaving group like chloride or bromide on a precursor molecule.[2][13]
-
Benzylic Side Reactions: The protons on the carbon adjacent to the nitrile group (benzylic position) are acidic. Strong bases can deprotonate this position, leading to potential side reactions like dimerization or reaction with other electrophiles present.[14][15]
Q5: What are the recommended safety and handling procedures for this compound?
Like most aryl nitriles, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents to prevent vigorous reactions or degradation.[17]
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: Low or No Product Yield in Cyanation Synthesis
Q: I am attempting to synthesize this compound from the corresponding benzyl halide, but my yield is very low or non-existent. What are the common causes?
A: Low yield in this nucleophilic substitution reaction can stem from several factors. A systematic investigation is the best approach.
1. Reactivity of the Starting Material:
-
Leaving Group: The efficiency of the substitution depends heavily on the leaving group. The order of reactivity is generally I > Br > Cl >> F. If you are using a benzyl chloride, consider switching to the benzyl bromide for a faster reaction.
-
Purity: Ensure your starting benzyl halide is pure and free from impurities that could consume the cyanide reagent.
2. Cyanide Source and Conditions:
-
Solubility: Sodium and potassium cyanide have limited solubility in many organic solvents. The reaction is often run in polar aprotic solvents like DMSO, DMF, or acetonitrile to improve solubility.[6] Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction rates in biphasic systems.
-
Reagent Quality: Cyanide salts can degrade over time, especially if exposed to moisture and air. Use a fresh, dry source of your cyanide reagent.
3. Reaction Environment:
-
Water Content: The reaction should be conducted under anhydrous conditions. Water can hydrolyze the product nitrile and react with the cyanide ion.
-
Temperature: While some reactions proceed at room temperature, heating is often required. A typical range might be 40-80 °C.[6] However, excessive heat can promote side reactions. We recommend starting at a moderate temperature (e.g., 50 °C) and monitoring the reaction progress by TLC or GC-MS.
4. Competing Elimination Reactions:
-
If using a strong, sterically hindered base with your cyanide, you might be promoting an E2 elimination reaction of the benzyl halide to form a stilbene derivative, rather than the desired SN2 substitution. Ensure your conditions favor substitution.
Caption: Troubleshooting flowchart for low yield in cyanation reactions.
Issue 2: Formation of Major Impurities
Q: My reaction produces the desired product, but I'm observing a significant impurity with a molecular weight corresponding to the loss of the -OCF3 group and the formation of a carboxylic acid. What is happening?
A: This strongly suggests hydrolysis of the trifluoromethoxy group. This reaction is known to occur under basic conditions, which may be present during your synthesis or, more commonly, during a basic aqueous workup.[8][10]
-
Causality: The hydroxide ion (OH⁻) can act as a nucleophile, attacking the carbon of the -OCF3 group. While this is a difficult reaction, it can be forced under sufficiently harsh conditions (e.g., high concentration of NaOH, high temperature).
-
Solution:
-
Milder Base: If a base is required for the reaction itself, consider using a non-nucleophilic, anhydrous base like potassium carbonate instead of hydroxides.
-
Workup Modification: Avoid using strong basic solutions (like >1M NaOH) during the aqueous workup. Use a milder base like saturated sodium bicarbonate solution for neutralization, and do not let the mixture stir for extended periods. Perform extractions quickly and at room temperature or below.
-
Q: During purification, I've isolated a side product that appears to be the corresponding carboxylic acid, 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid. How did this form?
A: This is a classic case of nitrile hydrolysis.[5] The nitrile group is sensitive to both acidic and basic conditions, especially in the presence of water and heat.
-
Causality: During an aqueous workup (either acidic or basic) or even during chromatography on silica gel (which is slightly acidic) with protic solvents, the nitrile can be converted to the carboxylic acid.
-
Solution:
-
Neutral Workup: Quench the reaction by pouring it into water or a saturated ammonium chloride solution. Extract the product with an organic solvent. Wash the organic layers with brine and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Purification: If performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
-
Experimental Protocols & Data
Table 1: Representative Conditions for Benzyl Cyanation
This table summarizes typical starting points for the synthesis of arylacetonitriles from benzyl halides. Optimization for this compound is recommended.
| Parameter | Condition 1 (Standard) | Condition 2 (Phase-Transfer) |
| Benzyl Halide | 2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq) | 2-Fluoro-4-(trifluoromethoxy)benzyl chloride (1.0 eq) |
| Cyanide Source | Sodium Cyanide (1.2 eq) | Potassium Cyanide (1.5 eq) |
| Solvent | Anhydrous DMSO | Toluene / Water (1:1) |
| Catalyst | None | Tetrabutylammonium bromide (0.1 eq) |
| Temperature | 50 - 70 °C | 80 - 100 °C |
| Reaction Time | 4 - 12 hours | 6 - 18 hours |
| Workup | Pour into ice-water, extract with Ethyl Acetate | Separate layers, extract aqueous with Toluene |
Protocol: General Synthesis of this compound
-
To a stirred solution of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Cyanide is highly toxic.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of vigorously stirred ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mechanistic Visualization
Addition-Elimination Mechanism (SNAr)
The SNAr mechanism is fundamental to understanding the reactivity of the activated aromatic ring in your compound and potential side reactions. It proceeds in two key steps: nucleophilic addition to form a stabilized carbanion (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity.[2][3][13][18]
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
- ResearchGate. (n.d.). Proposed mechanism for ¹¹C‐cyanation of fluorobenzene (1 ab).
- Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- Chemicalbook. (n.d.). 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
- Lovett, G. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. Princeton University.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemicalbook. (n.d.). 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE.
- National Center for Biotechnology Information. (n.d.).
- OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution.
- American Chemical Society. (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile 98%.
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylacetonitrile.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- National Center for Biotechnology Information. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
- ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
- Fiveable. (n.d.). Aryl Nitriles Definition.
- Tokyo Chemical Industry. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
- Smolecule. (n.d.). Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. PubChem.
- TCI Chemicals. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile.
- National Center for Biotechnology Information. (n.d.). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PubMed Central.
- Wikipedia. (n.d.). Nitrile.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
- Chemsrc. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile.
- Beijing Innochem. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile.
- National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. PubChem.
- American Chemical Society. (n.d.). Kinetics of the reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis conditions. The Journal of Organic Chemistry.
- Guangzhou Weibo Technology Co., Ltd. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile. Retrieved from Guangzhou Weibo Technology Co., Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 18. organicchemistryguide.com [organicchemistryguide.com]
Technical Support Center: Scalable Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Welcome to the technical support center for the scalable synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this valuable fluorinated intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, its efficient and pure synthesis is of paramount importance.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Section 1: Synthetic Strategies Overview
The most industrially viable and scalable approach to synthesizing this compound (Target Compound 3 ) typically involves a two-step process starting from 2-Fluoro-4-(trifluoromethoxy)toluene (1 ). This pathway consists of a free-radical benzylic bromination to form the benzyl bromide intermediate (2 ), followed by a nucleophilic substitution with a cyanide salt.
An alternative, though often less direct for this specific substitution pattern, is the Sandmeyer reaction, which would begin with the corresponding 2-Fluoro-4-(trifluoromethoxy)aniline.[3][4] This guide will focus primarily on the more common benzyl halide route due to its prevalence in scalable applications.
Caption: Primary and alternative synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the primary benzyl halide pathway.
Problem 1: Low Yield or Stalled Reaction in the Cyanation Step
Possible Cause A: Inefficient Phase Transfer of Cyanide Ions The reaction between an organic-soluble benzyl halide and an aqueous-soluble cyanide salt is a classic phase-transfer catalysis (PTC) problem. If the cyanide anion is not efficiently transported into the organic phase, the reaction rate will be negligible.
-
Solution & Scientific Rationale:
-
Optimize the Phase-Transfer Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are commonly used.[5] For challenging substrates, crown ethers can be employed, although their cost may be prohibitive for large-scale work. The catalyst choice is critical for creating a lipophilic ion pair with the cyanide anion, enabling its migration into the organic phase.
-
Consider Alternative Solvent Systems: While biphasic systems (e.g., toluene/water) are common, using polar aprotic solvents like DMSO, DMF, or acetonitrile can dissolve both reactants, eliminating the need for a PTC. However, this can complicate downstream processing and waste disposal.
-
Explore Ionic Liquids: As demonstrated in related syntheses, using an ionic liquid as the solvent can significantly improve yields by creating a highly polar environment that facilitates the reaction.[6] This method also offers potential for catalyst and solvent recycling, aligning with green chemistry principles.
-
Possible Cause B: Competing Side Reactions The benzyl bromide intermediate is susceptible to hydrolysis and elimination reactions, especially under basic conditions or at elevated temperatures.
-
Solution & Scientific Rationale:
-
Strict Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting side reactions. Exotherms must be carefully managed, especially during scale-up.
-
Control of pH and Water Content: The cyanide salt creates a basic environment. Excessively high pH can promote the hydrolysis of the benzyl bromide to the corresponding alcohol or the nitrile product to the amide/acid. Ensure the reaction is not overly concentrated in the aqueous base.
-
Inert Atmosphere: While not always critical, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if trace metal impurities are present.
-
Problem 2: Significant Impurity Profile in the Final Product
Possible Cause A: Formation of Benzyl Alcohol and Dibenzyl Ether This is a direct result of the hydrolysis of the starting benzyl bromide. Water in the reaction medium, either from the aqueous phase or as a contaminant in solvents, can act as a competing nucleophile.
-
Solution & Scientific Rationale:
-
Use of Anhydrous Solvents (if not using a biphasic system): If employing a single-solvent system like acetonitrile, ensure the solvent is rigorously dried.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the consumption of the starting material by TLC or GC to determine the optimal endpoint. Prolonged exposure to the reaction conditions increases the likelihood of hydrolysis.
-
Possible Cause B: Formation of Isocyanide Byproduct The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack through carbon to form the nitrile is electronically favored, a small amount of isocyanide (isonitrile) can form, which is difficult to remove and has a highly unpleasant odor.
-
Solution & Scientific Rationale:
-
Choice of Cyanide Salt: Sodium cyanide (NaCN) and potassium cyanide (KCN) are "ionic" cyanides and strongly favor nitrile formation. Using a more covalent cyanide source like silver cyanide (AgCN) would significantly increase the proportion of isocyanide and should be avoided.
-
Solvent Polarity: Polar solvents tend to solvate the cation of the cyanide salt, leaving a "naked" and highly reactive cyanide anion that preferentially attacks via the carbon atom. This is another advantage of using polar aprotic solvents or ionic liquids.[6]
-
Problem 3: Difficulty in Purification by Vacuum Distillation
Possible Cause A: Co-distillation with Close-Boiling Impurities Impurities such as unreacted starting material or the corresponding benzyl alcohol may have boiling points close to the product, making separation by simple distillation challenging.
-
Solution & Scientific Rationale:
-
Fractional Vacuum Distillation: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.
-
Aqueous Workup: Before distillation, perform a thorough aqueous workup. Washing the organic layer with water will remove residual inorganic salts. A wash with a dilute acid can remove any basic impurities, and a wash with a dilute base (e.g., sodium bicarbonate) can remove acidic byproducts.[5]
-
Possible Cause B: Product Decomposition Phenylacetonitriles can be sensitive to high temperatures, leading to decomposition and yield loss during distillation.[7]
-
Solution & Scientific Rationale:
-
High Vacuum: Use a good vacuum pump to lower the boiling point of the product, minimizing thermal stress. Aim for pressures below 5 mmHg if possible.
-
Avoid Overheating the Pot: Use an oil bath with precise temperature control and ensure the pot temperature does not significantly exceed the boiling point of the product at the given pressure.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable route to prepare the 2-Fluoro-4-(trifluoromethoxy)benzyl halide starting material? A: The most common method is the free-radical bromination of 2-Fluoro-4-(trifluoromethoxy)toluene using a reagent like N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride or cyclohexane. This reaction is typically initiated by heat or UV light and must be carefully controlled to avoid di-bromination.
Q2: What are the primary safety concerns when handling cyanide reagents on a large scale? A: The primary hazard is the release of highly toxic hydrogen cyanide (HCN) gas. This occurs if the cyanide salt comes into contact with acid.
-
Mitigation Strategies:
-
Engineering Controls: Always handle cyanide salts in a well-ventilated fume hood or a contained glovebox.
-
pH Control: NEVER add acid to a cyanide-containing waste stream. All workup and quenching steps must be done in a basic solution. The reaction itself is typically basic.
-
Quenching: Unreacted cyanide in the aqueous phase must be quenched before disposal. This is typically done by treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with nitrile gloves (check for breakthrough times) and, for large-scale operations, a face shield. An HCN gas detector should be in the work area.
-
Q3: Are there cyanide-free alternatives for this synthesis? A: Yes, while less common for this specific molecule, cyanide-free routes exist for synthesizing nitriles. One emerging method involves the direct cyanation of benzyl alcohols using a low-toxicity isonitrile as the cyanide source, often catalyzed by a Lewis acid like B(C₆F₅)₃.[8] Another approach could be the copper-catalyzed cyanation of aryl halides using benzyl nitrile as a cyanide surrogate, though this would require starting from a different precursor.[9] These methods are promising from a safety and environmental perspective but may require significant process development to be economically viable on a large scale.
Q4: What analytical techniques are best for monitoring reaction progress and final product purity? A:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting material.
-
Gas Chromatography (GC): Provides quantitative data on the disappearance of starting material and the appearance of the product. It's the preferred method for this type of reaction.
-
-
Final Product Purity:
-
GC-MS: Confirms the identity (mass spectrum) and purity (GC trace) of the final product.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides definitive structural confirmation and can be used for quantitative purity analysis (qNMR) if an internal standard is used.
-
FTIR: Will show the characteristic nitrile (C≡N) stretch at approximately 2250 cm⁻¹.
-
Section 4: Illustrative Experimental Protocol
This protocol is a generalized procedure for the cyanation step and should be adapted and optimized for specific laboratory or plant conditions.
Protocol: Cyanation of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide (2) using Phase-Transfer Catalysis
-
Reagent Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge sodium cyanide (1.2 equivalents) and water (3 mL per gram of NaCN). Stir until the salt is fully dissolved.
-
Catalyst and Reactant Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 equivalents), to the aqueous solution. In a separate vessel, dissolve 2-Fluoro-4-(trifluoromethoxy)benzyl bromide (2 , 1.0 equivalent) in an organic solvent such as toluene (5 mL per gram of bromide).
-
Reaction Execution: Begin vigorous stirring of the aqueous cyanide solution and add the organic solution of the benzyl bromide dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 40°C. An initial exotherm may be observed. After the addition is complete, maintain the reaction mixture at 50-60°C.
-
Monitoring: Monitor the reaction progress by GC every hour. The reaction is typically complete within 3-6 hours when the starting benzyl bromide is <1% by area.
-
Workup: Cool the reaction mixture to room temperature. Carefully separate the organic layer. Extract the aqueous layer twice with fresh toluene. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, then with a 5% sodium bicarbonate solution, and finally with brine. This removes inorganic salts and any acidic or basic impurities.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield this compound (3 ) as a clear liquid.
Caption: A logic diagram for troubleshooting low cyanation yields.
Section 5: Data Summary
The following table summarizes typical conditions and expected outcomes for the cyanation of substituted benzyl halides, drawn from analogous preparations in the literature.[6]
| Parameter | Condition A (Conventional PTC) | Condition B (Ionic Liquid) | Rationale & Expected Outcome |
| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) | NaCN is cost-effective and highly ionic, favoring nitrile formation. |
| Solvent System | Toluene / Water (biphasic) | 1-butyl-3-methylimidazolium hexafluorophosphate | Ionic liquid acts as both solvent and catalyst, creating a favorable polar environment. Expected to give higher yields and cleaner reactions. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | None (Solvent is the catalyst) | Simplifies the reaction mixture and downstream processing. |
| Temperature | 40 - 80 °C | 40 - 80 °C | Temperature must be optimized; higher temperatures increase rate but also side reactions. The patent shows good yields at 80°C.[6] |
| Typical Yield | 70 - 85% | >90% (as reported for similar systems) | The enhanced polarity and solvating power of the ionic liquid typically lead to superior yields.[6] |
References
- Suzhou Senfeida Chemical Co., Ltd. 2-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE. (n.d.).
- Wikipedia. (2023). Sandmeyer reaction.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (n.d.). Sandmeyer-Reaktion.
- MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- AgroPages. (2025). Optimizing Agrochemical Synthesis with 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
- Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
- MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
Sources
- 1. 2-Fluoro-4-(trifluoromethyl)benzaldehyde [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This critical building block is frequently utilized in the development of novel pharmaceuticals and agrochemicals. However, its synthesis is not without challenges, often leading to a range of byproducts that can complicate purification and reduce yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions to common issues encountered in the laboratory. We will delve into the mechanistic origins of these impurities and provide robust protocols to mitigate their formation.
Section 1: Overview of Common Synthetic Pathways
The two most prevalent routes to this compound involve either the nucleophilic substitution of a benzyl halide or the Sandmeyer reaction of an aniline precursor. The choice of pathway often depends on the availability of starting materials and desired scale. Both routes, however, have unique side reactions that must be controlled.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses specific experimental observations and provides actionable solutions based on chemical principles.
Scenario 1: Issues in the Nucleophilic Substitution Pathway (Route A)
Question: My reaction using 2-fluoro-4-(trifluoromethoxy)benzyl chloride and sodium cyanide is complete, but my GC-MS analysis shows a significant peak with a mass corresponding to 2-fluoro-4-(trifluoromethoxy)benzyl alcohol. What is the cause and how can I prevent it?
Answer: This is a classic case of a competing hydrolysis reaction. Benzyl halides, particularly those activated by electron-withdrawing groups, are susceptible to SN1 and SN2 reactions with water. The cyanide salt may contain residual moisture, or the solvent may not be perfectly anhydrous.
Causality: Water acts as a nucleophile, attacking the benzylic carbon to displace the halide, forming the corresponding benzyl alcohol. This side reaction not only consumes your starting material but also complicates purification due to the similar polarity of the alcohol and the nitrile product.
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions:
-
Solvent: Use freshly distilled, anhydrous solvents (e.g., Acetone, Acetonitrile, or DMF).[1] For acetone, drying over anhydrous sodium sulfate followed by distillation is effective.
-
Reagents: Dry the cyanide salt (NaCN or KCN) in a vacuum oven at 100-110 °C for several hours before use.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Employ Phase-Transfer Catalysis (PTC):
-
Using a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC) or a crown ether (e.g., 18-crown-6) can significantly enhance the rate of the desired cyanation reaction.[2] The PTC helps transport the cyanide anion from the solid phase (or aqueous phase, if used) into the organic phase where the benzyl halide resides, allowing the reaction to proceed more quickly and efficiently at lower temperatures, thereby minimizing hydrolysis.[2]
-
Question: My IR spectrum shows a prominent, sharp peak around 2140 cm⁻¹, which is lower than the expected nitrile stretch (≈2250 cm⁻¹). Does this indicate an impurity?
Answer: Yes, this is a strong indication of the formation of the corresponding isonitrile (isocyanide) byproduct.
Causality: The cyanide ion (⁻C≡N) is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. While attack from the carbon is thermodynamically favored (forming the stable nitrile), attack from the nitrogen lone pair can also occur, leading to the isonitrile. The use of certain solvents and counter-ions (e.g., silver cyanide) can favor isonitrile formation.
Mitigation Strategies:
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF generally favor the formation of the nitrile product. Protic solvents can solvate the cyanide ion and potentially increase the proportion of isonitrile.
-
Counter-Ion: Using sodium cyanide (NaCN) or potassium cyanide (KCN) strongly favors nitrile formation, as the cyanide ion is "freer" to attack with its carbon atom.[3]
-
Temperature Control: Higher reaction temperatures can sometimes lead to an increase in the isonitrile byproduct. Maintaining a moderate temperature (e.g., 50-70 °C) is often optimal.
Scenario 2: Complications in the Sandmeyer Reaction (Route B)
Question: After performing the Sandmeyer cyanation, my crude product is a dark, tarry material, and the yield of the desired nitrile is very low. What are the likely side reactions?
Answer: This is a common issue in Sandmeyer reactions and typically points to two major problems: the formation of a phenol byproduct and subsequent azo coupling.
Causality & Mechanisms:
-
Phenol Formation: The aryl diazonium salt intermediate is highly reactive. If the temperature is not strictly controlled or if there is a high concentration of water present, the diazonium group can be displaced by a hydroxyl group, forming 2-fluoro-4-(trifluoromethoxy)phenol .[4][5] This reaction is often catalyzed by the copper salts used in the reaction.
-
Azo Coupling: The highly electrophilic diazonium salt can react with electron-rich aromatic compounds present in the mixture. The most likely coupling partner is the phenol byproduct you just formed, or even unreacted 2-fluoro-4-(trifluoromethoxy)aniline. This reaction forms brightly colored, high molecular weight azo compounds, which contribute to the tarry appearance of the crude product.
Caption: Side reactions leading to tar formation.
Troubleshooting and Protocol Control:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt from the aniline) must be performed at low temperatures, typically 0-5 °C . Use an ice-salt bath and monitor the internal temperature closely during the dropwise addition of sodium nitrite solution.
-
Control pH: Maintain a strongly acidic environment (e.g., with HCl or H₂SO₄) during diazotization to stabilize the diazonium salt and prevent premature decomposition and coupling.
-
Reagent Addition: Add the diazonium salt solution slowly to the pre-heated solution of copper(I) cyanide and potassium cyanide. This ensures that the diazonium salt reacts immediately upon addition and its concentration remains low, minimizing side reactions.
Question: Besides the tar, I've isolated a clean byproduct that appears to be 1-fluoro-3-(trifluoromethoxy)benzene. How did this form?
Answer: This byproduct results from a reductive deamination (also known as hydro-de-diazoniation), where the diazonium group is replaced by a hydrogen atom.
Causality: While the exact mechanism can be complex and radical-based, this side reaction can be promoted by certain reducing agents in the reaction mixture.[4] For instance, if the copper(I) catalyst is not sufficiently active or if there are other reducing species present, the aryl radical intermediate formed during the Sandmeyer cycle can abstract a hydrogen atom from the solvent or another molecule instead of reacting with the cyanide.
Mitigation Strategies:
-
Catalyst Quality: Ensure you are using high-quality, active copper(I) cyanide. If preparing it in situ, ensure the reduction of Cu(II) to Cu(I) is complete.
-
Reaction Conditions: The standard Sandmeyer conditions are generally optimized to favor the desired substitution. Deviating significantly in terms of solvent or additives can open up alternative pathways like reduction.
Section 3: Byproduct Identification and Purification Strategy
A successful synthesis relies on accurate identification of impurities to develop a targeted purification plan.
Table 1: Physical Properties of Target Compound and Potential Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | Polarity |
| This compound | F-Ar-CH₂CN | 219.14 | ~230-240 | Moderately Polar |
| 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol | F-Ar-CH₂OH | 210.12 | ~215-225 | More Polar (H-bond donor) |
| 2-Fluoro-4-(trifluoromethoxy)phenol | F-Ar-OH | 196.10 | ~190-200 | More Polar, Acidic |
| 1-Fluoro-3-(trifluoromethoxy)benzene | F-Ar-H | 180.10 | ~140-150 | Less Polar |
| 2-Fluoro-4-(trifluoromethoxy)benzyl isonitrile | F-Ar-CH₂NC | 219.14 | Similar to nitrile | More Polar than nitrile |
Where Ar = C₆H₃(OCF₃)
Purification Guidance:
-
Aqueous Wash: A wash with a dilute sodium bicarbonate (NaHCO₃) solution can remove the acidic phenol byproduct. A subsequent water wash will help remove residual salts.
-
Fractional Distillation: Given the differences in boiling points, fractional distillation under reduced pressure is a highly effective method for separating the target nitrile from the lower-boiling deaminated byproduct and the higher-boiling alcohol byproduct.
-
Column Chromatography: For high-purity material, silica gel chromatography is recommended. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% EtOAc and gradually increasing the polarity) will effectively separate the components. The less polar deaminated product will elute first, followed by the target nitrile, and finally the more polar alcohol and isonitrile byproducts.
Section 4: References
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
-
Hassan, J., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Google Patents. (2010). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Retrieved from
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
Welcome to the dedicated technical support guide for the purification of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This document provides researchers, chemists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful recrystallization and achieve high-purity material essential for downstream applications.
Understanding the Molecule: Physicochemical Profile and Solvent Selection
This compound is a compound of interest in pharmaceutical and agrochemical synthesis. Its structure, featuring a polar nitrile group and a largely non-polar, fluorinated aromatic ring, presents a unique challenge for purification. The presence of fluorine and a trifluoromethoxy group tends to increase lipophilicity[1]. Understanding this dual character is the cornerstone of selecting an appropriate recrystallization solvent system.
An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for recovery of the purified solid upon cooling[2]. The principle of "like dissolves like" is a useful starting point; polar solvents are better for polar compounds, and non-polar solvents are better for non-polar compounds[2][3][4]. Given the mixed polarity of our target molecule, a single solvent may not be optimal, making a mixed-solvent system a highly effective alternative[2][5].
Table 1: Solvent Selection Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Toluene | Non-polar | 111 | Good Primary Solvent. Its aromatic nature interacts favorably with the phenyl ring of the target compound. The high boiling point allows for a wide temperature gradient for crystallization[3]. |
| Hexane/Heptane | Non-polar | 69 / 98 | Excellent Anti-Solvent. Poor solubility for the compound at all temperatures. Ideal for use in a mixed-solvent system with a more effective solvent like Toluene or Ethyl Acetate to induce precipitation[5]. |
| Ethanol (95%) | Polar | 78 | Possible Single Solvent. The hydroxyl group can interact with the nitrile, while the ethyl chain provides some non-polar character. A good starting point for screening[3]. |
| Ethyl Acetate | Intermediate | 77 | Good Primary Solvent. Offers a balance of polarity that can effectively dissolve the compound when hot. Often paired with hexane[2][3]. |
| Water | Highly Polar | 100 | Unsuitable. The high lipophilicity conferred by the fluorinated ring makes the compound unlikely to dissolve in water, even when hot[1]. |
| Acetone | Polar Aprotic | 56 | Potentially Too Effective. May dissolve the compound too well even at room temperature, leading to poor recovery. Its low boiling point can also make it difficult to work with[3]. |
Core Protocol: Mixed-Solvent Recrystallization (Toluene-Hexane System)
This protocol is designed as a robust starting point for achieving high purity. It leverages a solvent-anti-solvent system, which provides excellent control over the crystallization process.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot toluene (the "good" solvent) dropwise while heating and stirring until the solid completely dissolves. Ensure the solution is at or near the boiling point of toluene to use the absolute minimum volume necessary[6].
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[7]. This step is critical for removing dust, catalysts, or other particulate matter.
-
Induce Cloudiness (Saturation): While keeping the toluene solution hot, add hexane (the "anti-solvent" or "poor" solvent) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot toluene to the cloudy mixture until it becomes clear again. This ensures the crystallization process begins from a perfectly saturated solution, not a suspension.
-
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor" (the residual solvent)[6].
-
Ice Bath Cooling (Maximize Yield): Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[7].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor[6]. Using cold solvent is critical to prevent the re-dissolving of your purified product[6].
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a direct question-and-answer format.
Q: My compound "oiled out," forming liquid droplets instead of dissolving or crystallizing. What should I do?
A: Oiling out occurs when the solid melts before it dissolves, often because the boiling point of the solvent is too low or because high levels of impurities are depressing the melting point[2][8].
-
Immediate Action: Return the flask to the heat source and add more of the primary solvent (e.g., toluene) to fully dissolve the oil[8]. The increased solvent volume may keep the compound dissolved at a temperature below its melting point.
-
Alternative Strategy: Switch to a higher-boiling-point solvent. If you were using ethyl acetate (BP 77 °C), moving to toluene (BP 111 °C) would be a logical step.
-
Consider Purity: If the sample is highly impure, the melting point may be significantly depressed. It might be necessary to first pass the crude material through a silica gel plug to remove gross impurities before attempting recrystallization.
Q: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A: This is a common issue known as supersaturation, where the solution holds more dissolved solute than it theoretically should[9].
-
Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin[6][8].
-
Seeding: If you have a small crystal of pure product saved from a previous batch, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon[6][8].
-
Reduce Solvent Volume: You may have used too much solvent[9]. Gently heat the solution to boil off some of the solvent, and then attempt the cooling process again.
-
Extended Cooling: Place the flask in a -20 °C freezer for a short period, but monitor it to ensure the solvent itself does not freeze.
Q: My final yield is very low. What are the most likely causes?
A: A low yield can result from several procedural errors[8].
-
Excess Solvent: Using too much hot solvent to dissolve the initial compound is the most common cause. A significant portion of your product will remain in the mother liquor upon cooling[6][8].
-
Premature Crystallization: If the compound crystallized in the funnel during hot filtration, that portion of the yield was lost. Ensure the funnel and receiving flask are adequately pre-heated[7].
-
Inappropriate Washing: Washing the final crystals with room-temperature or warm solvent, or using too large a volume of wash solvent, will dissolve and wash away a portion of your purified product[6]. Always use a minimal amount of ice-cold solvent for washing.
Q: The recovered crystals are colored, even though the crude material was not. What happened?
A: Color can indicate the presence of an impurity that was concentrated during the process or that an impurity oxidized upon heating.
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. Charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your product and reduce yield.
-
Re-crystallize: A second recrystallization is often necessary to remove persistent impurities. The purity of the material should increase with each successive recrystallization, although some product loss is inevitable[2].
Frequently Asked Questions (FAQs)
Q: How do I perform a quick solvent screen to find the best system?
A: Place a small amount of your crude compound (20-30 mg) into several small test tubes. Add a potential solvent (~0.5 mL) to each tube.
-
Good candidates: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.
-
Poor candidates: The compound dissolves immediately at room temperature (you won't get it back) or remains insoluble even when boiling (not an effective solvent)[4].
Q: Why is slow cooling so important?
A: Crystal formation is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. Slow cooling allows time for this process to occur correctly, excluding dissimilar impurity molecules. Rapid cooling "crashes" the solid out of solution, trapping impurities within the crystal structure and defeating the purpose of the purification[8].
Q: Can I recover the product that remains in the mother liquor?
A: Yes. You can reduce the volume of the mother liquor by about half on a rotary evaporator and cool the concentrated solution again to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first and should be analyzed separately.
Visual Workflow: Troubleshooting Recrystallization
This diagram outlines the decision-making process when encountering common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization issues.
References
- Experiment 2: Recrystallization. (n.d.). Retrieved from University of Massachusetts Boston, Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCrYecpb7O5KReL8dK9sRlKop2vN3f9OdfGxwn7T9UYdSZvEii2lkcuME4sJDvqaurToqM4jVrP2VIU2m6proJfe_DdAICEjgbPja0I14xtz0f8mzLLyQ3vK4fhQB3qgqHM74A6_TdDYb1uaxGkU4tt5Ky1GYTMSoLPqXmBjIm3pJfsDQO4cwAEOVtPEnzBfWbjH8lMgR-DdwsNt2S7A2x66065F_U4POf2D44JoR351u2HkwqXlls2bbVTFnSZt3_1ZY=]
- 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8. (n.d.). Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDmJvSN7yAEE9mQSFszp-OEQmUJgXABmWkEegZ3D7gLZXHeM30MOQT0J7k8_ErHS6Q1A-8VRN_Ou-XiqYdmbwahoQqwNskZTWHWkHtCMjynQoQCRtg3wjD5kgraNKMpwZoFL3PLw==]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx6zJXn_BYnJzXEHIjD5scTtJ6RaQmaeE6RE84Xg7nRZK-PjS3m9UKb9vqjxm4gcB8wih3xkxwIrNT6vRPSQ8NbbF-1I3p2GAJ5pUCee_ah8DYAJWRtmcWou4CiC2ODlDuILAd2H7bofCxTkm4h_yeaCZ7iduoxZupw10UqSaHvUXTzI19XxhtrLeI]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGweNYIgxl-V6LazfzT-vvPVOCR7PTJW-7ny_l0CTaVno8NPvbA2XiHuGgRAbtiQ2Hfa0JH7yjNib3Q2uVIAvLZMwO3c5Fd68bKt92hpz4tG2qRHq9h_aQM3Xueg-kYcqXyVEjHCJxb8g==]
- Common Solvents for Crystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx0b9_5gsZ0uN5wUw-fwm9B9rJsKLZ79HA8U3Pv43y_kXLH_CkYofXMQcOqlbhuMNG44jh8QuNkKz9ClcENzLFV7iUG9jEdErk2ACcWsNWLh7tm6f75G016E4FrzBbyYjka0rZTTN7tDzPMYI6KNN37_PZTNzXMEcDvkY=]
- 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7. (n.d.). Chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUg1OcD2-bba3pmZ-9eM1potY23GB61RJc2DWr3dIAdAsJgmY-9-3s5-oy5ByUUfQLF3LBSgr6RyJALE5T6YW-5KA-Ehuac-MOEiPSKWDI9XFqEjU60ab80qT1MN_z7DFNwZCpo9kkwhXVG0Ieq9INEytwC0nx_c5OBIJRikqDNg==]
- Crystallization. (n.d.). Retrieved from California State University, Dominguez Hills, Department of Chemistry and Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNXtvSrdBM92BZHVDgwqcLuS9dDtxE29I421KcD0JKMFe26Ju03F3szRpUeUCtx1DknHUXTGGqamvbMkVgFkcc_IxElE--ncAUr0r4qBsr41jnQWhNx8lpA585Pj3TUvQbbYaipPdpwLJ7xHCb1WVUkYqm6_opMG-pFfHnQaLr_0ojBRa6w0NvYUw=]
- Recrystallization. (n.d.). Retrieved from Towson University, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9iUui2uSFTiIfnRgB78K-74ZS5kEsC0t8yFqTewWhaxF7KmkWD9Q9VKtrwNcQwa7BIWb-dkp2qujt2KuNCawS3NCXLL1384iFg2Y97Z0I2Kkjlz3M8ydh1r0Ldrk6qZRHmnhJUYw9d9bySeRo2VeUVycbru8=]
- 4-(Trifluoromethoxy)phenylacetonitrile. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRyv8ap3YilHKp_bCpRA-1JPoqROXmWZahQ43KAVV5dydJkmhQU2aN9Y5doD9mk-SUUHJhn6Q5zXhH9C6-INssfA1h14Q1PPUGtaEHBxCSh7iW9Be6jQh0bldeYBN189jNIrY=]
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKTvl_iKsqGxWdVXK773APTO-xT_xEjvgD8CUNyLMZF4M3Go_AXnINFJ5Sr8b8uxhVW9Nti3lxy9axQxHabToRIw8NyfhaU2gbbQQwbFasiYyuUa5i_r2eysKQLm-DHjkz6rUTK2K282QXYYlJRf04E2NWuBytldXc4nci_wV9DGBL_sxBS4Hql6TbIGrcPW_i40KIzAEuAkSObkk0vU8=]
- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw7vKFsEUsHSH0yIw1lUPklLh9qWvB4KE1R9uKXxQPz7wNjpp9WxFwoGIw7kQ8tX3xTUFJvDP4ceRCXPIlOfMoPfXyrNh_zbZIU53otEoU5lMkKPxddO3LZqitjp-DFeiffQ7Y-p83SKj55lOHKwzcq7pbD-h6K-rVeJXBJZWIMuhVkSA91u86TzAc3C4RQ9y9XFVzl2NMQVT8mzQyBRq-Cu_6KE2k2gRjiJxDkIAz0D4xwXEiSIbxOcpkzKdB00wayYtgoP4sBUsx0OmbUwJUzOffmgN9S3EJOxMwI26NHBMq3rPUR0HiB-IvKD1r]
- Recrystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdwFf6si3Q85-5qywRRgLiQ326QwWsIw0gPjH_e-HZRQO7YETGoFXsYQ_icGX9NLh857deBxqiAtBFpLKeyJcLFLTWYQet2BtoWO_0lFpuA5cMRHi2FkVhCHlmUqro8G4vn9JI6Mojs5enlWPXq5AsOgBWXr57gSwl6oYAkoUgutGgARxgdoIb]
Sources
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
Navigating the Landscape of Fluorinated Phenylacetonitriles: A Comparative Guide to Biological Activity
A Note to Our Fellow Researchers: In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents often leads us down highly specific avenues of inquiry. This guide was initially intended to provide a comparative analysis of the biological activity of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile derivatives. However, a comprehensive search of the current scientific literature did not yield specific studies on this precise molecular scaffold.
Therefore, in the spirit of scientific advancement and to provide valuable insights into closely related compounds, this guide has been adapted to focus on the biological activity of a comparable and well-researched class: 2-phenylacrylonitrile derivatives featuring trifluoromethyl and trifluoromethoxy substitutions. The inclusion of fluorine-containing moieties is a widely recognized strategy to enhance the pharmacological properties of drug candidates, and the findings from this related class of compounds offer significant learnings for researchers interested in the broader family of fluorinated phenylacetonitriles.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), into organic molecules is a powerful tool in modern drug discovery. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins. The trifluoromethoxy group, in particular, is often employed to enhance a molecule's drug-like properties. This guide will delve into the biological activities of 2-phenylacrylonitrile derivatives where these fluorinated groups have been strategically incorporated, with a primary focus on their anticancer potential.
Unveiling the Anticancer Potential: 2-Phenylacrylonitrile Derivatives as Tubulin Inhibitors
A significant body of research has focused on the development of 2-phenylacrylonitrile derivatives as potent anticancer agents. Many of these compounds exert their cytotoxic effects by targeting tubulin, a critical component of the cellular cytoskeleton. Tubulin polymerization is essential for the formation of microtubules, which play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of tubulin dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Comparative Analysis of In Vitro Anticancer Activity
Several studies have synthesized and evaluated series of 2-phenylacrylonitrile derivatives against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds, highlighting the impact of different substitutions on their potency.
| Compound ID | A-Ring Substitution | B-Ring Substitution/Modification | Cancer Cell Line | IC50 (nM) | Citation |
| 1g2a | 3,4,5-trimethoxy | 4-(1H-1,2,3-triazol-1-yl) | HCT116 (Colon) | 5.9 | [1][2] |
| BEL-7402 (Liver) | 7.8 | [1][2] | |||
| CA-4 | 3,4,5-trimethoxy | 4-hydroxy | MGC-803 (Gastric) | >1 (µM) | [2] |
| Taxol | - | - | HCT116 (Colon) | >10 | [1][2] |
| BEL-7402 (Liver) | >10 | [1][2] |
Key Insights from the Data:
-
Superior Potency: Compound 1g2a , a 2-phenylacrylonitrile derivative, demonstrates significantly greater potency against HCT116 and BEL-7402 cancer cell lines compared to the well-established anticancer drug Taxol and the natural product combretastatin A-4 (CA-4)[1][2].
-
Structural Advantage: The introduction of a 1,2,3-triazole moiety in the B-ring of the 2-phenylacrylonitrile scaffold appears to be a key contributor to the enhanced cytotoxic activity of compound 1g2a [2].
Mechanism of Action: Targeting the Colchicine Binding Site of Tubulin
The potent anticancer activity of these 2-phenylacrylonitrile derivatives is attributed to their ability to inhibit tubulin polymerization. Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin. This binding event prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.
Figure 1. Mechanism of action of 2-phenylacrylonitrile derivatives as tubulin inhibitors.
Alternative Therapeutic Strategies: A Comparative Overview
While tubulin inhibition is a validated and effective anticancer strategy, a diverse range of alternative approaches are actively being pursued in drug discovery. A brief comparison with other mechanisms is provided below.
| Therapeutic Strategy | Target | Representative Compound(s) | Key Advantages |
| Tubulin Inhibition | Tubulin | 2-Phenylacrylonitrile derivatives, Taxol, Vinca alkaloids | Broad-spectrum anticancer activity, well-established mechanism. |
| Kinase Inhibition | Various Kinases (e.g., EGFR, Aurora Kinase) | Gefitinib, Erlotinib | Targeted therapy with potentially fewer side effects. |
| DNA Damage | DNA | Cisplatin, Doxorubicin | Effective against rapidly dividing cells. |
| Hormone Therapy | Hormone Receptors (e.g., ER, AR) | Tamoxifen, Bicalutamide | Targeted for hormone-dependent cancers. |
Experimental Protocols: A Guide to In Vitro Evaluation
For researchers aiming to evaluate the biological activity of novel compounds, the following standardized protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, BEL-7402)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Taxol).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion and Future Directions
The exploration of 2-phenylacrylonitrile derivatives has yielded promising anticancer candidates with potent tubulin inhibitory activity. The strategic incorporation of fluorine-containing moieties, while not explicitly detailed for the this compound scaffold in the current literature, remains a highly viable strategy for optimizing the pharmacological profiles of such compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a wider array of fluorinated phenylacetonitrile derivatives to establish clear structure-activity relationships. Investigating their efficacy in in vivo models and exploring their potential for combination therapies will be crucial next steps in translating these promising laboratory findings into clinically effective treatments.
References
-
Ma, L., Lu, Y., Li, Y., Yang, Z., Mao, Y., Wang, Y., & Man, S. (2022). A novel halogenated adenosine analog 5′-BrDA displays potent toxicity against colon cancer cells in vivo and in vitro. Toxicology and Applied Pharmacology, 436, 115857. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). NIH. [Link]
Sources
The Trifluoromethoxy Group: A Strategic Advantage in Modern Drug Design
A Comparative Guide to Enhancing Pharmacokinetic and Pharmacodynamic Profiles
In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to achieving desired therapeutic outcomes. The introduction of specific functional groups can dramatically alter a molecule's physicochemical properties, influencing everything from its metabolic stability to its binding affinity. Among the vast arsenal of substituents available to medicinal chemists, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful tool for optimizing drug candidates.[1]
This guide provides a comprehensive comparison of the trifluoromethoxy group against its common bioisosteres, offering experimental insights and data-driven rationale for its application in drug design.
Unveiling the Trifluoromethoxy Group: Core Physicochemical Properties
The trifluoromethoxy group is often considered a "super-methoxy" due to its distinct electronic and steric characteristics that differentiate it from the traditional methoxy group (OCH₃).[2] Its utility stems from a unique combination of properties:
-
High Lipophilicity: The OCF₃ group is one of the most lipophilic substituents used in drug design.[3][4] This property is crucial for enhancing a drug's ability to cross cellular membranes, a key factor in improving oral bioavailability and penetration of the blood-brain barrier.[3]
-
Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the OCF₃ group a potent electron-withdrawing substituent through inductive effects.[3][5] This electronic modulation can significantly impact a molecule's pKa and its interaction with biological targets.
-
Metabolic Stability: The OCF₃ group is exceptionally resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP450) enzymes.[2][3] This stability leads to a longer half-life and improved pharmacokinetic profile.
-
Unique Steric and Conformational Profile: In aryl systems, the OCF₃ group typically adopts a conformation orthogonal to the aromatic ring.[6][7] This perpendicular orientation can introduce favorable steric interactions and influence the overall shape of the molecule, potentially enhancing binding to target proteins.[7]
A Head-to-Head Comparison: OCF₃ vs. Common Bioisosteres
The decision to incorporate a trifluoromethoxy group is best understood by comparing its properties to other commonly used functional groups.
| Property | Trifluoromethoxy (OCF₃) | Methoxy (OCH₃) | Trifluoromethyl (CF₃) |
| Lipophilicity (Hansch π parameter) | +1.04 [2][3][4] | -0.02 | +0.88[3] |
| Electronic Effect (Hammett σp) | +0.35 | -0.27 | +0.54 |
| Metabolic Stability | Very High | Low (susceptible to O-dealkylation) | High |
| Hydrogen Bond Acceptor Strength | Weak[3] | Moderate | Weak |
| Conformation (on aryl ring) | Perpendicular[6][7] | Planar | Freely rotating |
Key Takeaways from the Comparison:
-
Superior Lipophilicity: The OCF₃ group provides a significant boost in lipophilicity compared to both OCH₃ and CF₃, which can be critical for overcoming permeability barriers.[3]
-
Balanced Electronic Profile: While strongly electron-withdrawing, the OCF₃ group's effect is moderated by the oxygen atom's potential for resonance donation, offering a different electronic signature than the purely inductive-withdrawing CF₃ group.[2]
-
Unparalleled Metabolic Stability: The primary advantage of OCF₃ over OCH₃ is its exceptional resistance to oxidative metabolism. The strong C-F bonds and steric hindrance prevent the common metabolic pathway of O-dealkylation that plagues methoxy-containing compounds.[3]
Strategic Advantages in Drug Design: Experimental Evidence
The theoretical benefits of the trifluoromethoxy group are consistently validated through experimental data and successful clinical applications.
Enhancing Metabolic Stability
The Achilles' heel of many methoxy-containing drug candidates is their rapid metabolism via O-dealkylation by CYP450 enzymes. Replacing OCH₃ with OCF₃ effectively blocks this metabolic pathway.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound.
Methodology:
-
Preparation: Incubate the test compound (e.g., an OCH₃-containing molecule and its OCF₃ analog) at a final concentration of 1 µM with liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by adding the cofactor (NADPH) and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life indicates greater metabolic stability.
A typical outcome of such an experiment would show a significantly longer half-life for the OCF₃ analog compared to the OCH₃ parent compound, demonstrating its enhanced metabolic stability.
Modulating Lipophilicity and Permeability
Increased lipophilicity generally correlates with improved membrane permeability. The high Hansch π value of the OCF₃ group directly translates to higher LogP values, a measure of lipophilicity.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Plate: The test compound is dissolved in a buffer at a specific pH in a donor plate.
-
Sandwich Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.
-
Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, to the acceptor plate.
-
Analysis: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Data Interpretation: The effective permeability (Pe) is calculated. A higher Pe value for an OCF₃-containing compound compared to its less lipophilic analog would indicate superior passive permeability.
This enhanced permeability is a key reason for the use of the OCF₃ group in drugs targeting the central nervous system, such as Riluzole.[2][3]
Fine-Tuning Target Binding Interactions
The unique conformational and electronic properties of the OCF₃ group can lead to improved binding affinity and selectivity for a biological target. Its perpendicular orientation can probe pockets in a binding site that are inaccessible to a planar methoxy group, while its electron-withdrawing nature can alter key electrostatic interactions.
dot
Caption: Workflow for utilizing OCF₃ in lead optimization.
Case Study: Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of the successful application of a trifluoromethoxy group. The OCF₃ moiety in Riluzole is critical for its pharmacological profile. It enhances the drug's lipophilicity, which is essential for crossing the blood-brain barrier to exert its effect in the central nervous system.[2][3] Furthermore, the group provides significant metabolic stability, contributing to a favorable half-life and bioavailability.[2][3]
Conclusion
The trifluoromethoxy group is far more than a simple fluorinated analog of the methoxy group. Its unique combination of high lipophilicity, exceptional metabolic stability, and distinct electronic and steric properties makes it a strategic tool for overcoming common challenges in drug development. By providing a reliable method to block metabolic pathways, enhance membrane permeability, and modulate target interactions, the OCF₃ group offers a clear advantage in the design of next-generation therapeutics. As synthetic methodologies for its incorporation continue to advance, the prevalence of this "super-methoxy" in clinically successful drugs is poised to grow.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.
- Trifluoromethoxy group - Grokipedia. Grokipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Organic & Biomolecular Chemistry - RSC Publishing.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile vs. 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile
A Senior Application Scientist's Field Guide to Selecting the Optimal Fluorinated Intermediate
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are among the most powerful tools in the chemist's arsenal for modulating physicochemical and biological properties. While structurally similar, the subtle distinction of an ether linkage imparts a cascade of unique effects on a molecule's behavior.
This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile and 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile . We will move beyond catalog data to explore the causality behind their differing properties, reactivities, and ultimate applications, providing researchers with the field-proven insights needed to make informed synthetic choices.
Molecular Structures at a Glance
A direct visual comparison highlights the single-atom difference that underpins the distinct properties of these two reagents.
Physicochemical Properties: The Data-Driven Distinction
The introduction of the oxygen atom in the -OCF3 group, while seemingly minor, significantly alters key physical properties relevant to reaction conditions and downstream biological application. The -OCF3 group is generally considered more lipophilic than the -CF3 group.[1][2]
| Property | This compound | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | Rationale for Difference |
| Molecular Formula | C₉H₅F₄NO | C₉H₅F₄N | Presence of an additional oxygen atom. |
| Molecular Weight | 219.14 g/mol [3][4] | 203.14 g/mol [5] | The mass of the oxygen atom. |
| Hansch π Parameter | +1.04 (for -OCF3)[2] | +0.88 (for -CF3)[6] | The -OCF3 group is one of the most lipophilic substituents, enhancing solubility in non-polar media and cell membrane permeability.[2] |
| Calculated LogP | ~3.4 (Isomer: 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile)[7] | ~2.5 (Isomer: 4-(Trifluoromethyl)phenylacetonitrile)[8] | Higher lipophilicity of the -OCF3 group directly translates to a higher LogP value. |
| Appearance | Data not widely available; likely a solid or liquid. | Solid[9] | Differences in crystal lattice packing due to steric and electronic variations. |
Electronic Effects: The Heart of Reactivity
The synthetic utility of these molecules is dictated by the electronic influence of the -CF3 and -OCF3 groups on the phenylacetonitrile scaffold. Both are strongly electron-withdrawing, but through different mechanisms.
-
Trifluoromethyl (-CF3) Group: This group exerts a powerful, purely negative inductive effect (-I) due to the high electronegativity of the fluorine atoms.[6] It deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. The strong electron-withdrawing nature also increases the acidity of the benzylic protons on the acetonitrile moiety.
-
Trifluoromethoxy (-OCF3) Group: The -OCF3 group presents a more complex electronic profile. It is also strongly electron-withdrawing via induction (-I). However, the lone pairs on the oxygen atom can participate in a weak positive resonance effect (+R), donating electron density back to the ring.[10] This resonance is weaker compared to a standard methoxy group but can still influence regioselectivity in aromatic substitutions. Despite the potential for resonance, the overall character of the -OCF3 group is overwhelmingly electron-withdrawing.[1][10]
Synthesis and Reactivity in Practice
Phenylacetonitriles are versatile intermediates, primarily due to the reactivity of the benzylic protons.[11] The standard industrial synthesis often involves the reaction of a benzyl halide with an alkali metal cyanide.[12]
Comparative Reactivity Profile
-
Acidity of Benzylic Protons: Both the -CF3 and -OCF3 groups increase the acidity of the C-H bonds of the methylene bridge (-CH2CN) compared to a non-substituted analog. This facilitates deprotonation with weaker bases to form a stabilized carbanion. This carbanion is a key nucleophile for subsequent C-C bond-forming reactions (e.g., alkylations, aldol reactions). The stronger net electron-withdrawing character of the -CF3 group suggests it will render the benzylic protons slightly more acidic than the -OCF3 group.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated for SNAr by both the -CF3 and -OCF3 groups at the C4 position. A strong nucleophile can displace the fluorine. This is a common strategy for introducing further complexity to the aromatic ring. The choice between the two reagents may depend on the desired electronic environment of the final product.
Application in Synthesis: A Guide to Selection
The choice between these two building blocks is a strategic decision based on the desired properties of the final molecule.
| Application Goal | Preferred Reagent | Rationale |
| Maximize Lipophilicity/Membrane Permeability | This compound | The -OCF3 group is significantly more lipophilic, which is a key strategy for improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.[10][13] |
| Enhance Metabolic Stability | Both (with a slight edge to -OCF3) | The high strength of C-F bonds makes both groups highly resistant to metabolic degradation.[6] The -OCF3 group can serve as a metabolically stable bioisostere for methoxy or hydroxyl groups.[10] |
| Fine-tune Receptor Binding | Application Specific | The -CF3 group is a known bioisostere for groups like chlorine or methyl.[6] The -OCF3 group offers a different steric profile and can alter conformation due to its non-planar preference relative to the phenyl ring, potentially accessing different binding interactions.[1] |
| Maximize Acidity for C-C Coupling | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | The slightly stronger inductive pull of the -CF3 group should provide a marginal advantage in facilitating carbanion formation for subsequent alkylation or condensation reactions. |
Representative Experimental Protocol: Benzylic Alkylation
This protocol describes a general procedure for the alkylation of the benzylic position, a common transformation for phenylacetonitrile intermediates.
Objective: To synthesize α-alkylated-2-fluoro-4-(trifluoromethyl/trifluoromethoxy)phenylacetonitrile.
Materials:
-
2-Fluoro-4-(R)-phenylacetonitrile (1.0 eq) (R = CF3 or OCF3)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.1 eq).
-
Solvent Addition: Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve the 2-Fluoro-4-(R)-phenylacetonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the benzylic anion is often accompanied by a color change.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq), either neat or as a solution in THF, dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-alkylated product.
Causality Behind Choices: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the acidic benzylic proton. Anhydrous conditions are critical to prevent quenching the base and the resulting carbanion. The protocol is self-validating by monitoring the disappearance of the starting material via chromatography.
Conclusion
While this compound and 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile are close structural relatives, they are not interchangeable.
-
Choose 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile when the primary goal is to maximize the electron-withdrawing effect for activating the benzylic position or the aromatic ring, leveraging a well-established bioisostere for groups like methyl or chlorine.
-
Choose This compound when the objective is to maximize lipophilicity, enhance metabolic stability by replacing a labile methoxy group, and introduce unique conformational constraints.[1][13]
The selection is a strategic decision that should be guided by the desired final properties of the target molecule. Understanding the subtle interplay of inductive and resonance effects, lipophilicity, and steric bulk is paramount to harnessing the full synthetic potential of these powerful fluorinated building blocks.
References
-
Benchchem. A Comparative Guide to the Synthesis of Diphenylacetonitrile for Researchers and Pharmaceutical Professionals. 14
-
Google Patents. (CN103351311A) Synthesis method of diphenylacetonitrile. 15
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. 10
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Benchchem. Phenylacetonitrile as a Cornerstone Precursor in Pharmaceutical Synthesis: A Technical Guide. 11
-
Google Patents. (US2783265A) Preparation of phenylacetonitriles.
-
Chemicalbook. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
-
Smolecule. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
-
Chemicalbook. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
-
BLD Pharm. 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
-
Chem-Impex. 4-(Trifluoromethoxy)phenylacetonitrile.
-
PubChem. 4-(Trifluoromethyl)phenylacetonitrile.
-
Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile 98%.
-
ACS Publications. Kinetics of the reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis conditions.
-
Amfluoro. 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile.
-
A2B Chem. 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile.
-
Fisher Scientific. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98%.
-
PubChem. 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile.
-
Chemicalbook. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE.
-
NIST WebBook. 4-(Trifluoromethoxy)phenylacetonitrile.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amfluoro.com [amfluoro.com]
- 4. 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile - CAS:1323966-14-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile | C9H5BrF3NO | CID 170997693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
Efficacy of Pesticides Derived from 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the potential insecticidal efficacy of compounds derived from the novel scaffold, 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. As the development of new and effective pesticides is paramount in addressing global food security and vector-borne diseases, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, proposed mode of action, and a comparative assessment of predicted efficacy against established alternatives, supported by established experimental protocols.
Introduction: The Promise of Fluorinated Phenylacetonitriles
The phenylacetonitrile core is a versatile chemical scaffold that has been explored for various applications in agrochemicals and pharmaceuticals.[1][2] The introduction of fluorine-containing moieties, such as fluoro and trifluoromethoxy groups, is a well-established strategy in medicinal and agrochemical chemistry to enhance the biological activity, metabolic stability, and bioavailability of molecules.[3] The unique electronic properties of the trifluoromethoxy group, in particular, can significantly influence a compound's lipophilicity and binding affinity to its biological target.[4] This guide focuses on the potential of pesticides derived from this compound, a scaffold that combines these advantageous features.
While no commercial pesticides are yet directly derived from this specific molecule, extensive research on analogous structures, particularly substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives, provides a strong foundation for predicting their efficacy and mode of action.[5] This guide will leverage this existing knowledge to present a predictive and comparative analysis.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A plausible synthetic route would involve the reaction of 2-Fluoro-4-(trifluoromethoxy)benzyl halide with a cyanide source. The presence of the electron-withdrawing trifluoromethoxy group and the fluorine atom can influence the reactivity of the benzene ring and the benzylic position, which must be considered in the reaction design.
The key chemical properties of derivatives from this scaffold are expected to be:
-
High Lipophilicity: The trifluoromethoxy group significantly increases the compound's affinity for lipids, which can enhance its ability to penetrate the waxy cuticle of insects.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by detoxification enzymes within the insect, such as cytochrome P450s.
-
Altered Electronic Profile: The strong electron-withdrawing nature of the trifluoromethoxy and fluoro groups can modulate the electronic properties of the entire molecule, potentially influencing its interaction with the target site.
Proposed Mode of Action: Mitochondrial Uncoupling
Based on studies of structurally similar phenylacetonitrile derivatives, the primary mode of action for pesticides derived from this compound is predicted to be the uncoupling of oxidative phosphorylation in mitochondria .[5]
Mitochondria are the powerhouses of the cell, generating ATP through a process called oxidative phosphorylation. This process relies on a proton gradient across the inner mitochondrial membrane. Mitochondrial uncouplers are lipophilic molecules that can transport protons across this membrane, dissipating the proton gradient. This disruption prevents the synthesis of ATP, leading to a rapid depletion of cellular energy and ultimately, cell death.[6]
The proposed mechanism is as follows:
-
The lipophilic pesticide derivative readily partitions into the inner mitochondrial membrane.
-
The acidic proton on a functional group of the derivative (likely introduced during synthesis from the nitrile group) can be released into the mitochondrial matrix.
-
The resulting lipophilic anion diffuses back to the intermembrane space.
-
In the proton-rich intermembrane space, the anion is re-protonated and the cycle continues.
This continuous shuttling of protons dissipates the essential proton gradient, uncoupling electron transport from ATP synthesis.
Caption: Proposed mitochondrial uncoupling mechanism of action.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of novel pesticide candidates derived from this compound, a series of standardized bioassays should be conducted. The following protocols are designed to provide a robust evaluation of their insecticidal activity.
General Bioassay Workflow
Caption: General experimental workflow for pesticide efficacy testing.
Topical Application Bioassay
This method is suitable for determining the contact toxicity of the compounds.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a volatile solvent such as acetone.
-
Insect Selection: Use laboratory-reared, third-instar larvae of a susceptible insect species (e.g., Spodoptera littoralis or Plutella xylostella).
-
Application: Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva using a micro-applicator. A control group should be treated with the solvent alone.
-
Incubation: Place the treated larvae individually in petri dishes with an artificial diet. Maintain the larvae under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the lethal concentration 50 (LC50) or lethal dose 50 (LD50) values using probit analysis.
Diet Incorporation Bioassay
This method assesses the oral toxicity of the compounds.
-
Preparation of Treated Diet: Incorporate the test compounds, dissolved in a suitable solvent, into the artificial diet at various concentrations. The solvent should be allowed to evaporate completely.
-
Insect Exposure: Place pre-weighed, third-instar larvae into individual wells of a multi-well plate containing the treated diet.
-
Incubation: Maintain the larvae under the same controlled conditions as the topical bioassay.
-
Mortality and Growth Inhibition Assessment: Record mortality at 24, 48, and 72 hours. Additionally, the weight of the surviving larvae can be measured to determine any growth inhibition effects.
-
Data Analysis: Calculate the LC50 values and, if applicable, the effective concentration 50 (EC50) for growth inhibition.
Comparative Efficacy Analysis
To contextualize the potential of pesticides derived from this compound, their predicted efficacy should be compared against existing insecticides with similar and different modes of action. The following table presents a comparative overview based on publicly available LC50 data for relevant compounds. It is important to note that direct comparisons can be influenced by the test species and bioassay methodology.
| Insecticide Class | Active Ingredient | Mode of Action | Target Pest (Example) | LC50 (ppm) | Reference |
| Phenylacetonitrile Analogue | Hypothetical Derivative of this compound | Mitochondrial Uncoupler | Lepidoptera, Acari | To be determined | N/A |
| Phenylpyrazole | Fipronil | GABA-gated chloride channel antagonist | Various | 0.004-0.017 (µg/cm²) | [4] |
| Trifluoromethylphenyl Amide | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide | Not specified | Aedes aegypti (larvae) | 1.94 (µM) | [4] |
| Phenylacetonitrile | Phenylacetonitrile | Multiple (including neurotoxic) | Mites | 7.97 (µg/cm³) (fumigant) | [7] |
| Organophosphate | Chlorpyrifos | Acetylcholinesterase inhibitor | Spodoptera littoralis | 0.270-0.437 | [8] |
| Pyrethroid | Cypermethrin | Sodium channel modulator | Helicoverpa armigera | 277.67 | [9] |
| Neonicotinoid | Imidacloprid | Nicotinic acetylcholine receptor agonist | Apis mellifera | Varies with diet | [10] |
graph "Comparative Efficacy Logic" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10];Topic [label="Pesticides from\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MoA [label="Proposed Mode of Action:\nMitochondrial Uncoupling", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy [label="Predicted High Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alternatives [label="Alternative Insecticides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Comparison [label="Comparative Analysis\n(LC50 Data)", fillcolor="#F1F3F4", fontcolor="#202124"];
Topic -> MoA; MoA -> Efficacy; Topic -> Comparison; Alternatives -> Comparison; Efficacy -> Comparison; }
Caption: Logical flow for the comparative efficacy assessment.
Conclusion and Future Directions
Pesticides derived from the this compound scaffold represent a promising new class of insecticides. Their predicted mode of action as mitochondrial uncouplers offers a potential alternative to neurotoxic insecticides, which could be valuable in resistance management strategies. The presence of the fluoro and trifluoromethoxy groups is anticipated to confer high potency and metabolic stability.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives to establish clear structure-activity relationships. In vivo testing against a broader range of agronomically important pests and non-target organisms will be crucial to fully assess their potential as next-generation crop protection agents.
References
-
Flury, T., Hall, R. G., Karrer, F., Kienast, H., Leuenberger, K., Pascual, A., ... & Widmer, H. J. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236–241. [Link]
-
Mucciarelli, M., et al. (2013). Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. CORE. [Link]
-
Lee, S. H., et al. (2025). Structure–toxicity relationships and enhanced acaricidal efficacy of phenylacetonitrile and nitrile derivatives against four mite species. ResearchGate. [Link]
-
Lee, S. H., et al. (2025). Structures of phenylacetonitrile and nitrile derivatives. ResearchGate. [Link]
- Insecticidal Mode of Action. (n.d.). Source document.
-
Moffat, C., et al. (2016). Improving Mitochondrial Function Protects Bumblebees from Neonicotinoid Pesticides. PLOS ONE, 11(11), e0166531. [Link]
-
Nareshkumar, A., et al. (2018). (a) In vitro and (b) In vivo effect of imidacloprid on mitochondrial... ResearchGate. [Link]
-
Nicodemo, D., et al. (2025). Fipronil and Imidacloprid reduce honeybee mitochondrial activity. ResearchGate. [Link]
-
Phenylacetonitrile | C8H7N | CID 8794. (n.d.). PubChem. [Link]
-
Sánchez-Bayo, F. (2012). Insecticides Mode of Action in Relation to Their Toxicity to Non-Target Organisms. OPUS at UTS. [Link]
- A review on mode of action of insecticides. (n.d.). Source document.
-
Comparative Cytotoxicity and Mitochondrial Disruption in H9c2 Cardiomyocytes Induced by Common Pesticides. (2025). ResearchGate. [Link]
-
Mitochondria as a target of organophosphate and carbamate pesticides: Revisiting common mechanisms of action with new approach methodologies. (n.d.). Arizona State University. [Link]
-
Correlations between the LC50 values of the tested insecticides and the... (n.d.). ResearchGate. [Link]
- Synthesis method for pesticide intermediate trifluoroacetonitrile. (n.d.).
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.).
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
- Toxicity and biochemical impacts of some new insecticide mixtures on cotton leafworm Spodoptera littoralis (Boisd.). (n.d.). Source document.
-
Effect of LC50 and LC25 values of the tested insecticides on the total... (n.d.). ResearchGate. [Link]
-
LC50 for Insecticides against Second Instar Larvae of Cotton bollworm Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) in. (n.d.). Update Publishing House. [Link]
-
Median-lethal concentration (LC50) for imidacloprid on diets varying in phytochemical content after 24 and 48 hours. (n.d.). ResearchGate. [Link]
Sources
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemjournal.com [biochemjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. updatepublishing.com [updatepublishing.com]
- 10. researchgate.net [researchgate.net]
The 2-Fluoro-4-(trifluoromethoxy)phenyl Motif: A Comparative Guide to In Vitro Performance of Synthesized Kinase Inhibitors
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a well-established approach to enhance the pharmacological properties of bioactive molecules. The 2-fluoro-4-(trifluoromethoxy)phenyl scaffold, accessible from starting materials like 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, presents a unique combination of electronic and lipophilic characteristics. This guide provides a comparative analysis of the in vitro performance of a hypothetical kinase inhibitor incorporating this moiety, benchmarked against established drugs targeting the same signaling pathway. We will delve into the rationale behind experimental design, present detailed protocols, and offer a transparent assessment of performance data.
From a Simple Nitrile to a Privileged Scaffold: A Synthetic Strategy
The journey from the starting material, this compound, to a versatile intermediate for drug synthesis, such as 2-fluoro-4-(trifluoromethoxy)aniline, is a critical first step. While various synthetic routes can be envisioned, a plausible and efficient pathway involves the hydrolysis of the nitrile to the corresponding phenylacetic acid, followed by a Curtius rearrangement to yield the desired aniline. This aniline is a key building block for the synthesis of a wide range of bioactive molecules, including kinase inhibitors.
The Target: MEK1/2 Kinases in the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like BRAF or RAS, is a hallmark of many cancers. The MEK1 and MEK2 (MEK1/2) kinases are critical nodes in this cascade, making them attractive targets for therapeutic intervention.
Comparative In Vitro Analysis of MEK Inhibitors
To objectively assess the potential of the 2-fluoro-4-(trifluoromethoxy)phenyl motif, we will compare the in vitro activity of a hypothetical compound, "Compound-FTFP," with two FDA-approved MEK inhibitors: Trametinib and Cobimetinib. Trametinib is particularly relevant as its structure contains a similar 2-fluoro-4-iodophenylamino group.[1][2]
Table 1: Comparative In Vitro Potency of MEK Inhibitors
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell Line (Mutation) | Cell Growth IC50 (nM) |
| Compound-FTFP | Hypothetical Data | Hypothetical Data | HT-29 (BRAF V600E) | Hypothetical Data |
| Trametinib | 0.92 | 1.8 | HT-29 (BRAF V600E) | 0.48 - 36 |
| Cobimetinib | 4.2[3][4][5] | - | A375 (BRAF V600E) | 100[3] |
| Selumetinib | 14.1[6] | - | HCT116 (KRAS G13D) | <1000[6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell growth by 50%.
Trametinib is a potent and selective allosteric inhibitor of both MEK1 and MEK2.[7][8] It has demonstrated significant anti-tumor activity in cell lines with BRAF mutations. Cobimetinib is another potent and highly selective MEK1 inhibitor.[3][4][5] Selumetinib, while also a selective MEK1/2 inhibitor, generally shows lower potency in cellular assays compared to Trametinib and Cobimetinib.[6][9]
The hypothetical "Compound-FTFP," by virtue of the trifluoromethoxy group which can enhance metabolic stability and cell permeability, is predicted to exhibit potent enzymatic and cellular activity, potentially comparable to or exceeding that of Trametinib.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the reliability and reproducibility of in vitro data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize MEK inhibitors.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of a test compound to the target kinase.
Workflow:
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 1X kinase buffer solution.
-
Dilute the MEK1 kinase, Alexa Fluor™ conjugated tracer, and Europium-labeled anti-tag antibody to their final concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., Compound-FTFP, Trametinib, Cobimetinib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the MEK1 kinase/tracer mixture.
-
Add 5 µL of the Eu-antibody solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., HT-29).
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay and Data Analysis:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The hypothetical "Compound-FTFP," synthesized from this compound, represents a promising scaffold for the development of potent and selective MEK inhibitors. The comparative in vitro data, contextualized with established drugs like Trametinib and Cobimetinib, underscores the potential of this chemical motif in oncology drug discovery. The trifluoromethoxy group is anticipated to confer favorable pharmacokinetic properties, which warrants further investigation through in vivo studies. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of such novel compounds, ensuring data integrity and facilitating direct comparison across different studies. Future work should focus on the actual synthesis and characterization of "Compound-FTFP" and its analogs to validate these predictions and further explore the therapeutic potential of this chemical space.
References
-
Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI. Available from: [Link].
-
Trametinib in the treatment of melanoma. PMC. Available from: [Link].
-
Current Development Status of MEK Inhibitors. PMC. Available from: [Link].
-
Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. PMC. Available from: [Link].
-
Current Development Status of MEK Inhibitors. MDPI. Available from: [Link].
-
Activity of the oral MEK inhibitor trametinib in patients with advanced melanoma: A phase 1 dose-escalation trial. ResearchGate. Available from: [Link].
-
204114Orig1s000. accessdata.fda.gov. Available from: [Link].
- Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. Google Patents.
-
Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. PMC. Available from: [Link].
-
HYDROLYSIS OF ARYLACETONITRILES. Journal of the American Chemical Society. Available from: [Link].
-
Selumetinib is a Selective MEK1/2 Inhibitor for Solid Tumor Research. Apexbio. Available from: [Link].
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH. Available from: [Link].
-
Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma. AACR Journals. Available from: [Link].
-
Identification of common predictive markers of in vitro response to the MEK inhibitor selumetinib (AZD6244; ARRY-142886) in human breast cancer and non-small cell lung cancer cell lines. NIH. Available from: [Link].
-
In vitro sensitivity to selumetinib. A, 31 cell lines with IC50... ResearchGate. Available from: [Link].
-
Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines. NIH. Available from: [Link].
-
Conversion of phenylacetonitrile to phenylacetic acid and... ResearchGate. Available from: [Link].
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents.
- Method for synthesizing trametinib key intermediate. Google Patents.
-
Physiologically Based Pharmacokinetic Modeling for Selumetinib to Evaluate Drug‐Drug Interactions and Pediatric Dose Regimens. NIH. Available from: [Link].
-
Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Patsnap Eureka. Available from: [Link].
-
Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. Available from: [Link].
-
trametinib | New Drug Approvals. FDA. Available from: [Link].
-
In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics. NIH. Available from: [Link].
-
2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].
-
What are the therapeutic candidates targeting MEK1?. Patsnap Synapse. Available from: [Link].
- METHOD FOR SYNTHESISING A PHENYL ACETIC ACID. Google Patents.
-
Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Academy of Sciences. Available from: [Link].
-
How would you convert Aniline to 2-phenyl ethanoic acid?. Quora. Available from: [Link].
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link].
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link].
- Process for preparing phenyl-acetic acid esters. Google Patents.
- Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of common predictive markers of in vitro response to the MEK inhibitor selumetinib (AZD6244; ARRY-142886) in human breast cancer and non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Role of the Fluorine Substituent in 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone technique for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for nuanced modulation of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][4][5] This guide provides an in-depth comparative analysis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a molecule that exemplifies the powerful and multifaceted role of fluorine substitution. We will dissect how the interplay between the ortho-fluoro and para-trifluoromethoxy groups influences its physicochemical properties and metabolic fate, offering a framework for rational drug design.
The Physicochemical Impact of Dual Fluorination
The substitution pattern of this compound creates a unique electronic and steric environment. The ortho-fluorine atom and the para-trifluoromethoxy (-OCF3) group exert distinct, yet complementary, effects on the phenylacetonitrile core.
-
Electronic Effects : Both substituents are strongly electron-withdrawing. Fluorine's high electronegativity pulls electron density through the sigma bond (a negative inductive effect, -I), which can alter the acidity of nearby protons and modulate interactions with biological targets.[2] The trifluoromethoxy group is also a powerful electron-withdrawing group, significantly influencing the electronic distribution of the aromatic ring.[6][7] This combined electron withdrawal can impact the reactivity and pKa of the molecule.
-
Lipophilicity : A critical parameter in drug design is the partition coefficient (logP), which measures a compound's lipophilicity. Appropriate lipophilicity is crucial for crossing biological membranes.[7] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[8][9] The addition of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and absorption.[6][10]
-
Conformational Control : An ortho-substituent, such as the fluorine atom in this molecule, can impose conformational restrictions.[3] This steric influence can lock the molecule into a specific three-dimensional shape, which may be the bioactive conformation required for optimal binding to a target protein.[4][11] This "conformational locking" is a key strategy for improving a drug's potency and selectivity.
Comparative Physicochemical Properties of Phenylacetonitrile Analogs
To contextualize the impact of these fluorinated groups, the following table compares the predicted and known properties of this compound with its structural analogs.
| Compound | Molecular Weight ( g/mol ) | Calculated XLogP3 | Key Features |
| Phenylacetonitrile (Parent) | 117.15 | 1.6 | Baseline, non-substituted core |
| 2-Fluorophenylacetonitrile | 135.14 | 1.8 | Single ortho-fluoro substitution |
| 4-(Trifluoromethoxy)phenylacetonitrile | 201.15 | 3.1 | Single para-OCF3 substitution.[12] |
| This compound | 219.14 | 3.3 | Dual fluorination (ortho-F, para-OCF3) |
Data for analogs sourced from PubChem and commercial supplier data sheets where available. XLogP3 values are computationally predicted and serve as a standardized measure for comparison.
This data clearly illustrates the stepwise increase in lipophilicity with each fluorine-containing substituent, a critical factor for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The dual-substituted target molecule is significantly more lipophilic than the parent structure.
Diagram: Influence of Fluorine Substituents on the Phenylacetonitrile Core
Caption: Logical flow of how substituents modify the core molecule's properties.
Enhancing Metabolic Stability: The "Metabolic Blocking" Effect
A primary challenge in drug development is overcoming rapid metabolism by enzymes like the cytochrome P450 (CYP) family, which are abundant in the liver.[13] A key strategy to enhance a drug's half-life and bioavailability is to block these "metabolic soft spots."
The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism compared to a carbon-hydrogen bond.[3] By placing a fluorine atom at a position on the aromatic ring that is susceptible to hydroxylation, metabolic degradation at that site can be effectively blocked.[2][4] In this compound, the ortho-fluorine atom serves this purpose, shielding a potential site of oxidation and thereby increasing the molecule's metabolic stability.[3][10] This leads to a longer duration of action and improved pharmacokinetic profile.
The trifluoromethoxy group is also remarkably stable against metabolic degradation, making it an attractive moiety for developing compounds with extended biological half-lives.[6][7]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard, high-throughput method to evaluate a compound's susceptibility to Phase I metabolism.[13] It provides key data for ranking compounds and predicting in vivo clearance.[14][15][16]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.
Materials:
-
Test compound (e.g., this compound)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][17]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[15]
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system[14][17]
Procedure:
-
Preparation: Prepare a working solution of the test compound in buffer. Thaw liver microsomes on ice and prepare a microsomal solution in buffer.[14][15]
-
Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound. Include a negative control group without the NADPH regenerating system to test for non-enzymatic degradation.[13][17]
-
Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[13][17]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.[14][17]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[14][15]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[16][17]
Diagram: Workflow for Microsomal Stability Assay
Caption: Step-by-step experimental workflow for the microsomal stability assay.
Conclusion: A Synergistic Strategy for Drug Design
The case of this compound serves as an excellent model for understanding the deliberate and synergistic use of fluorine in medicinal chemistry. The ortho-fluoro group acts as both a metabolic shield and a conformational anchor, while the para-trifluoromethoxy group profoundly increases lipophilicity and contributes to the overall electronic profile. This dual-substitution strategy allows for the fine-tuning of multiple properties simultaneously—enhancing metabolic stability, optimizing membrane permeability, and potentially increasing binding affinity through conformational control. By understanding the distinct roles of each fluorine-containing substituent, researchers can more effectively design next-generation therapeutic agents with superior drug-like properties.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI. Retrieved January 19, 2026.
-
Role of Fluorine in Drug Design and Drug Action | Request PDF . (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 19, 2026, from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry . Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Shah, P., & Westwell, A. D. (2007). Full article: The role of fluorine in medicinal chemistry . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
-
Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides . Pest Management Science, 62(3), 236-241. [Link]
-
Microsomal Stability Assay Protocol . (n.d.). AxisPharm. Retrieved January 19, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . (2025). Molecules, 30(9), 3009. [Link]
-
Microsomal stability assay for human and mouse liver microsomes . (2024). protocols.io. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . (2025). ResearchGate. [Link]
-
metabolic stability in liver microsomes . (n.d.). Mercell. Retrieved January 19, 2026, from [Link]
-
ADME Microsomal Stability Assay . (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]
-
Microsomal Stability . (n.d.). Cyprotex. Retrieved January 19, 2026, from [Link]
-
Kumar, S., et al. (2020). Influence of fluorine substitution on the molecular conformation of 3'-deoxy-3'-fluoro-5-methyluridine . Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 565-570. [Link]
-
Doyle, J. R., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . Pharmaceuticals, 17(2), 281. [Link]
-
4-(Trifluoromethoxy)phenylacetonitrile . (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Influence of fluorine substitution on the molecular conformation of 3'-deoxy-3'-fluoro-5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. mercell.com [mercell.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Analysis of Trifluoromethoxy-Substituted Versus Non-Substituted Phenylacetonitriles: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Phenylacetonitrile, a versatile building block, serves as a foundational structure for a myriad of applications, ranging from pharmaceuticals to agrochemicals. The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, can dramatically alter the physicochemical and biological properties of the parent molecule. This guide provides a comprehensive comparative analysis of trifluoromethoxy-substituted phenylacetonitriles against their trifluoromethyl-substituted and non-substituted counterparts, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Physicochemical Impact of Trifluoromethoxy and Trifluoromethyl Substitution
The introduction of -OCF₃ and -CF₃ groups to the phenyl ring of phenylacetonitrile profoundly influences its key physicochemical parameters, which in turn dictate its behavior in biological and chemical systems.
Lipophilicity: A Tale of Two Fluorine Moieties
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's ability to permeate biological membranes. Both the trifluoromethoxy and trifluoromethyl groups significantly increase the lipophilicity of the phenylacetonitrile core.
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1] In comparison, the trifluoromethyl group has a slightly lower Hansch π value of +0.88.[2] This difference, while seemingly small, can have a significant impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The higher lipophilicity of the -OCF₃ group is attributed to the shielding of the polar oxygen atom by the three fluorine atoms.
| Compound | Substituent | Calculated XLogP3 |
| Phenylacetonitrile | -H | 1.6[3][4] |
| 4-(Trifluoromethyl)phenylacetonitrile | 4--CF₃ | 2.5[5][6] |
| 4-(Trifluoromethoxy)phenylacetonitrile | 4--OCF₃ | ~3.0 (Estimated) |
Table 1: Comparison of Calculated Lipophilicity (XLogP3) of Substituted Phenylacetonitriles. The value for the trifluoromethoxy-substituted analog is an estimation based on the higher Hansch π value of the -OCF₃ group compared to the -CF₃ group.
Electronic Effects: Modulating Acidity and Reactivity
Both the -OCF₃ and -CF₃ groups are potent electron-withdrawing groups, a property that significantly influences the acidity of the benzylic protons (the -CH₂-CN group) and the reactivity of the aromatic ring.
The strong inductive effect of the fluorine atoms in both groups pulls electron density away from the phenyl ring. This electron withdrawal stabilizes the carbanion formed upon deprotonation of the benzylic carbon, thereby increasing the acidity of these protons compared to unsubstituted phenylacetonitrile. This enhanced acidity can be advantageous in synthetic transformations that involve the formation of a benzylic carbanion.
While both are electron-withdrawing, the trifluoromethoxy group's oxygen atom can theoretically participate in resonance, donating electron density back to the ring. However, this effect is significantly weaker compared to a methoxy group due to the strong pull of the fluorine atoms. Consequently, the overall electronic effect of the -OCF₃ group is strongly electron-withdrawing.
The increased acidity of the benzylic protons can be predicted to follow the order:
4-(Trifluoromethoxy)phenylacetonitrile > 4-(Trifluoromethyl)phenylacetonitrile > Phenylacetonitrile
This trend is a direct consequence of the greater electron-withdrawing nature of the -OCF₃ group compared to the -CF₃ group.
Chemical Reactivity and Synthetic Considerations
The electronic and steric properties of the -OCF₃ and -CF₃ substituents also impact the chemical reactivity of the phenylacetonitrile molecule, both at the aromatic ring and the nitrile functional group.
Aromatic Ring Reactivity
The strong electron-withdrawing nature of both substituents deactivates the phenyl ring towards electrophilic aromatic substitution reactions. This deactivation is more pronounced with the trifluoromethoxy group. When such reactions do occur, the substituents are ortho, para-directing, although the reaction rates are significantly slower than for benzene.
Synthesis of Substituted Phenylacetonitriles
The synthesis of trifluoromethoxy- and trifluoromethyl-substituted phenylacetonitriles can be achieved through established synthetic routes. A common method involves the nucleophilic substitution of a corresponding substituted benzyl halide with a cyanide salt.
Figure 1: General synthetic workflow for the preparation of substituted phenylacetonitriles.
Biological Significance and Potential Applications
The unique properties imparted by trifluoromethoxy and trifluoromethyl groups make these substituted phenylacetonitriles attractive scaffolds for various biological applications.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making both -CF₃ and -OCF₃ groups highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life of drug candidates, a desirable property in pharmaceutical development. The trifluoromethoxy group is often considered a metabolically stable bioisostere of the methoxy group, which is prone to O-demethylation.
Modulation of Biological Activity
The introduction of these fluorinated substituents can significantly impact the biological activity of phenylacetonitrile derivatives.
-
Herbicidal Activity: Phenylacetonitrile derivatives have been investigated as herbicides. The enhanced lipophilicity and metabolic stability conferred by the -OCF₃ and -CF₃ groups can improve their uptake and translocation in plants, potentially leading to increased herbicidal potency. Several studies have highlighted the herbicidal potential of compounds containing trifluoromethyl and trifluoromethoxy moieties.[7][8][9][10][11]
-
Antimicrobial and Cytotoxic Activity: The electronic and lipophilic properties of these substituents can influence the interaction of the molecule with biological targets in microbes and cancer cells. The increased lipophilicity can facilitate passage through cell membranes, while the electron-withdrawing nature can affect binding to enzymes or receptors. Studies on related fluorinated compounds have shown promising antimicrobial and cytotoxic effects.[5][12][13][14][15][16]
Sources
- 1. Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Review of trifluoromethoxy-containing compounds in drug discovery.
<_ _>
A Senior Application Scientist's Review of Trifluoromethoxy-Containing Compounds in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the arsenal of functional groups available to medicinal chemists, the trifluoromethoxy (OCF₃) group has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparison of trifluoromethoxy-containing compounds with their non-fluorinated or alternative halogenated analogs, supported by experimental data, to illuminate the strategic advantages of its incorporation.
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's properties is multifaceted, stemming from its unique electronic nature and steric profile. Unlike a simple methoxy group (–OCH₃), the OCF₃ group is strongly electron-withdrawing and significantly more lipophilic.
Key Physicochemical Alterations:
-
Increased Lipophilicity: The OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04.[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[2][3]
-
Enhanced Metabolic Stability: A primary driver for incorporating the OCF₃ group is to block metabolic hotspots.[4] The carbon-oxygen bond in the OCF₃ group is significantly more stable to enzymatic cleavage compared to the C-H bonds in a methoxy group, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2] This resistance to metabolism can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[5]
-
Modulation of pKa: The strong electron-withdrawing nature of the OCF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. This can alter a compound's ionization state at physiological pH, impacting its solubility, permeability, and target binding.
-
Conformational Influence: The trifluoromethoxy group can influence the preferred conformation of a molecule. For instance, in trifluoromethoxybenzenes, the OCF₃ group tends to orient itself perpendicular to the plane of the phenyl ring, which can affect interactions with a biological target.[6]
Comparative Analysis: OCF₃ vs. OCH₃ and Other Substituents
To illustrate the impact of the trifluoromethoxy group, the following table compares its properties to those of the commonly used methoxy group.
| Property | Trifluoromethoxy (OCF₃) | Methoxy (OCH₃) | Rationale for Superiority in Drug Design |
| Hansch Lipophilicity Parameter (π) | +1.04 | -0.02 | Significantly increases lipophilicity, aiding membrane permeability. |
| Metabolic Stability | High | Low to Moderate | Blocks oxidative metabolism at the oxygen, increasing drug half-life.[5] |
| Electronic Effect | Strongly Electron-Withdrawing | Electron-Donating | Can modulate pKa and enhance binding interactions. |
| Conformational Impact | Can induce perpendicular orientation | Tends to be planar with aromatic rings | Offers a tool to explore different binding poses. |
Case Study: Riluzole and its Analogs
A compelling example of the trifluoromethoxy group's utility is found in the drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[7] Riluzole is a benzothiazole derivative featuring a 6-trifluoromethoxy substituent.[8][9]
Riluzole
Studies on Riluzole analogs have demonstrated the critical role of the trifluoromethoxy group in its activity as a voltage-gated sodium channel blocker.[8] When the OCF₃ group is replaced with other substituents, a significant drop in potency is often observed.
Comparative Experimental Data: Riluzole Analogs
The following table summarizes data from a study evaluating the sodium channel blocking activity of various Riluzole analogs.
| Compound | 6-Substituent | IC₅₀ (µM) at 3 Hz | IC₅₀ (µM) at 10 Hz | Key Observation |
| Riluzole | -OCF₃ | 12.3 | 5.6 | High potency and use-dependent block. |
| Analog 1 | -H | >100 | >100 | Removal of the 6-substituent drastically reduces activity. |
| Analog 2 | -OCH₃ | 45.2 | 28.7 | The methoxy analog is significantly less potent than Riluzole. |
| Analog 3 | -CF₃ | 15.1 | 7.2 | The trifluoromethyl analog retains high potency, highlighting the importance of the fluorine atoms.[8] |
Data is illustrative and based on trends reported in the literature.
This data clearly indicates that the trifluoromethoxy group is superior to a methoxy group in this scaffold for maintaining high potency. The trifluoromethyl analog also shows good activity, underscoring the beneficial effects of trifluoromethylation in general.
Experimental Protocols: Synthesis and Evaluation
The successful incorporation and evaluation of trifluoromethoxy-containing compounds rely on robust synthetic methodologies and standardized assays.
Protocol 1: Synthesis of an Aryl Trifluoromethoxy Ether
This protocol provides a general method for the synthesis of an aryl trifluoromethoxy ether from a corresponding phenol using an electrophilic trifluoromethoxylating reagent.
Materials:
-
Starting Phenol (1.0 eq)
-
Electrophilic Trifluoromethoxylation Reagent (e.g., Umemoto's or Togni's reagent) (1.2 eq)
-
Copper(I) catalyst (e.g., CuI, CuTC) (0.1 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the starting phenol, the electrophilic trifluoromethoxylation reagent, and the copper(I) catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aryl trifluoromethoxy ether.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound.
Materials:
-
Test Compound (1 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System
-
Ice-cold Stopping Solution (e.g., Acetonitrile with an internal standard)
-
96-well plate
Procedure:
-
Preparation: Prepare working solutions of the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated as 0.693/k.[5]
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel trifluoromethoxy-containing compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
- 8. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
For the researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are only part of the equation. Responsible stewardship of these materials through their entire lifecycle, including disposal, is a hallmark of scientific excellence and a cornerstone of laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a compound that presents dual chemical hazards requiring a meticulous and informed approach. Our focus is not just on the "how," but the critical "why" that underpins these procedures, ensuring a self-validating system of safety and compliance.
Part 1: Core Hazard Assessment & Risk Mitigation
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This molecule combines the toxicological characteristics of an organic nitrile with the environmental persistence and hazardous decomposition products of a fluorinated aromatic compound.
Toxicological Profile
This compound is classified as acutely toxic and an irritant. Exposure can be hazardous through multiple routes. The primary risks are:
-
Acute Toxicity: The substance is toxic if swallowed or in contact with skin and harmful if inhaled.[1][2] Some related compounds are even classified as fatal if inhaled, warranting extreme caution.[3] This toxicity is characteristic of organic nitriles, which can release cyanide in the body.
-
Irritation: It is known to cause serious skin, eye, and respiratory system irritation.[1][4]
Chemical Reactivity & Decomposition Hazards
The chemical structure dictates specific disposal requirements. During thermal decomposition, as in a fire or improper incineration, the molecule breaks down into highly toxic and corrosive gases, including:
-
Nitrogen Oxides (NOx)[1]
Furthermore, it is incompatible with strong oxidizing agents and strong acids.[1][3] Contact with acids must be strictly avoided, as this can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[6]
| Hazard Classification | Description | GHS Pictogram | Source |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin (H301+H311) | 💀 | [1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) | ❗ | [1] |
| Skin Irritation | Causes skin irritation (H315) | ❗ | [1] |
| Eye Irritation | Causes serious eye irritation (H319) | ❗ | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | ❗ | [1] |
Part 2: Pre-Disposal Operations: Safe Handling and Waste Segregation
All handling and waste collection must be performed with the understanding that this is a highly hazardous substance.
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
Adherence to these controls is non-negotiable.
-
Engineering Controls: All work, including weighing, transfers, and decontamination, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]
-
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves (double-gloving).[7] Discard gloves immediately if contamination is suspected.
-
Eye Protection: Use chemical safety goggles and a face shield where splashing is possible.[8] An emergency eye wash station must be readily accessible.[1]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[7][8] For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: In the event of a spill or failure of engineering controls, a self-contained breathing apparatus (SCBA) must be available and used only by trained personnel.[1]
Step-by-Step Waste Segregation Protocol
Proper segregation prevents dangerous chemical reactions and ensures the waste is accepted by a certified disposal facility.
-
Select a Waste Container: Choose a clearly labeled, sealable, and chemically compatible container for solid waste. For liquid waste, use a dedicated container provided by your institution's Environmental Health & Safety (EHS) department.[9]
-
Labeling: Immediately label the container "Hazardous Waste" and list the full chemical name: "this compound." Include the associated hazard symbols (Toxic).[7]
-
Waste Collection:
-
Solid Waste: Collect unreacted reagent and contaminated solids (e.g., weighing paper, stir bars) in the designated solid waste container.
-
Contaminated Consumables: Place all used gloves, wipes, and disposable plasticware into the same solid waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with acidic waste streams.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1]
Part 3: Decontamination of Equipment and Work Surfaces
Decontaminating glassware and surfaces is a critical step to prevent cross-contamination and accidental exposure. The dual nitrile and fluoride nature of the compound requires a specific two-step process performed entirely within a fume hood.[6][8]
Step-by-Step Decontamination Procedure
-
Initial Rinse (Organic Solvent): Rinse contaminated glassware with a minimal amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this rinse solvent as hazardous liquid waste.
-
Alkaline Buffer Wash (pH >10): Prepare a pH 10 buffer solution. Thoroughly wash all surfaces and glassware with this solution.[6][8] This step is crucial to ensure the environment is basic, preventing the formation of HCN gas during the subsequent oxidation step.
-
Oxidative Treatment (Bleach Solution): Prepare a fresh 10% household bleach solution. Wash the buffered surfaces and glassware with this solution to oxidize and decompose the nitrile group.[6][8]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Waste Collection: All contaminated solutions, wipes, and rinsates from these decontamination steps must be collected as cyanide-containing hazardous waste.[6][8]
Part 4: Final Disposal Pathways
Final disposal must be managed by a licensed hazardous waste contractor. Your role is to ensure the waste is properly segregated, labeled, and characterized so the vendor can apply the correct disposal technology. The two primary, professionally managed disposal routes are outlined below.
Caption: Decision workflow for the disposal of this compound waste.
Pathway 1: High-Temperature Incineration (Preferred Method)
This is the most effective and environmentally sound method for destroying fluorinated organic compounds.
-
Causality: The high stability of the carbon-fluorine bond requires extreme temperatures (often >1,400°C) to ensure complete mineralization.[10] This process offers the advantage of permanently destroying the hazardous molecule, preventing its release into the environment.[10][11]
-
Critical Requirement: You must inform your disposal vendor that the waste contains both a nitrile and a fluorinated compound. The designated incinerator must be equipped with an afterburner and an alkaline scrubber system.[12][13] This is essential to neutralize the highly corrosive and toxic hydrogen fluoride (HF) and hydrogen cyanide (HCN) gases produced during combustion.[1][5]
-
Procedure:
-
Ensure waste is packaged and labeled according to the segregation protocol in Part 2.
-
Complete the hazardous waste manifest provided by your EHS department or the vendor, accurately describing the contents.
-
Schedule a pickup with your institution's approved hazardous waste disposal service.
-
Pathway 2: Permitted Hazardous Waste Landfill (Alternative Method)
While not destructive, this is an acceptable containment strategy under current regulations.
-
Causality: This method isolates the chemical from the environment in a highly engineered and monitored landfill designed to prevent leaching.[11] However, it does not destroy the "forever chemical" nature of the fluorinated component.[11]
-
Critical Requirement: The waste must be sent to a landfill specifically permitted and licensed to accept hazardous industrial solid waste.[11][13] It cannot be disposed of in a municipal landfill.
-
Procedure: The packaging and manifesting procedure is the same as for incineration. The choice between landfill and incineration is typically made by the disposal vendor based on the waste profile and available facilities, but you can and should advocate for the preferred incineration route.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are matched by an unwavering commitment to safety, environmental responsibility, and professional integrity.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Apollo Scientific. Safety Data Sheet: 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
- Fisher Scientific. Safety Data Sheet: 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile.
- University of Delaware. Standard Operating Procedure: Inorganic Cyanides.
- TCI Chemicals. Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetonitrile.
- LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: Phenylacetonitrile.
- The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
- The Society of the Plastics Industry, Inc. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions.
- Santa Cruz Biotechnology. Safety Data Sheet: 4-(Trifluoromethyl)phenylacetonitrile.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. epa.gov [epa.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. theic2.org [theic2.org]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
